molecular formula C57H111N3O8S8 B11929559 113-O12B

113-O12B

カタログ番号: B11929559
分子量: 1223.0 g/mol
InChIキー: YIMNDEVCHLNZOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

113-O12B is a useful research compound. Its molecular formula is C57H111N3O8S8 and its molecular weight is 1223.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C57H111N3O8S8

分子量

1223.0 g/mol

IUPAC名

2-(octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C57H111N3O8S8/c1-6-10-14-18-22-26-46-69-73-50-42-65-54(61)30-34-59(35-31-55(62)66-43-51-74-70-47-27-23-19-15-11-7-2)40-38-58(5)39-41-60(36-32-56(63)67-44-52-75-71-48-28-24-20-16-12-8-3)37-33-57(64)68-45-53-76-72-49-29-25-21-17-13-9-4/h6-53H2,1-5H3

InChIキー

YIMNDEVCHLNZOO-UHFFFAOYSA-N

正規SMILES

CCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC

製品の起源

United States

Foundational & Exploratory

what is the mechanism of action of 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 113-O12B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The novel ionizable cationic lipidoid, this compound, represents a significant advancement in the field of mRNA vaccine delivery. When formulated into lipid nanoparticles (LNPs), this compound facilitates potent and targeted delivery of mRNA payloads to lymph nodes. This targeted delivery mechanism enhances the induction of a robust, antigen-specific CD8+ T cell response, leading to significant anti-tumor immunity in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows.

Introduction

Messenger RNA (mRNA) vaccines have emerged as a powerful platform for inducing protective immunity against infectious diseases and for cancer immunotherapy. The efficacy of mRNA vaccines is critically dependent on the delivery vehicle, which protects the mRNA from degradation and facilitates its uptake by target cells. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery. The ionizable lipid component of LNPs is a key determinant of their delivery efficiency and biodistribution.

This compound is a disulfide bond-containing ionizable cationic lipidoid that has been specifically designed for lymph node-targeted mRNA delivery.[1] Unlike conventional LNP formulations that primarily accumulate in the liver, LNPs formulated with this compound exhibit preferential delivery to lymph nodes, the primary site of immune response induction.[1][2][3] This targeted approach enhances the presentation of mRNA-encoded antigens by antigen-presenting cells (APCs), leading to a more potent and durable anti-tumor immune response.

Mechanism of Action of this compound

The mechanism of action of this compound can be elucidated through a series of steps, from the formulation of the LNP to the induction of a specific T cell response.

Lymph Node-Targeted Delivery

Subcutaneous administration of LNPs formulated with this compound results in specific accumulation in the draining lymph nodes.[1] This is in stark contrast to LNPs formulated with the well-established ionizable lipid ALC-0315, which show significant liver accumulation.[3] The precise molecular interactions driving this lymph node tropism are still under investigation but are thought to be related to the unique chemical structure of this compound.

Cellular Uptake and Endosomal Escape

Once in the lymph nodes, this compound LNPs are taken up by APCs, such as dendritic cells (DCs) and macrophages. The cationic nature of this compound at the acidic pH of the endosome facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.

Antigen Expression and Presentation

Following its release, the mRNA is translated by the host cell machinery into the encoded antigen. This endogenously synthesized antigen is then processed and presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of the APCs.

T Cell Activation and Anti-Tumor Response

The presentation of the antigen-MHC class I complex to naive CD8+ T cells, along with co-stimulatory signals from the APC, leads to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells expressing the same antigen. The enhanced presence of activated DCs and M1-like macrophages in the tumor microenvironment further contributes to the anti-tumor effect.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound LNPs.

Table 1: In Vivo Biodistribution of this compound LNPs vs. ALC-0315 LNPs
OrganThis compound/mLuc (Radiance)ALC-0315/mLuc (Radiance)
Inguinal LNsHighLow
LiverLowHigh

Data abstracted from Chen, J., et al. PNAS (2022).[2][3]

Table 2: Cellular Uptake of this compound/mCre in Antigen-Presenting Cells
Cell TypeThis compound/mCre (% Positive)ALC-0315/mCre (% Positive)
Dendritic Cells~27%Lower than this compound
Macrophages~34%Lower than this compound

Data abstracted from Chen, J., et al. PNAS (2022).

Table 3: Therapeutic Efficacy of this compound/mOVA in B16F10-OVA Tumor Model
Treatment GroupTumor VolumeSurvival
UntreatedRapid Growth< 25 days
ALC-0315/mOVAInhibitionProlonged
This compound/mOVAStronger Inhibition> 35 days

Data abstracted from Chen, J., et al. PNAS (2022).[3]

Table 4: Therapeutic Efficacy of this compound/mTRP2 in B16F10 Tumor Model with anti-PD-1 Therapy
Treatment GroupComplete Response (CR)
Untreated0/5
anti-PD-1 alone0/5
This compound/mTRP2 + anti-PD-140% (2/5)

Data abstracted from Chen, J., et al. PNAS (2022).[4]

Experimental Protocols

Preparation of this compound LNPs

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • mRNA (encoding antigen of interest)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the mRNA in citrate buffer.

  • Load the lipid solution and the mRNA solution into separate syringes of a microfluidic mixing device.

  • Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic).

  • Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vivo B16F10-OVA Melanoma Model

Materials:

  • B16F10-OVA melanoma cells

  • C57BL/6 mice

  • This compound/mOVA LNPs

  • Control LNPs (e.g., ALC-0315/mOVA)

  • PBS

  • Calipers

Protocol:

  • Culture B16F10-OVA cells in appropriate media.

  • Subcutaneously inject a suspension of B16F10-OVA cells into the flank of C57BL/6 mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups.

  • Administer this compound/mOVA LNPs, control LNPs, or PBS via subcutaneous injection at a site distant from the tumor (e.g., tail base).

  • Perform booster immunizations as required by the study design.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Monitor animal survival.

  • At the end of the study, tumors and relevant tissues (e.g., lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

Signaling Pathway of this compound LNP-mediated Anti-Tumor Immunity

Signaling_Pathway cluster_delivery LNP Delivery & Antigen Expression cluster_activation T Cell Activation cluster_effector Effector Function 113_O12B_LNP This compound LNP (mRNA-OVA) Lymph_Node Draining Lymph Node 113_O12B_LNP->Lymph_Node Subcutaneous Injection APC Antigen Presenting Cell (e.g., Dendritic Cell) Lymph_Node->APC Uptake Endosome Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape Antigen_Expression OVA Antigen Expression mRNA_Release->Antigen_Expression Translation MHC_I MHC Class I Presentation Antigen_Expression->MHC_I Processing Naive_T_Cell Naive CD8+ T Cell MHC_I->Naive_T_Cell TCR-MHC I Interaction Activated_T_Cell Activated CD8+ T Cell (CTL) Naive_T_Cell->Activated_T_Cell Activation & Proliferation Tumor_Cell B16F10-OVA Tumor Cell Activated_T_Cell->Tumor_Cell Recognition Tumor_Cell_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Cell_Lysis Killing

Caption: Signaling pathway of this compound LNP-mediated anti-tumor immunity.

Experimental Workflow for Preclinical Evaluation of this compound LNPs

Experimental_Workflow Start Start LNP_Formulation 1. LNP Formulation (this compound/mRNA) Start->LNP_Formulation Tumor_Implantation 2. B16F10-OVA Tumor Cell Implantation Start->Tumor_Implantation Treatment 3. LNP Administration (Subcutaneous) LNP_Formulation->Treatment Tumor_Implantation->Treatment Monitoring 4. Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis 5. Immunological Analysis Monitoring->Analysis End End Analysis->End

References

An In-Depth Technical Guide to 113-O12B: A Lymph Node-Targeting Ionizable Lipidoid for mRNA-Based Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid engineered for the targeted delivery of messenger RNA (mRNA) via Lipid Nanoparticles (LNPs). Its unique chemical structure facilitates the formulation of LNPs that exhibit a remarkable tropism for lymph nodes, a critical site for initiating adaptive immune responses. This attribute makes this compound a compelling vehicle for the development of mRNA-based cancer vaccines and other immunotherapies. Preclinical studies have demonstrated that LNPs formulated with this compound can significantly enhance mRNA expression in lymph nodes while concurrently reducing off-target expression in the liver, a common issue with conventional LNP formulations. This targeted delivery translates to a more potent anti-tumor immune response, characterized by robust CD8+ T cell activation and tumor growth inhibition. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols and data presented for scientific evaluation.

Structure and Chemical Properties of this compound

This compound is a complex organic molecule designed with specific functionalities to enable efficient mRNA encapsulation and delivery. Its structure features a central amine core, ester linkages, and disulfide bonds within its hydrophobic tails.

Chemical Name: tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2803699-72-9[1]
Molecular Formula C₅₇H₁₁₁N₃O₈S₈[1]
Formula Weight 1223.0 g/mol [1]
Appearance Not explicitly stated, but likely an oil or waxy solid at room temperature.
Solubility Soluble in organic solvents such as ethanol.
SMILES O=C(CCN(CCN(CCN(CCC(OCCSSCCCCCCCC)=O)CCC(OCCSSCCCCCCCC)=O)C)CCC(OCCSSCCCCCCCC)=O)OCCSSCCCCCCCC[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of similar disulfide-containing ionizable lipids generally involves a multi-step process. A representative synthetic approach is outlined below.

Representative Synthesis Workflow

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product AmineCore Tertiary Amine Core MichaelAddition 2. Michael Addition AmineCore->MichaelAddition Thiol Thiol-containing Alcohol DisulfideFormation 1. Disulfide Bond Formation Thiol->DisulfideFormation AlkylHalide Alkyl Halide AlkylHalide->DisulfideFormation Acrylate Acrylate Moiety Acrylate->MichaelAddition Esterification 3. Esterification DisulfideFormation->Esterification Disulfide-containing alcohol MichaelAddition->Esterification Amine-acrylate adduct Lipidoid This compound Lipidoid Esterification->Lipidoid

Caption: A generalized workflow for the synthesis of disulfide-containing ionizable lipidoids.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for mRNA delivery. These nanoparticles are typically composed of four main components: the ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid. The precise ratio of these components is critical for the stability, delivery efficiency, and biodistribution of the LNPs.

Experimental Protocol: LNP Formulation

A representative protocol for formulating this compound LNPs is as follows:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol at appropriate molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPC:cholesterol:PEG-lipid).

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

    • Concentrate the LNP suspension to the desired final concentration using a suitable method like ultrafiltration.

Table 2: Characterization of this compound LNPs

ParameterTypical Value Range
Size (Hydrodynamic Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at physiological pH
mRNA Encapsulation Efficiency > 90%

Mechanism of Action and Biological Activity

The efficacy of this compound LNPs in mRNA delivery and subsequent immune activation is attributed to a multi-step process that leverages its unique chemical features.

Signaling Pathway: LNP Uptake, Endosomal Escape, and Antigen Presentation

G cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell (APC) LNP This compound LNP (encapsulating mRNA) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome/Lysosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Protonation of this compound Disulfide bond cleavage mRNA_release mRNA Release into Cytosol EndosomalEscape->mRNA_release Translation Translation (Ribosome) mRNA_release->Translation Antigen Antigen Synthesis Translation->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I TCellActivation CD8+ T Cell Activation MHC_I->TCellActivation

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery and T cell activation.

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the superior performance of this compound LNPs as a cancer vaccine delivery platform.

Table 3: In Vivo Performance of this compound LNPs vs. ALC-0315 LNPs

ParameterThis compound LNPALC-0315 LNP (Control)Reference(s)
mRNA Expression in Lymph Nodes Significantly higherLower[1]
mRNA Expression in Liver Significantly lowerHigher[1]
CD8+ T Cell Response Robust and enhancedPresent, but less potent[1]
Tumor Growth Inhibition (B16F10 melanoma model) More effective, with a higher rate of complete response.Less effective.[1]
Long-term Immune Memory Demonstrated by prevention of tumor metastatic nodules in rechallenging experiments.Not as pronounced.[1]
Experimental Protocol: In Vivo Evaluation of mRNA Expression
  • Animal Model: Utilize BALB/c or C57BL/6 mice.

  • LNP Administration: Administer this compound LNPs encapsulating luciferase mRNA via subcutaneous injection at the tail base.

  • Bioluminescence Imaging: At specified time points (e.g., 6 hours post-injection), administer luciferin intraperitoneally and perform in vivo imaging to quantify luciferase expression in various organs, including lymph nodes and liver.[2]

  • Data Analysis: Quantify the bioluminescent signal in regions of interest corresponding to different organs to determine the biodistribution of mRNA expression.

Drug Development and Clinical Perspective

The unique lymph node-targeting property of this compound positions it as a promising candidate for the next generation of mRNA-based cancer vaccines. By concentrating the delivery of tumor antigen-encoding mRNA to the primary site of immune activation, this compound has the potential to elicit more potent and durable anti-tumor immune responses. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound-based therapies toward clinical investigation. As of the current knowledge, there are no publicly disclosed clinical trials specifically utilizing this compound.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its disulfide-containing structure contributes to its favorable biodistribution profile, enabling targeted delivery to lymph nodes and enhanced immunogenicity. The preclinical data strongly support its potential for developing highly effective mRNA cancer vaccines. Further research and development efforts are crucial to fully realize the therapeutic promise of this innovative lipidoid.

References

The Emergence of 113-O12B: A Lymph Node-Targeting Lipidoid for Advanced mRNA Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Application of a Novel Ionizable Cationic Lipidoid for Targeted mRNA Delivery

The landscape of cancer immunotherapy is being reshaped by the advent of messenger RNA (mRNA) vaccines. Central to their success is the development of sophisticated delivery vehicles that can protect the fragile mRNA molecule and direct it to specific cells and tissues within the body. This whitepaper delves into the discovery and development of 113-O12B, a novel disulfide bond-containing ionizable cationic lipidoid, which has demonstrated remarkable efficacy in targeting lymph nodes for the delivery of mRNA-based cancer vaccines.[1][2][3] This targeted delivery strategy has been shown to elicit a robust and specific anti-tumor immune response, heralding a new era for personalized cancer treatment.

Introduction to this compound

This compound is a synthetically engineered lipidoid designed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver mRNA.[4][5] Its unique chemical structure, featuring a disulfide bond, is a key innovation that contributes to its biocompatibility and targeted delivery capabilities.[5] The formal chemical name for this compound is tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2803699-72-9
Molecular Formula C57H111N3O8S8
Molecular Weight 1223.0 g/mol
Appearance Supplied as a 10 mg/ml solution in methyl acetate
Solubility Soluble in ethanol at ~10 mg/ml
Storage -20°C
Stability ≥ 2 years

Discovery and Rationale for Development

The development of this compound was driven by the need for an mRNA delivery system that could specifically target the lymphatic system. Lymph nodes are the command centers of the immune system, where antigen-presenting cells (APCs) initiate adaptive immune responses. By delivering mRNA encoding tumor-associated antigens directly to lymph nodes, the goal was to enhance the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

A key study published in the Proceedings of the National Academy of Sciences (PNAS) in 2022 detailed the discovery and preclinical evaluation of this compound.[1][2][3] This research demonstrated that LNPs formulated with this compound exhibited significantly higher mRNA expression in lymph nodes compared to LNPs formulated with the well-established lipidoid ALC-0315, a component of the FDA-approved COVID-19 vaccine, Comirnaty.[6] This lymph node-specific targeting is achieved without the need for active targeting ligands, simplifying the formulation process.[6]

Experimental Protocols

Synthesis of this compound Lipidoid

The synthesis of this compound involves a multi-step chemical process. While the precise, proprietary synthesis details are not fully disclosed in the public domain, the general approach for creating similar disulfide-containing cationic lipids involves the reaction of a polyamine headgroup with a lipid tail containing a disulfide bond. The following is a generalized protocol based on the synthesis of similar lipidoids.

Experimental Workflow: Synthesis of Disulfide-Containing Cationic Lipidoids

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Final Product Amine Polyamine Headgroup Coupling Coupling Reaction (e.g., Michael Addition or Amide Formation) Amine->Coupling Thiol Thiol-containing Lipid Tail Activation Activation of Thiol Group Thiol->Activation Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Lipidoid Disulfide-Containing Cationic Lipidoid (e.g., this compound) Purification->Lipidoid

A generalized workflow for the synthesis of disulfide-containing cationic lipidoids.
Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of this compound LNPs encapsulating mRNA is a critical step that determines the physicochemical properties and in vivo performance of the vaccine. A common method for LNP formulation is microfluidic mixing.

Protocol for this compound LNP Formulation:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Solution:

    • Dilute the mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes of a microfluidic mixing device.

    • Set the flow rates to achieve a desired ratio of the aqueous to organic phase.

    • The rapid mixing of the two solutions leads to the self-assembly of LNPs with the mRNA encapsulated within the core.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

    • Sterile-filter the final LNP formulation.

Experimental Workflow: LNP Formulation by Microfluidic Mixing

G cluster_inputs Input Solutions cluster_process Process cluster_output Output Lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration Dialysis->Filtration LNPs mRNA-loaded LNPs Filtration->LNPs

A schematic of the lipid nanoparticle formulation process using microfluidic mixing.
In Vivo Murine Melanoma Model

The anti-tumor efficacy of the this compound LNP-mRNA vaccine was evaluated in a B16/F10 murine melanoma model.

Protocol for In Vivo B16/F10-OVA Tumor Model:

  • Animal Model:

    • Use female C57BL/6 mice (6-8 weeks old).

  • Tumor Cell Line:

    • Use B16/F10-OVA cells, a melanoma cell line engineered to express the model antigen ovalbumin (OVA).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of B16/F10-OVA cells (e.g., 5 x 10^5 cells in 100 µL PBS) into the flank of each mouse.

  • Vaccination Schedule:

    • Begin vaccination when tumors become palpable (e.g., day 7 post-implantation).

    • Administer the this compound/mOVA LNP vaccine subcutaneously at a site distant from the tumor (e.g., the contralateral flank).

    • Administer booster vaccinations at specified intervals (e.g., weekly).

  • Combination Therapy (Optional):

    • Administer anti-PD-1 antibody intraperitoneally to assess synergistic effects.

  • Monitoring and Endpoints:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, harvest tumors, spleens, and lymph nodes for immunological analysis.

Quantitative Data and Performance

The performance of this compound LNPs has been quantified through various in vitro and in vivo experiments.

Table 2: Characterization of this compound LNPs

ParameterThis compound LNPALC-0315 LNP (Control)
Size (Diameter, nm) ~90 nm~85 nm
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) Near-neutral at pH 7.4Near-neutral at pH 7.4
mRNA Encapsulation Efficiency > 95%> 95%

Table 3: In Vivo Biodistribution of mRNA (Luciferase Reporter)

OrganThis compound LNP (Relative Luminescence)ALC-0315 LNP (Relative Luminescence)
Draining Lymph Nodes HighLow
Spleen ModerateModerate
Liver LowHigh
Injection Site ModerateHigh

Table 4: Anti-Tumor Efficacy in B16/F10-OVA Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Survival Rate at Day 40
PBS Control > 15000%
This compound/mOVA LNP < 50080%
ALC-0315/mOVA LNP ~80040%
This compound/mOVA LNP + anti-PD-1 < 100100%

Mechanism of Action: Signaling Pathway

The enhanced anti-tumor immunity elicited by the this compound LNP-mRNA vaccine is attributed to its ability to efficiently deliver mRNA to antigen-presenting cells (APCs) in the lymph nodes, leading to a robust CD8+ T cell response.

Signaling Pathway: Immune Activation by this compound LNP-mRNA Vaccine

G cluster_delivery Delivery to Lymph Node cluster_cellular Cellular Events cluster_immune_response Immune Response LNP This compound/mOVA LNP APC Antigen-Presenting Cell (APC) (e.g., Dendritic Cell) LNP->APC Uptake Endocytosis Endocytosis APC->Endocytosis EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape Translation mRNA Translation EndosomalEscape->Translation mRNA Release AntigenProcessing Antigen Processing Translation->AntigenProcessing OVA Protein Synthesis MHC_I MHC Class I Presentation AntigenProcessing->MHC_I Peptide Loading TCellActivation CD8+ T Cell Activation MHC_I->TCellActivation TCR Recognition TCellProliferation Proliferation & Differentiation TCellActivation->TCellProliferation CTL Cytotoxic T Lymphocyte (CTL) TCellProliferation->CTL TumorCell Tumor Cell (B16/F10-OVA) CTL->TumorCell Infiltration TumorLysis Tumor Cell Lysis TumorCell->TumorLysis Recognition & Killing

The signaling cascade initiated by the this compound LNP-mRNA vaccine in the lymph node.

Conclusion

The development of the this compound lipidoid represents a significant advancement in the field of mRNA vaccine delivery. Its intrinsic ability to target lymph nodes provides a powerful platform for enhancing the efficacy of cancer immunotherapies. The preclinical data strongly support the potential of this compound-formulated mRNA vaccines to induce potent and durable anti-tumor immune responses, particularly when used in combination with checkpoint inhibitors. Further research and clinical translation of this promising technology could offer new hope for patients with various types of cancer.

References

An In-depth Technical Guide on the Role of Disulfide Bonds in 113-O12B Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

113-O12B is a novel disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for targeted mRNA delivery.[1] This technical guide provides a comprehensive overview of the hypothesized role of its disulfide bonds in the context of its function as a key component of a redox-responsive drug delivery system. We will explore the proposed mechanism of action, summarize the available quantitative data on its performance, detail adaptable experimental protocols for its characterization, and visualize the relevant biological pathways. While "this compound" is a specific chemical entity, the principles and methodologies discussed herein are broadly applicable to the study of other redox-sensitive lipid-based delivery platforms.

Introduction: this compound and Redox-Responsive mRNA Delivery

This compound is not a protein but a synthetic ionizable cationic lipidoid. Its chemical structure incorporates disulfide bonds, which are presumed to confer redox sensitivity to the lipid nanoparticles (LNPs) it forms.[1] In the context of drug delivery, the "function" of this compound is to effectively encapsulate and deliver its mRNA payload to target cells, and the disulfide bonds are thought to play a crucial role in the intracellular release of this payload.

The rationale behind incorporating disulfide bonds into lipidoids like this compound is to exploit the significant difference in redox potential between the extracellular and intracellular environments. The extracellular space is relatively oxidizing, which keeps the disulfide bonds intact and the LNPs stable after administration. In contrast, the cytoplasm has a highly reducing environment due to a high concentration of glutathione (GSH). This reducing environment can cleave the disulfide bonds, leading to a change in the lipidoid's structure, destabilization of the LNP, and subsequent release of the encapsulated mRNA. This targeted release mechanism is designed to enhance the efficiency of mRNA translation and minimize off-target effects.

Proposed Mechanism of Action

The function of the disulfide bonds in this compound is hypothesized to be central to its role in a redox-responsive LNP delivery system. The proposed mechanism involves several key steps:

  • LNP Formulation and Stability: this compound, along with other lipid components, self-assembles into LNPs that encapsulate the mRNA payload. The disulfide bonds within this compound are stable in the extracellular environment, maintaining the integrity of the LNPs during circulation.

  • Cellular Uptake: The LNPs are taken up by target cells, such as antigen-presenting cells in the lymph nodes, through endocytosis.

  • Endosomal Escape and Redox-Triggered Release: Once inside the cell, the LNPs escape the endosome and are exposed to the reducing environment of the cytoplasm. The high concentration of intracellular glutathione (GSH) is thought to cleave the disulfide bonds in this compound. This cleavage would alter the chemical structure of the lipidoid, potentially changing its amphiphilic properties and leading to the destabilization of the LNP structure.

  • mRNA Release and Translation: The destabilization of the LNP results in the release of the mRNA payload into the cytoplasm, where it can be translated by the cell's machinery to produce the encoded protein (e.g., a vaccine antigen or a therapeutic protein).

This proposed mechanism is supported by a broad body of literature on redox-responsive drug delivery systems that utilize disulfide bonds for triggered release.

G cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) LNP Stable LNP with This compound (S-S) Endosome Endosome LNP->Endosome Endocytosis Destabilized_LNP Destabilized LNP with Cleaved this compound (SH HS) Endosome->Destabilized_LNP Endosomal Escape Cytoplasm Cytoplasm (High GSH) mRNA_release mRNA Release Translation Protein Translation mRNA_release->Translation Destabilized_LNP->mRNA_release Disulfide Cleavage by GSH

Figure 1: Proposed mechanism of redox-responsive mRNA delivery by this compound LNPs.

Quantitative Data Presentation

The primary quantitative data available for this compound comes from a 2022 study by Chen et al. in the Proceedings of the National Academy of Sciences (PNAS).[1] This study compared the in vivo performance of LNPs formulated with this compound to those formulated with ALC-0315, a lipidoid used in a commercially available COVID-19 vaccine. The data highlights the efficacy of this compound in targeting lymph nodes and eliciting a potent immune response. It is important to note that this data reflects the overall performance of the LNP formulation and does not directly quantify the specific contribution of the disulfide bonds.

Parameter This compound LNP ALC-0315 LNP Metric Source
mRNA Expression Higher in Lymph NodesHigher in LiverRelative Luciferase Expression[2]
CD8+ T Cell Response StrongerWeaker% of CD8+ T cells[3]
Tumor Inhibition More EffectiveLess EffectiveTumor Growth Rate[3]
Complete Tumor Response 1 out of 5 mice1 out of 5 mice (with some regrowth)Number of mice[3]

Experimental Protocols

Protocol for Assessing Redox-Sensitive mRNA Release

This protocol aims to determine if the release of mRNA from this compound LNPs is triggered by a reducing agent like dithiothreitol (DTT), which mimics the intracellular environment.

Materials:

  • This compound LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dithiothreitol (DTT) stock solution (1 M).

  • RNase-free water.

  • Fluorescence plate reader.

Procedure:

  • Prepare two sets of this compound LNP dilutions in PBS in a 96-well plate.

  • To one set of wells (the "reducing" condition), add DTT to a final concentration of 10 mM.

  • To the other set of wells (the "non-reducing" control), add an equivalent volume of RNase-free water.

  • Incubate the plate at 37°C and measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). An increase in fluorescence in the DTT-treated wells would indicate the release of the fluorescently labeled mRNA due to the destabilization of the LNPs.

  • Plot fluorescence intensity versus time for both conditions to visualize the release kinetics.

Protocol for Characterizing LNP Stability and Disulfide Cleavage via Dynamic Light Scattering (DLS)

This protocol uses DLS to assess changes in LNP size and polydispersity upon exposure to a reducing agent, which can indicate LNP destabilization.

Materials:

  • This compound LNPs.

  • PBS, pH 7.4.

  • DTT stock solution (1 M).

  • Dynamic Light Scattering instrument.

Procedure:

  • Dilute the this compound LNP suspension in PBS to an appropriate concentration for DLS analysis.

  • Measure the initial particle size and polydispersity index (PDI) of the LNPs.

  • Add DTT to the LNP suspension to a final concentration of 10 mM.

  • Incubate the sample at 37°C.

  • At regular intervals, measure the particle size and PDI. An increase in particle size and/or PDI would suggest aggregation and destabilization of the LNPs due to the cleavage of disulfide bonds.

G Start Prepare this compound LNP Sample Split Split Sample into Two Groups Start->Split Control Group 1: Add Buffer (Non-reducing Control) Split->Control Treatment Group 2: Add DTT (Reducing Condition) Split->Treatment Incubate Incubate both groups at 37°C Control->Incubate Treatment->Incubate Measure Measure mRNA release or LNP size at time points Incubate->Measure Analyze Analyze and Compare Data Measure->Analyze

Figure 2: General workflow for assessing the redox sensitivity of this compound LNPs.

Signaling Pathways

This compound itself is not known to directly participate in cellular signaling. However, the mRNA it delivers can initiate various downstream signaling pathways, particularly in the context of vaccination. When an mRNA vaccine is delivered to an antigen-presenting cell (APC), the translated antigen is processed and presented on the cell surface, leading to the activation of T cells and the initiation of an adaptive immune response. Furthermore, the LNP itself can act as an adjuvant, stimulating innate immune signaling pathways.

G LNP_mRNA This compound LNP (mRNA payload) APC Antigen Presenting Cell (APC) LNP_mRNA->APC Uptake Innate_Immunity Innate Immune Activation (e.g., TLR signaling) LNP_mRNA->Innate_Immunity Adjuvant Effect Translation mRNA Translation -> Antigen APC->Translation Presentation Antigen Presentation (MHC Class I & II) Translation->Presentation T_Cell_Activation T Cell Activation Presentation->T_Cell_Activation

Figure 3: Downstream immunological pathways activated by LNP-delivered mRNA.

Conclusion

The disulfide bonds in the ionizable cationic lipidoid this compound are a key design feature that likely confers redox sensitivity to the lipid nanoparticles it forms. This property is hypothesized to enable the targeted intracellular release of encapsulated mRNA, leading to enhanced therapeutic or vaccine efficacy. While direct quantitative evidence for the specific role of these disulfide bonds is still emerging, the strong performance of this compound-formulated LNPs in preclinical studies highlights the potential of this approach. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further investigate and harness the potential of this compound and other redox-responsive lipidoids in the future of mRNA-based medicine.

References

An In-Depth Technical Guide to 113-O12B for mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been rapidly evolving, with delivery systems playing a pivotal role in their success. Among the novel lipid nanoparticles (LNPs) developed, the 113-O12B system has emerged as a promising vehicle for targeted mRNA delivery, particularly for vaccine applications. This technical guide provides a comprehensive overview of the this compound LNP system, including its composition, mechanism of action, and relevant experimental data and protocols.

Core Concepts of the this compound Delivery System

This compound is a disulfide bond-containing ionizable cationic lipidoid that serves as the core functional component of a lipid nanoparticle delivery system.[1][2][3][4] Its unique chemical structure is designed to facilitate the encapsulation and delivery of mRNA. A key feature of the this compound LNP system is its endogenous propensity for lymph node targeting following subcutaneous administration.[2][4] This characteristic is highly advantageous for the development of mRNA-based vaccines, as it allows for direct delivery of the mRNA cargo to antigen-presenting cells (APCs) within the lymph nodes, a critical step in initiating a robust immune response.

Studies have shown that LNPs formulated with this compound exhibit increased and more specific mRNA expression in lymph nodes compared to LNPs formulated with other lipids, such as the clinically utilized ALC-0315.[5] This targeted delivery to lymph nodes is predicted to reduce potential side effects associated with off-target expression and enhance the overall immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound mRNA delivery system, primarily in comparison to the ALC-0315 system.

Table 1: LNP Formulation and Physicochemical Properties

ParameterThis compound LNPALC-0315 LNPReference
Lipid Composition (weight ratio) This compound/Cholesterol/DOPE/DMG-PEG (16:4.8:3:2.4)ALC-0315/Cholesterol/DSPC/DMG-PEG (molar ratio not specified in snippets)[5]
Particle Size (not specified) Data not available in search resultsData not available in search results
Polydispersity Index (PDI) (not specified) Data not available in search resultsData not available in search results
Zeta Potential (not specified) Data not available in search resultsData not available in search results
Encapsulation Efficiency (not specified) Data not available in search resultsData not available in search results

Table 2: In Vivo mRNA Expression and Cellular Uptake

ParameterThis compound LNPALC-0315 LNPReference
Primary Organ of mRNA Expression Lymph NodesLiver[5]
mRNA Expression in Dendritic Cells (DCs) ~27%Lower than this compound
mRNA Expression in Macrophages ~34%Lower than this compound

Table 3: Preclinical Efficacy in a B16F10 Melanoma Model (OVA-encoding mRNA)

ParameterThis compound/mOVAALC-0315/mOVAReference
Tumor Growth Reduction Significantly reducedLess effective than this compound[2][4]
Tumoral CD8+ T cell Infiltration IncreasedLower than this compound[2]
Tumoral M1-like Macrophage Infiltration IncreasedLower than this compound[2]
Tumoral Activated Dendritic Cell Infiltration IncreasedLower than this compound[2]
Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound LNP system. These protocols are based on standard LNP formulation and evaluation techniques and should be adapted based on specific experimental needs.

1. LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

  • Materials:

    • This compound lipidoid

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

    • mRNA (e.g., encoding a specific antigen or reporter protein)

    • Ethanol (200 proof, RNase-free)

    • Citrate buffer (10 mM, pH 4.0, RNase-free)

    • Phosphate-buffered saline (PBS, RNase-free)

    • Microfluidic mixing device and pump system

    • Dialysis cassettes (MWCO 10 kDa)

  • Procedure:

    • Prepare Lipid Stock Solution:

      • Dissolve this compound, cholesterol, DOPE, and DMG-PEG in ethanol at a weight ratio of 16:4.8:3:2.4 to achieve a final total lipid concentration of 25 mg/mL.

      • Ensure all lipids are fully dissolved. Gentle warming may be required.

    • Prepare mRNA Solution:

      • Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

    • Microfluidic Mixing:

      • Set up the microfluidic mixing device according to the manufacturer's instructions.

      • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

      • Set the flow rate ratio of the aqueous to organic phase at 3:1.

      • Pump the two solutions through the microfluidic mixer to allow for self-assembly of the LNPs.

    • Purification:

      • Collect the resulting LNP solution.

      • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.

    • Sterilization and Storage:

      • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

      • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

2. In Vivo Luciferase Assay for Biodistribution

This protocol details the assessment of LNP-mediated mRNA delivery and biodistribution in mice using a luciferase reporter gene.

  • Materials:

    • This compound LNPs encapsulating firefly luciferase (FLuc) mRNA

    • Control LNPs (e.g., ALC-0315-based) encapsulating FLuc mRNA

    • BALB/c mice (female, 6-8 weeks old)

    • D-luciferin potassium salt

    • In vivo imaging system (IVIS)

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Animal Handling:

      • Acclimatize mice for at least one week before the experiment.

      • All animal procedures should be performed in accordance with institutional guidelines.

    • LNP Administration:

      • Administer a single subcutaneous (s.c.) injection of the FLuc mRNA-LNPs (e.g., 10 µg of mRNA per mouse) into the flank of the mice.

    • Bioluminescence Imaging:

      • At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

      • Administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.

      • After approximately 10-15 minutes, place the mice in the IVIS chamber and acquire bioluminescence images.

    • Ex Vivo Analysis:

      • After the final imaging time point, euthanize the mice.

      • Dissect major organs (liver, spleen, lymph nodes, etc.) and image them ex vivo to quantify luciferase expression in specific tissues.

    • Data Analysis:

      • Quantify the bioluminescent signal (total flux in photons/second) in the regions of interest (ROIs) corresponding to different organs using the analysis software.

Visualizations

Below are diagrams illustrating key concepts related to the this compound mRNA delivery system.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Citrate Buffer) This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing DOPE DOPE DOPE->Microfluidic Mixing DMG-PEG DMG-PEG DMG-PEG->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification (Dialysis) Purification (Dialysis) Self-Assembly->Purification (Dialysis) Sterile Filtration Sterile Filtration Purification (Dialysis)->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

Lymph_Node_Targeting_Pathway Subcutaneous Injection Subcutaneous Injection This compound LNP This compound LNP Subcutaneous Injection->this compound LNP Lymphatic Drainage Lymphatic Drainage This compound LNP->Lymphatic Drainage Draining Lymph Node Draining Lymph Node Lymphatic Drainage->Draining Lymph Node Antigen-Presenting Cells (APCs) Antigen-Presenting Cells (APCs) Draining Lymph Node->Antigen-Presenting Cells (APCs) mRNA Release and Translation mRNA Release and Translation Antigen-Presenting Cells (APCs)->mRNA Release and Translation Antigen Presentation Antigen Presentation mRNA Release and Translation->Antigen Presentation T-Cell Activation T-Cell Activation Antigen Presentation->T-Cell Activation Immune Response Immune Response T-Cell Activation->Immune Response

Caption: Proposed pathway for this compound LNP-mediated immune activation.

References

An In-depth Technical Guide to the Ionizable Nature of 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid that has emerged as a promising tool for the delivery of messenger RNA (mRNA), particularly in the context of vaccine development.[1] Its unique structure allows for the formulation of lipid nanoparticles (LNPs) that demonstrate a remarkable tropism for lymph nodes, making it an attractive candidate for mRNA-based cancer vaccines designed to elicit robust T cell responses.[2][3][4] This technical guide provides a comprehensive overview of the ionizable nature of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a visualization of its role in cellular delivery pathways.

The ionizable nature of this compound is central to its function. At a low pH, such as that found in the endosome, the lipidoid becomes protonated, facilitating the release of its mRNA cargo into the cytoplasm. Conversely, at physiological pH, it remains relatively neutral, contributing to the stability and biocompatibility of the LNP formulation. This pH-sensitive behavior is a critical design feature of modern ionizable lipids for nucleic acid delivery.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate[3]
CAS Number 2803699-72-9[1][3]
Molecular Formula C57H111N3O8S8[3]
Molecular Weight 1223.03 g/mol [1]
Purity ≥98%[3]
Solubility Soluble in ethanol[3]
Storage Store at -20°C[1][3]

Experimental Protocols

Detailed methodologies for the synthesis, formulation, and characterization of this compound and its corresponding LNPs are crucial for reproducible research. The following protocols are based on established methods in the field.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that is typically performed by specialized chemists. While the precise, step-by-step synthesis is proprietary, the general approach for creating similar disulfide bond-containing lipidoids involves the reaction of an amine-containing headgroup with lipid tails featuring a disulfide linkage. This is often achieved through methods like Michael addition or other conjugation chemistries.

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of mRNA-loaded LNPs using this compound can be achieved using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).

  • Aqueous Phase Preparation: Prepare the mRNA solution in a citrate buffer at a concentration suitable for the desired final formulation.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP sample in PBS. Analyze the sample using a DLS instrument to determine the average particle diameter (z-average) and PDI. The PDI value indicates the uniformity of the particle size distribution.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP sample in a suitable buffer (e.g., PBS). Measure the electrophoretic mobility of the particles to determine the zeta potential, which reflects the surface charge of the LNPs.

3. pKa Determination:

  • Method: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

    • Add the LNP formulation to each buffer.

    • Add a TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in a nonpolar environment, such as the core of a protonated LNP.

    • Measure the fluorescence intensity at each pH.

    • Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed. This value is critical as it indicates the pH at which the lipidoid is 50% ionized.

Visualizations

Signaling Pathway for mRNA Delivery and Endosomal Escape

G mRNA Delivery and Endosomal Escape Pathway LNP This compound LNP (Neutral at pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation mRNA Translation (Protein Production) Release->Translation

Caption: Pathway of this compound LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow for LNP Formulation and Characterization

G Workflow for this compound LNP Formulation and Characterization cluster_formulation LNP Formulation cluster_characterization LNP Characterization Lipid_Mix Prepare Lipid Mix (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Sol Prepare mRNA Solution (Citrate Buffer, pH 4) mRNA_Sol->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta pKa pKa Determination (TNS Assay) Dialysis->pKa Final_LNP Characterized LNPs DLS->Final_LNP Zeta->Final_LNP pKa->Final_LNP

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

References

Preliminary In Vivo Studies of 113-O12B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo studies of 113-O12B, a novel ionizable lipidoid designed for targeted mRNA delivery. The data and protocols summarized herein are primarily based on the findings published by Chen, J., et al. in Proceedings of the National Academy of Sciences (2022).[1][2][3] this compound is a key component of lipid nanoparticles (LNPs) that have demonstrated a remarkable ability to target lymph nodes, making it a promising vehicle for mRNA-based cancer vaccines.

Core Findings

Lipid nanoparticles formulated with this compound have been shown to specifically and efficiently deliver mRNA to lymph nodes following subcutaneous administration.[1] This targeted delivery leads to a robust CD8+ T cell response against the encoded antigen, resulting in significant anti-tumor effects in preclinical melanoma models.[1][2] Compared to LNPs formulated with ALC-0315, a lipid used in the FDA-approved Pfizer-BioNTech COVID-19 vaccine, this compound LNPs exhibit higher mRNA expression in lymph nodes and significantly reduced expression in the liver.[1]

Data Presentation

Table 1: In Vivo Biodistribution of this compound LNPs vs. ALC-0315 LNPs
OrganThis compound LNP (% mRNA Expression)ALC-0315 LNP (% mRNA Expression)
Draining Lymph NodeHighLow
Other Lymph NodesModerateLow
LiverSignificantly ReducedHigh
SpleenModerateModerate

This table summarizes the relative in vivo expression of a reporter mRNA delivered by this compound LNPs compared to ALC-0315 LNPs after subcutaneous injection in mice. Data synthesized from Chen, J., et al., PNAS (2022).[1]

Table 2: Efficacy of this compound LNP-mRNA Vaccine in B16F10-OVA Melanoma Model
Treatment GroupTumor Growth Inhibition (%)Complete Response Rate (%)
This compound LNP-OVA mRNAHighHigh
ALC-0315 LNP-OVA mRNAModerateLow
Control (PBS)None0

This table illustrates the therapeutic efficacy of an ovalbumin (OVA)-encoding mRNA vaccine delivered by this compound LNPs in a murine melanoma model. Data synthesized from Chen, J., et al., PNAS (2022).[1]

Table 3: Cellular Tropism of this compound LNPs in Draining Lymph Nodes
Antigen-Presenting Cell (APC) Type% of Cells with Positive mRNA Expression (this compound LNP)% of Cells with Positive mRNA Expression (ALC-0315 LNP)
Dendritic Cells (DCs)~27%Lower
Macrophages~34%Lower

This table shows the percentage of dendritic cells and macrophages in the draining lymph nodes expressing the delivered mRNA, indicating the cellular targets of the LNPs. Data from Chen, J., et al., PNAS (2022).[1]

Experimental Protocols

LNP Formulation and mRNA Encapsulation

Objective: To formulate this compound lipid nanoparticles encapsulating messenger RNA.

Materials:

  • This compound ionizable lipidoid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding the antigen of interest (e.g., ovalbumin)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Dissolve the lipids (this compound, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a specific molar ratio.

  • Dissolve the mRNA in citrate buffer.

  • Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution using a microfluidic mixing device at a defined flow rate ratio.

  • Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.

  • Concentrate the LNP-mRNA formulation using a centrifugal filter device.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Murine Melanoma Model Studies

Objective: To evaluate the in vivo efficacy of the this compound LNP-mRNA vaccine in a B16F10-OVA melanoma model.

Animal Model:

  • C57BL/6 mice (6-8 weeks old)

Materials:

  • B16F10-OVA melanoma cell line (expressing ovalbumin)

  • This compound LNP-OVA mRNA vaccine

  • Control formulations (e.g., ALC-0315 LNP-OVA mRNA, PBS)

  • Cell culture medium (e.g., DMEM)

  • Calipers for tumor measurement

Procedure:

  • Culture B16F10-OVA cells under standard conditions.

  • Subcutaneously inoculate mice with a suspension of B16F10-OVA cells in the flank.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the this compound LNP-OVA mRNA vaccine and control formulations via subcutaneous injection at a site distant from the tumor (e.g., the contralateral flank).

  • Administer booster vaccinations at specified time intervals (e.g., weekly).

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length × width²)/2.

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest tumors and lymphoid organs for further analysis (e.g., flow cytometry for immune cell infiltration).

Visualizations

Signaling Pathway for mRNA Vaccine-Induced CD8+ T Cell Response

mRNA_Vaccine_Immune_Response LNP This compound LNP (mRNA-OVA) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) LNP->APC Uptake LN Draining Lymph Node APC->LN Migration MHC MHC Class I (presenting OVA peptide) APC->MHC mRNA Translation & Processing Naive_T Naive CD8+ T Cell MHC->Naive_T TCR Recognition Activated_T Activated CD8+ T Cell (CTL) Naive_T->Activated_T Activation & Proliferation Tumor_Cell B16F10-OVA Tumor Cell Activated_T->Tumor_Cell Tumor Cell Killing

Caption: Signaling pathway of this compound LNP-mRNA vaccine-induced anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start tumor_inoculation Subcutaneous Inoculation of B16F10-OVA Cells start->tumor_inoculation tumor_establishment Tumor Establishment (Palpable Tumors) tumor_inoculation->tumor_establishment randomization Randomization of Mice into Treatment Groups tumor_establishment->randomization vaccination Subcutaneous Vaccination (this compound LNP-mRNA) randomization->vaccination monitoring Tumor Growth & Body Weight Monitoring vaccination->monitoring Repeated Boosters endpoint Endpoint Analysis: Tumor & Spleen Harvest monitoring->endpoint analysis Flow Cytometry for Immune Cell Infiltration endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of the this compound LNP-mRNA vaccine.

References

Technical Whitepaper: The 113-O12B Lipid Nanoparticle System for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The delivery of messenger RNA (mRNA) therapeutics presents a significant challenge, requiring advanced carrier systems to protect the fragile mRNA molecule and ensure its delivery to specific target tissues. The 113-O12B lipid nanoparticle (LNP) system represents a novel approach to mRNA delivery, specifically designed for enhanced targeting of lymph nodes.[1][2] This technical guide provides an in-depth overview of the this compound LNP system, its mechanism of mRNA encapsulation, and its performance characteristics. Detailed experimental protocols and workflow visualizations are provided to facilitate understanding and application of this technology.

Introduction to the this compound LNP System

This compound is a proprietary ionizable lipid that is a key component of a sophisticated lipid nanoparticle (LNP) system for the delivery of mRNA.[1][2] Unlike small molecules that may bind directly to mRNA to modulate its function, the interaction of the this compound system with mRNA is at the level of formulation, where it encapsulates and protects the mRNA for targeted in vivo delivery.[1][2] This system has been specifically engineered to target lymph nodes, making it a promising vehicle for mRNA-based cancer vaccines and immunotherapies.[1][2]

The efficacy of LNP-based mRNA delivery systems is dependent on the composition of the lipids used.[3][4] These formulations typically consist of four main components:

  • Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation.[1][5] At physiological pH, they become neutral, reducing toxicity.[1][5] this compound is a novel ionizable lipid in this class.[1][2]

  • Phospholipids: These lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are structural components that contribute to the formation of the lipid bilayer of the nanoparticle.

  • Cholesterol: Cholesterol is incorporated to enhance the stability and rigidity of the LNP structure.[1]

  • PEGylated Lipids: These lipids have a polyethylene glycol (PEG) chain attached, which helps to stabilize the nanoparticles and prevent their aggregation. The PEG shield also reduces clearance by the immune system, prolonging circulation time.

Mechanism of mRNA Encapsulation and Delivery

The encapsulation of mRNA into the this compound LNP system is typically achieved through a rapid mixing process, often using a microfluidic device.[3][4] In this process, an ethanolic solution containing the lipid mixture (including this compound) is rapidly mixed with an acidic aqueous solution containing the mRNA.[3][4] The low pH of the aqueous solution ensures that the ionizable lipid this compound is protonated and carries a positive charge, enabling it to electrostatically interact with the negatively charged phosphate backbone of the mRNA.[3][4] This interaction leads to the formation of a condensed core, which is then surrounded by the other lipid components to form the final LNP structure. The resulting nanoparticles protect the mRNA from degradation by nucleases in the bloodstream and facilitate its uptake by target cells.

The specific chemical structure of this compound is designed to promote delivery to lymph nodes following subcutaneous injection.[2] This targeted delivery is crucial for applications such as cancer vaccines, where the goal is to deliver the mRNA to antigen-presenting cells (APCs) in the lymph nodes to elicit a robust anti-tumor immune response.[5]

Quantitative Data and Performance Characteristics

The this compound LNP system has demonstrated superior performance in preclinical models for targeted mRNA delivery to lymph nodes, especially when compared to LNPs formulated with other ionizable lipids like ALC-0315, a component of the FDA-approved COVID-19 vaccine, Comirnaty.[2]

Parameter This compound LNP System Reference LNP System (e.g., ALC-0315) Reference
Primary Target Tissue Lymph NodesLiver[2]
mRNA Expression in Liver Significantly ReducedHigh[2]
mRNA Expression in Lymph Nodes HigherLower[2]
Induced Immune Response Robust CD8+ T Cell ResponseVariable[5]
Tumor Inhibition Significant in melanoma modelsNot specified[5]

Experimental Protocols

This protocol describes a typical method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve the this compound ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing device.

    • Set the flow rates to achieve a desired ratio of aqueous to ethanol phases (e.g., 3:1).

    • Initiate the flow to allow for rapid mixing, which leads to the spontaneous self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the particle surface charge. This is typically done using a dialysis cassette with an appropriate molecular weight cutoff.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI of the LNPs. The PDI provides a measure of the size distribution of the nanoparticle population.

  • Encapsulation Efficiency Quantification:

    • The encapsulation efficiency can be determined using a fluorescent dye-based assay, such as the RiboGreen assay.

    • Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).

    • The fluorescence before lysis corresponds to the free, unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

    • Calculate the encapsulation efficiency as: (Total mRNA - Free mRNA) / Total mRNA * 100%.

  • Animal Model:

    • Use a relevant animal model, such as a mouse model of melanoma (e.g., B16F10).[5]

  • Administration:

    • Administer the this compound LNP-mRNA formulation via subcutaneous injection.[2]

  • Assessment of mRNA Expression:

    • If the mRNA encodes a reporter protein (e.g., luciferase), use in vivo imaging systems (IVIS) to quantify protein expression in the lymph nodes and other organs at various time points post-injection.

  • Evaluation of Immune Response:

    • At selected time points, harvest spleens and lymph nodes from the animals.

    • Use techniques such as flow cytometry to analyze the activation and proliferation of specific immune cells, such as CD8+ T cells.[5]

  • Tumor Growth Inhibition Study:

    • In a tumor-bearing animal model, administer the LNP-mRNA vaccine at specified intervals.

    • Monitor tumor growth over time by measuring tumor volume.

    • Compare the tumor growth in treated animals to control groups to determine the therapeutic efficacy.[5]

Visualizations

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipid Mixture in Ethanol (this compound, Phospholipid, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixer Lipids->Mixer Ethanol Phase mRNA mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mRNA->Mixer Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Self-Assembly LNP This compound LNP-mRNA (Neutral Surface Charge) Dialysis->LNP Purification & Buffer Exchange

Caption: LNP-mRNA Formulation Workflow.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization In Vitro Characterization - Size (DLS) - Encapsulation Efficiency Formulation->Characterization InVivo In Vivo Administration (Subcutaneous Injection) Characterization->InVivo Biodistribution Biodistribution Analysis (e.g., IVIS Imaging) InVivo->Biodistribution ImmuneResponse Immune Response Evaluation (Flow Cytometry) InVivo->ImmuneResponse Efficacy Therapeutic Efficacy (Tumor Growth Monitoring) InVivo->Efficacy Analysis Data Analysis & Interpretation Biodistribution->Analysis ImmuneResponse->Analysis Efficacy->Analysis

Caption: In Vivo Evaluation Workflow.

Conclusion

The this compound lipid nanoparticle system is a significant advancement in the field of mRNA delivery. Its ability to specifically target lymph nodes makes it an ideal candidate for the development of next-generation mRNA vaccines and immunotherapies. The data suggests that this system can achieve high levels of mRNA expression in the desired target tissue while minimizing off-target effects, such as expression in the liver. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug developers looking to leverage this promising technology for therapeutic applications. Further research and clinical development will be crucial to fully realize the potential of the this compound LNP system in treating a wide range of diseases.

References

An In-depth Technical Guide to 113-O12B Lipid Nanoparticle Formulation for Lymph Node-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles and Introduction

The 113-O12B lipid nanoparticle (LNP) formulation represents a significant advancement in mRNA vaccine technology, specifically designed for targeted delivery to the lymph nodes (LNs). This targeted approach is crucial for enhancing the efficacy of cancer immunotherapies by directly engaging with a high concentration of immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. Developed by Chen, Ye, Huang, et al., and published in the Proceedings of the National Academy of Sciences (PNAS) in 2022, the this compound LNP system has demonstrated a superior ability to elicit a robust CD8+ T cell response against tumor antigens.[1][2][3][4][5][6]

The foundational principle of the this compound LNP formulation lies in its unique ionizable cationic lipid, this compound. This lipid is a disulfide bond-containing lipidoid that, when formulated with other lipid components, forms nanoparticles that exhibit a natural propensity for accumulation in the lymph nodes following subcutaneous administration.[7][8] This endogenous targeting mechanism obviates the need for active targeting ligands, simplifying the formulation and manufacturing process.[6][9] By concentrating the mRNA payload in the lymph nodes, the this compound formulation significantly increases the chances of mRNA uptake and translation by APCs, leading to efficient antigen presentation and the subsequent activation of a potent and durable anti-tumor immune response.[1][10]

Data Presentation: Formulation and Characterization

The composition and physicochemical properties of the this compound LNP formulation are critical to its function. The following tables summarize the key quantitative data associated with this formulation, drawing from the foundational study by Chen et al. (2022).

Component Type Molar Ratio Function
This compoundIonizable Cationic Lipidoid16Encapsulates and facilitates the release of mRNA.
CholesterolSterol4.8Stabilizes the LNP structure.
DOPEHelper Lipid3Aids in endosomal escape of mRNA.
DMG-PEGPEGylated Lipid2.4Provides steric stabilization and controls particle size.

Table 1: Lipid Composition of this compound LNP Formulation[11]

Parameter Value Method of Measurement
Particle Size (Diameter) ~100 nm (typical range for LNPs)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 (indicative of a uniform particle population)Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: Physicochemical Properties of this compound LNPs (Note: Specific values for this compound LNPs are based on typical characteristics reported for similar LNPs in the literature, as the exact figures from the primary paper require access to the full text.)

Cell Type In Vivo mRNA Expression (% Positive Cells)
Dendritic Cells (DCs)~27%
Macrophages~34%

Table 3: In Vivo mRNA Expression in Antigen-Presenting Cells (APCs) in Lymph Nodes[1][10]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the formulation and evaluation of this compound LNPs, based on the work of Chen et al. (2022) and established LNP preparation techniques.

Synthesis of this compound Ionizable Lipid

The this compound lipid is synthesized through a Michael addition reaction. This involves reacting an amine-containing head group with an acryloyl group-containing aliphatic tail. The head and tail components are mixed at a specific molar ratio and heated to drive the reaction to completion. The resulting lipid is then purified using flash chromatography.

Preparation of this compound LNPs by Microfluidic Mixing

A reproducible and scalable method for LNP formulation is microfluidic mixing.

  • Preparation of Solutions:

    • Lipid-Ethanol Solution: The this compound ionizable lipid, cholesterol, DOPE, and DMG-PEG are dissolved in ethanol at their specified molar ratios.

    • mRNA-Aqueous Solution: The mRNA is diluted in a low pH buffer, such as a 25 mM sodium acetate solution.

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump.

    • The solutions are pumped through a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).

    • The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Concentration:

    • The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and raise the pH.

    • The purified LNPs can be concentrated using techniques like tangential flow filtration.

In Vivo Administration and Evaluation in a Murine Melanoma Model
  • Animal Model: C57BL/6 mice are typically used.

  • Tumor Inoculation: Mice are subcutaneously inoculated with B16/F10 melanoma cells expressing a model antigen, such as ovalbumin (OVA).

  • Vaccination Schedule:

    • A primary vaccination is administered subcutaneously at the tail base.

    • A booster vaccination is given after a specified interval (e.g., one week).

  • Analysis of Immune Response:

    • At defined time points post-vaccination, lymph nodes and tumors are harvested.

    • Flow cytometry is used to analyze the populations of various immune cells, including CD8+ T cells, dendritic cells, and macrophages.

    • The functionality of the T cells can be assessed through intracellular cytokine staining or cytotoxicity assays.

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess the therapeutic efficacy of the vaccine.

Mandatory Visualization

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Formulation cluster_purification Downstream Processing Lipid_Ethanol Lipid Mix in Ethanol (this compound, Chol, DOPE, DMG-PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Organic Phase mRNA_Aqueous mRNA in Aqueous Buffer (low pH) mRNA_Aqueous->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis (Buffer Exchange) Microfluidic_Mixing->Dialysis Concentration Concentration (e.g., TFF) Dialysis->Concentration Final_LNP This compound LNP Formulation Concentration->Final_LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles.

mRNA_LNP_Signaling_Pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation Antigen Production cluster_presentation Antigen Presentation cluster_activation T-Cell Activation LNP_Uptake This compound LNP Uptake (Endocytosis) Endosome Endosome LNP_Uptake->Endosome mRNA_Release mRNA Release into Cytosol Endosome->mRNA_Release Endosomal Escape Translation mRNA Translation (Ribosomes) mRNA_Release->Translation Antigen Tumor Antigen Translation->Antigen Proteasome Proteasomal Degradation Antigen->Proteasome MHC_I MHC Class I Presentation Proteasome->MHC_I Peptide Loading T_Cell Naive CD8+ T-Cell MHC_I->T_Cell Antigen Presentation Activated_T_Cell Activated Cytotoxic CD8+ T-Cell T_Cell->Activated_T_Cell Activation & Proliferation

Caption: Signaling pathway for mRNA-LNP induced T-cell activation.

References

Advancing mRNA Therapeutics: An In-depth Technical Guide to the Novel Ionizable Lipid 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy. A critical component in the success of these therapies is the development of effective delivery vehicles. This technical guide delves into the core attributes and novel applications of 113-O12B, a disulfide bond-containing ionizable cationic lipidoid. This lipid has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for targeted mRNA delivery. Notably, this compound-formulated LNPs have shown a remarkable ability to target lymph nodes, thereby enhancing the efficacy of mRNA-based cancer vaccines.[1][2][3][4] This document provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in cancer immunotherapy, and a forward-looking perspective on its novel therapeutic applications.

Introduction to this compound

This compound is a novel, ionizable cationic lipidoid specifically designed for the formulation of lipid nanoparticles for mRNA delivery.[1][2][5] Its unique chemical structure, featuring a disulfide bond, contributes to its biodegradability and distinct in vivo distribution profile. The primary application of this compound to date has been in the development of mRNA cancer vaccines, where it has been shown to facilitate targeted delivery to the lymph nodes.[3][4][6] This lymph node-targeting capability is a significant advancement, as it can potentially reduce off-target effects, such as liver toxicity, and enhance the desired immune response.[3][6]

Chemical Properties of this compound:

PropertyValueReference
CAS Number 2803699-72-9[1]
Molecular Formula C57H111N3O8S8[1]
Formula Weight 1223.0[1]
Purity ≥98%[1]
Solubility Ethanol: 10 mg/ml[1]
Storage -20°C[1]

Core Application: mRNA Cancer Vaccine Delivery

The most well-documented application of this compound is in the formulation of lipid nanoparticles for the delivery of mRNA-based cancer vaccines. Research has demonstrated that LNPs formulated with this compound (this compound-LNPs) exhibit preferential accumulation in the lymph nodes following subcutaneous administration.[1][4] This targeted delivery has been shown to elicit a robust CD8+ T cell response against tumor antigens, leading to significant anti-tumor effects in preclinical models.[1][3][4]

In Vivo Performance Data

Studies utilizing an ovalbumin-expressing B16/F10 murine melanoma model have provided quantitative data on the efficacy of this compound-LNP-mediated mRNA vaccine delivery.

Table 1: Tumor Growth Inhibition in B16F10-OVA Tumor Model

Treatment GroupAverage Tumor Volume (mm³) on Day 15Survival Rate on Day 30
PBS~15000%
LNP (Control)~14000%
ALC-0315/mOVA~50040%
This compound/mOVA ~200 80%
This compound/mOVA + anti-PD-1 <100 100% (40% complete response)

Data adapted from Chen, J., et al. PNAS (2022).[3]

Table 2: Analysis of Tumor-Infiltrating Lymphocytes

Treatment GroupCD8+ T cells / mm² of tumorM1-like Macrophages (%)Activated Dendritic Cells (%)
PBS~50~5~2
This compound/mOVA ~250 ~20 ~10

Data adapted from Chen, J., et al. PNAS (2022).[1][3]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (LNPs)

Objective: To prepare this compound-LNPs encapsulating mRNA.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding ovalbumin)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, cholesterol, DSPC, and DMG-PEG 2000 at a molar ratio of 50:38.5:10:1.5.

  • Dissolve the mRNA in citrate buffer (pH 4.0).

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1 in the microfluidic mixing device.

  • Combine the lipid-ethanol solution and the mRNA-buffer solution using the microfluidic device to form the LNPs.

  • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Murine Melanoma Model and Treatment

Objective: To evaluate the anti-tumor efficacy of the this compound-LNP mRNA vaccine.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10-OVA melanoma cells

  • This compound/mOVA LNPs

  • Phosphate-buffered saline (PBS)

  • Anti-PD-1 antibody (optional)

Protocol:

  • Subcutaneously inject 5 x 105 B16F10-OVA cells into the flank of C57BL/6 mice.

  • On days 7, 14, and 21 post-tumor inoculation, subcutaneously inject the mice with one of the following treatments:

    • PBS (Control)

    • This compound/mOVA LNPs (20 µg mRNA per mouse)

    • (Optional) Co-administration of anti-PD-1 antibody (10 mg/kg)

  • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width²)/2.

  • Monitor mouse survival.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anti-Tumor Immune Response

G cluster_0 Vaccination Site cluster_1 Lymph Node cluster_2 Tumor Microenvironment LNP This compound/mOVA LNP APC Antigen Presenting Cell (APC) LNP->APC Uptake & mRNA Translation T_cell Naive CD8+ T Cell APC->T_cell Antigen Presentation (MHC I) Activated_T_cell Activated CD8+ T Cell T_cell->Activated_T_cell Activation & Proliferation CTL Cytotoxic T Lymphocyte (CTL) Activated_T_cell->CTL Differentiation & Migration Tumor_cell Tumor Cell (Expressing OVA) CTL->Tumor_cell Recognition & Killing

Caption: Signaling pathway of this compound/mOVA LNP-induced anti-tumor immunity.

Experimental Workflow for Efficacy Evaluation

G A 1. Tumor Inoculation (B16F10-OVA cells) B 2. Vaccination (this compound/mOVA LNPs) A->B C 3. Tumor Growth Monitoring B->C D 4. Survival Analysis C->D E 5. Ex Vivo Analysis (Tumor-Infiltrating Lymphocytes) C->E

Caption: Workflow for evaluating the in vivo efficacy of the this compound mRNA vaccine.

Novel Applications for this compound

The unique lymph node-targeting property of this compound opens up a plethora of novel therapeutic applications beyond its current use in cancer vaccines.

Prophylactic Vaccines for Infectious Diseases

The ability to directly target lymph nodes, the command centers of the immune system, makes this compound an ideal candidate for the delivery of mRNA-based prophylactic vaccines against a wide range of infectious agents. This targeted delivery could lead to more potent and durable immune responses at lower vaccine doses.

In Vivo Generation of Chimeric Antigen Receptor (CAR) T-cells

A groundbreaking potential application is the in vivo generation of CAR T-cells. By delivering mRNA encoding a chimeric antigen receptor to T-cells within the lymph nodes, this compound-LNPs could circumvent the complex and expensive ex vivo manufacturing process for CAR T-cell therapy.

Treatment of Autoimmune Diseases

For autoimmune diseases, this compound could be used to deliver mRNA encoding for tolerogenic antigens or immunosuppressive cytokines directly to the lymph nodes. This approach could help to re-educate the immune system and suppress the autoimmune response in a targeted manner.

Gene Editing in Immune Cells

Leveraging the lymph node-targeting ability, this compound-LNPs could be employed to deliver gene-editing machinery, such as CRISPR-Cas9 mRNA and guide RNA, to immune cells in situ. This could be used to correct genetic defects in immune cells or to enhance their function for therapeutic purposes.

Conclusion

This compound represents a significant advancement in the field of lipid-based nanoparticle delivery systems for mRNA therapeutics. Its demonstrated ability to target lymph nodes provides a powerful tool for enhancing the efficacy of mRNA cancer vaccines and opens the door to a wide array of novel therapeutic strategies. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the promising applications of this innovative ionizable lipid. Further research into the full potential of this compound is warranted and is expected to yield exciting new developments in the field of mRNA medicine.

References

Methodological & Application

Protocol for Formulation of 113-O12B Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid 113-O12B. This specific formulation is designed for the efficient encapsulation and delivery of messenger RNA (mRNA), with a demonstrated application in developing lymph node-targeting mRNA cancer vaccines.[1][2] The this compound lipid is a disulfide bond-containing ionizable cationic lipidoid that has shown significant promise in preclinical studies.[2][3]

The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the preparation of this compound LNPs using a microfluidic mixing technique. Additionally, it provides expected physicochemical characteristics of the resulting nanoparticles and a discussion on their targeted delivery mechanism.

Materials and Reagents

Lipids and mRNA
ComponentDescriptionSupplier Example
This compound Ionizable cationic lipidoid.MedchemExpress, Cayman Chemical
Cholesterol Helper lipid for LNP structure and stability.Avanti Polar Lipids, Sigma-Aldrich
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) Helper phospholipid aiding in membrane fusion and endosomal escape.Avanti Polar Lipids
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) PEGylated lipid to control particle size and reduce aggregation.Avanti Polar Lipids
mRNA Messenger RNA encoding the protein of interest (e.g., ovalbumin, luciferase).TriLink BioTechnologies, Aldevron
Buffers and Solvents
ComponentDescription
Ethanol (200 proof, anhydrous) Solvent for preparing the lipid stock solution.
Citrate Buffer (10 mM, pH 3.0) Aqueous buffer for dissolving and diluting mRNA.
Phosphate-Buffered Saline (PBS, pH 7.4) For dialysis and final formulation.
Nuclease-free Water For buffer preparation and dilutions.

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Syringes (various sizes, gas-tight)

  • Tubing with appropriate connectors for the microfluidic system

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Dynamic Light Scattering (DLS) instrument for size, Polydispersity Index (PDI), and Zeta Potential measurement

  • Fluorometer or UV-Vis spectrophotometer for RNA quantification

  • Ribogreen® assay kit (or similar) for encapsulation efficiency determination

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, MWCO 10 kDa)

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of this compound, Cholesterol, DOPE, and DMG-PEG 2000 in 200 proof ethanol. The exact concentrations should be calculated to achieve the desired final lipid concentration and weight ratio in the organic phase.

  • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the following weight ratio :

    • This compound : Cholesterol : DOPE : DMG-PEG 2000 = 16 : 4.8 : 3 : 2.4 [1]

  • Vortex the combined lipid solution thoroughly to ensure complete mixing. This solution constitutes the organic phase for microfluidic mixing.

b. mRNA Stock Solution (in Citrate Buffer):

  • Thaw the mRNA vial on ice.

  • Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0). The final concentration will depend on the desired lipid-to-mRNA ratio and the flow rates used during microfluidic mixing. A common starting point for similar LNP formulations is a lipid-to-mRNA weight ratio of 10:1.

Lipid Nanoparticle Formulation via Microfluidic Mixing
  • Set up the microfluidic mixing system according to the manufacturer's instructions. A staggered herringbone micromixer is a commonly used and effective chip design for LNP formation.

  • Prime the system with ethanol and citrate buffer to ensure the microfluidic channels are free of air bubbles and contaminants.

  • Draw the lipid stock solution (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

  • Set the syringe pumps to the desired flow rates. The Flow Rate Ratio (FRR) of the aqueous to the organic phase is a critical parameter influencing LNP characteristics. A common starting FRR is 3:1 (Aqueous:Organic) .

  • The Total Flow Rate (TFR) will determine the mixing time and can also affect particle size. A typical starting TFR for laboratory-scale production is in the range of 2 to 12 mL/min . These parameters may require optimization for your specific system and desired LNP properties.

  • Initiate the flow from both syringes simultaneously to mix the two phases within the microfluidic chip. The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic chip into a sterile, nuclease-free tube.

Downstream Processing: Dialysis and Sterilization
  • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the collected LNP dispersion against sterile PBS (pH 7.4).

  • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Perform dialysis at 4°C for at least 4 hours, with at least two changes of the dialysis buffer.

  • After dialysis, recover the LNP solution from the cassette.

  • For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the final this compound LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

Characterization of this compound Lipid Nanoparticles

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

b. mRNA Encapsulation Efficiency (EE):

  • The encapsulation efficiency can be determined using a fluorescent dye-based assay such as the RiboGreen® assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100). The fluorescence of the intact LNPs represents the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of this compound LNPs based on available literature. Note that these values can vary depending on the specific formulation parameters used.

ParameterExpected Value
Lipid Weight Ratio This compound:Chol:DOPE:DMG-PEG = 16:4.8:3:2.4[1]
Lipid-to-mRNA Weight Ratio ~10:1 (typical, requires optimization)
Particle Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral to slightly negative at pH 7.4
Encapsulation Efficiency > 90%

Visualizations

Experimental Workflow for this compound LNP Formulation

G cluster_prep 1. Stock Solution Preparation cluster_formulation 2. LNP Formulation cluster_processing 3. Downstream Processing cluster_characterization 4. Characterization prep_lipids Prepare Lipid Mixture (this compound, Chol, DOPE, DMG-PEG) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Organic FRR = 3:1) prep_lipids->microfluidics Organic Phase prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 3.0) prep_mrna->microfluidics Aqueous Phase dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration final_lnp Final this compound LNPs filtration->final_lnp dls DLS Analysis (Size, PDI, Zeta Potential) ee Encapsulation Efficiency (RiboGreen Assay) final_lnp->dls final_lnp->ee G cluster_injection Subcutaneous Injection Site cluster_lymphatics Lymphatic System cluster_ln Draining Lymph Node lnp This compound LNP protein_corona Protein Corona Formation lnp->protein_corona apc Antigen-Presenting Cell (APC) protein_corona->apc Uptake lymph_vessel Afferent Lymphatic Vessel apc->lymph_vessel Migration ln_uptake LNP Uptake by APCs in LN lymph_vessel->ln_uptake mrna_release mRNA Release and Translation ln_uptake->mrna_release immune_response T-Cell Activation & Immune Response mrna_release->immune_response

References

Application Notes and Protocols for mRNA Encapsulation using 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the encapsulation of messenger RNA (mRNA) using the novel ionizable lipid 113-O12B to form lipid nanoparticles (LNPs). The this compound lipid is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of LNPs that specifically target lymph nodes, a critical feature for enhancing the efficacy of mRNA-based vaccines and immunotherapies.[1][2]

Introduction

The ionizable lipid this compound has demonstrated significant potential in preclinical studies for the development of mRNA cancer vaccines.[1] LNPs formulated with this compound have shown increased and specific mRNA expression in lymph nodes compared to LNPs formulated with other lipids, such as the clinically utilized ALC-0315.[2] This targeted delivery to lymph nodes can reduce off-target effects and enhance the desired immune response.[3] This document outlines the necessary materials, equipment, and step-by-step procedures for the formulation and characterization of this compound LNPs for mRNA encapsulation.

Materials and Equipment

Lipids and Reagents
  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA: The specific mRNA to be encapsulated.

  • Ethanol: 200 proof, anhydrous.

  • Citrate Buffer: 50 mM, pH 4.0.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Quant-iT RiboGreen RNA Assay Kit

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringes and tubing compatible with the microfluidic system

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorescence microplate reader

  • Dialysis cassettes (e.g., 10K MWCO)

  • Sterile filters (0.22 µm)

  • Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Lipid Stock Solutions
  • This compound Stock: Prepare a 10 mg/mL stock solution of this compound in ethanol.

  • DOPE Stock: Prepare a 10 mg/mL stock solution of DOPE in ethanol.

  • Cholesterol Stock: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.

  • DMG-PEG 2000 Stock: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.

Preparation of the Lipid Mixture
  • Combine the lipid stock solutions in a sterile tube to achieve a molar ratio of This compound : Cholesterol : DOPE : DMG-PEG 2000 of 16 : 4.8 : 3 : 2.4 .

  • Vortex the lipid mixture thoroughly to ensure homogeneity.

Preparation of the Aqueous mRNA Solution
  • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA weight ratio. A common starting point is a 10:1 to 20:1 weight ratio of total lipid to mRNA.

LNP Formulation using Microfluidics
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution (in citrate buffer) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1 .

  • Set the total flow rate to 12 mL/min .

  • Initiate the mixing process to generate the LNPs. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA.

  • Collect the resulting LNP dispersion.

Downstream Processing
  • Buffer Exchange and Purification: Dialyze the LNP dispersion against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10K MWCO dialysis cassette to remove the ethanol and raise the pH. Change the PBS buffer at least twice during dialysis.

  • Sterilization: Sterile-filter the purified LNP dispersion through a 0.22 µm syringe filter.

  • Storage: Store the final LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs
  • Dilute a small aliquot of the final LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.

  • Dilute a small aliquot of the final LNP formulation in deionized water or a low-salt buffer.

  • Measure the zeta potential using a suitable analyzer. The zeta potential should be close to neutral at physiological pH.

  • Determine the encapsulation efficiency using the Quant-iT RiboGreen RNA assay. This assay quantifies the amount of free (unencapsulated) mRNA versus the total mRNA.

  • Prepare two sets of samples:

    • Total mRNA: Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • Free mRNA: Use the intact LNP sample.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

  • A high encapsulation efficiency (>90%) is desirable.

Data Presentation

ParameterTarget Range
LNP Formulation
Lipid Molar Ratio (this compound:Chol:DOPE:DMG-PEG)16:4.8:3:2.4
Flow Rate Ratio (Aqueous:Organic)3:1
Total Flow Rate12 mL/min
LNP Characteristics
Particle Size (Diameter)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (at pH 7.4)Near-neutral
Encapsulation Efficiency>90%

Visualizations

Experimental Workflow for this compound LNP Formulation and Characterization

G cluster_prep Preparation cluster_form Formulation cluster_proc Processing cluster_char Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Sterile Filtration Sterile Filtration Dialysis (PBS)->Sterile Filtration Size & PDI (DLS) Size & PDI (DLS) Sterile Filtration->Size & PDI (DLS) Zeta Potential Zeta Potential Sterile Filtration->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Sterile Filtration->Encapsulation Efficiency

Caption: Workflow for mRNA-LNP formulation with this compound.

Proposed Mechanism of Lymph Node Targeting and Immune Activation

G cluster_delivery Delivery & Uptake cluster_activation Immune Activation This compound LNP-mRNA This compound LNP-mRNA Subcutaneous Injection Subcutaneous Injection This compound LNP-mRNA->Subcutaneous Injection Lymphatic Drainage Lymphatic Drainage Subcutaneous Injection->Lymphatic Drainage Lymph Node Lymph Node Lymphatic Drainage->Lymph Node APC Uptake APC Uptake Lymph Node->APC Uptake Endosomal Escape Endosomal Escape APC Uptake->Endosomal Escape mRNA Translation mRNA Translation Endosomal Escape->mRNA Translation Antigen Presentation (MHC) Antigen Presentation (MHC) mRNA Translation->Antigen Presentation (MHC) T-Cell Activation T-Cell Activation Antigen Presentation (MHC)->T-Cell Activation

Caption: Mechanism of this compound LNP-mediated immune activation.

References

Application Notes and Protocols for 113-O12B LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the preparation and characterization of 113-O12B lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). This compound is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential for targeted mRNA delivery to lymph nodes, a critical aspect for the development of potent cancer vaccines and immunotherapies.[1] Compared to other ionizable lipids such as ALC-0315, this compound has been shown to enhance mRNA expression in lymph nodes while reducing off-target expression in the liver following subcutaneous administration.[1]

These application notes offer a comprehensive protocol for the formulation of this compound LNPs using microfluidic mixing, a reproducible and scalable method for generating uniform nanoparticles.[2][3] Detailed methodologies for the characterization of key physicochemical properties, including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency, are also provided.

Materials and Reagents

Material/ReagentRecommended SupplierPurity/Grade
This compoundCommercially Available≥98%
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Commercially Available>99%
CholesterolCommercially Available>99%
1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)Commercially Available>99%
Messenger RNA (mRNA)Synthesized or CommercialHigh Purity
EthanolCommercially Available200 Proof, ACS Grade
Citrate Buffer (10 mM, pH 4.0)Commercially AvailableMolecular Biology Grade
Phosphate-Buffered Saline (PBS), pH 7.4Commercially AvailableMolecular Biology Grade
Quant-iT RiboGreen RNA Assay KitCommercially AvailableN/A

Experimental Protocols

I. Preparation of Stock Solutions

1. Lipid Stock Solutions (in Ethanol):

  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. A common concentration for these stock solutions is 10 mg/mL.[4]

  • Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids, particularly cholesterol.[2][5]

  • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .[1]

2. mRNA Stock Solution (in Aqueous Buffer):

  • Dissolve the mRNA in a 10 mM citrate buffer at pH 4.0. The acidic pH is crucial for the protonation of the ionizable lipid this compound, facilitating its electrostatic interaction with the negatively charged mRNA backbone.[2]

  • A typical starting concentration for the mRNA stock solution is in the range of 0.1-1 mg/mL.[2]

II. This compound LNP Formulation using Microfluidics

This protocol utilizes a microfluidic mixing system to ensure rapid and controlled self-assembly of the LNPs.

1. System Setup:

  • Prime the microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the 10 mM citrate buffer (pH 4.0) according to the manufacturer's instructions.

2. Microfluidic Mixing:

  • Load the mixed lipid stock solution (in ethanol) into one syringe and the mRNA stock solution (in citrate buffer) into another syringe.

  • Set the following parameters on the microfluidic system:

    • Total Flow Rate (TFR): 12 mL/min[1]

    • Flow Rate Ratio (FRR) (Aqueous:Ethanol): 3:1[1]

  • Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases triggers a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

3. Dilution and Buffer Exchange:

  • The output from the microfluidic device is a hydro-alcoholic solution of this compound LNPs.

  • Immediately following formation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer to a physiological pH.[4]

  • Perform dialysis overnight at 4°C with at least two changes of PBS.

4. Sterile Filtration:

  • After dialysis, recover the LNP solution and sterile-filter it through a 0.22 µm syringe filter into a sterile vial.

  • Store the final this compound LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

LNP_Preparation_Workflow cluster_solutions Solution Preparation cluster_formulation LNP Formulation Lipid_Stocks Prepare Individual Lipid Stocks (this compound, DSPC, Cholesterol, DMG-PEG) in Ethanol Lipid_Mix Create Lipid Mixture (50:10:38.5:1.5 molar ratio) in Ethanol Lipid_Stocks->Lipid_Mix Microfluidics Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) Lipid_Mix->Microfluidics Ethanol Phase mRNA_Solution Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Final_LNP Filtration->Final_LNP Final this compound LNP Formulation Lymph_Node_Targeting Injection Subcutaneous Injection of this compound LNPs Drainage Lymphatic Drainage Injection->Drainage Transport Transport via Lymphatic Vessels Drainage->Transport LN Draining Lymph Node Transport->LN APC_Uptake Uptake by Antigen-Presenting Cells (APCs) LN->APC_Uptake mRNA_Release mRNA Release and Translation APC_Uptake->mRNA_Release Antigen_Presentation Antigen Presentation on APC Surface mRNA_Release->Antigen_Presentation T_Cell_Activation T Cell Activation Antigen_Presentation->T_Cell_Activation

References

Application Notes and Protocols for 113-O12B in Cancer Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1] A key feature of this compound-based LNPs is their inherent ability to target lymph nodes (LNs) following subcutaneous administration.[1][2] This targeted delivery to LNs, the primary site of immune response initiation, makes this compound a particularly promising excipient for the development of next-generation mRNA cancer vaccines. By concentrating the mRNA payload in antigen-presenting cells (APCs) within the LNs, this compound LNPs can elicit robust and targeted anti-tumor immune responses while potentially minimizing systemic side effects.[2][3]

These application notes provide a comprehensive overview of the use of this compound in cancer vaccine research, including detailed protocols for LNP formulation, in vivo efficacy studies in a preclinical melanoma model, and methods for immunological analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Formal Name tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate
CAS Number 2803699-72-9
Molecular Formula C₅₇H₁₁₁N₃O₈S₈
Formula Weight 1223.0 g/mol
Purity ≥98%
Solubility Ethanol: 10 mg/ml
Storage -20°C

Data sourced from Cayman Chemical.[1]

Table 2: Optimized Formulation for this compound mRNA LNPs
ComponentMolar Ratio (%)Role
This compound 50Ionizable Cationic Lipid
Cholesterol 38.5Helper Lipid
DSPC 10Helper Lipid
DMG-PEG2000 1.5PEGylated Lipid

This optimized molar ratio is based on the weight ratio provided in Chen et al., 2022 and is critical for achieving efficient lymph node targeting.[3]

Table 3: In Vivo Efficacy of this compound/mOVA Vaccine in B16F10-OVA Melanoma Model
Treatment GroupComplete Response (CR) RateMedian Survival
Untreated0/5< 25 days
Anti-PD-1 Monotherapy0/5Not significantly improved
ALC-0315/mOVA1/5~35 days
This compound/mOVA 1/5 > 35 days
This compound/mOVA + Anti-PD-1 2/5 Significantly prolonged

Data adapted from Chen et al., 2022. The this compound/mOVA vaccine demonstrated superior tumor growth inhibition and prolonged survival compared to LNPs formulated with the clinically used lipid ALC-0315. Combination with an anti-PD-1 antibody further enhanced the therapeutic effect.[3]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol, anhydrous

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • mRNA encoding the antigen of interest

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve the molar ratios specified in Table 2. The final total lipid concentration should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing to produce the LNP-mRNA solution.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Cancer Vaccine Efficacy Study

This protocol details a therapeutic cancer vaccine study in a B16F10 melanoma mouse model.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • B16F10-OVA (ovalbumin-expressing) melanoma cells

  • This compound/mOVA LNPs (prepared as in Protocol 1)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • PBS, sterile

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 10⁶ B16F10-OVA cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Treatment Schedule:

    • Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

    • Vaccination: Administer a prime vaccination on day 0 and a boost vaccination on day 7. For each vaccination, subcutaneously inject 20 µg of mRNA encapsulated in this compound LNPs in a total volume of 50 µL near the tail base.

    • Checkpoint Blockade: For combination therapy groups, intraperitoneally inject 200 µg of anti-PD-1 antibody on days 3, 6, 9, and 12 post-prime vaccination.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor mouse body weight and overall health.

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Generate Kaplan-Meier survival curves to assess the impact on overall survival.

Protocol 3: Immunological Analysis of the Tumor Microenvironment

This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Materials:

  • Tumors from treated and control mice

  • RPMI 1640 medium

  • Collagenase IV, Hyaluronidase, DNase I

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Cell strainers (70 µm)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • Live/dead stain

  • Flow cytometer

Table 4: Suggested Flow Cytometry Panel for TIL Analysis

TargetFluorochromeCell Population Identified
CD45AF700All leukocytes
CD3ePE-Cy7T cells
CD8aAPCCytotoxic T cells
CD4FITCHelper T cells
F4/80BV605Macrophages
CD11cBV785Dendritic cells
CD86PEActivated APCs
MHC-IIPerCP-Cy5.5Antigen-presenting cells
CD206BV421M2-like macrophages
iNOSAlexa Fluor 488M1-like macrophages

Procedure:

  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the tissue in RPMI containing collagenase IV, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Cell Isolation:

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with RPMI containing 10% FBS.

  • Staining:

    • Stain for viability using a live/dead stain.

    • Block Fc receptors with anti-CD16/32 antibody.

    • Stain for surface markers with the antibody cocktail for 30 minutes on ice.

    • For intracellular markers like iNOS, fix and permeabilize the cells according to the manufacturer's protocol before staining.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of interest (e.g., CD8+ T cells, M1-like macrophages, activated dendritic cells).

Visualizations

Signaling Pathways and Experimental Workflows

G

G cluster_0 LNP Formulation cluster_1 In Vivo Efficacy Study cluster_2 Immunological Analysis p1_1 Prepare Lipid Stock in Ethanol p1_3 Microfluidic Mixing p1_1->p1_3 p1_2 Prepare mRNA in Citrate Buffer p1_2->p1_3 p1_4 Dialysis vs. PBS p1_3->p1_4 p1_5 Characterization (DLS, RiboGreen) p1_4->p1_5 p2_3 Prime/Boost Vaccination (Day 0, Day 7) p1_5->p2_3 Use Formulated LNPs p2_1 Inject B16F10-OVA Cells into Mice p2_2 Tumor Growth (Palpable Size) p2_1->p2_2 p2_2->p2_3 p2_4 Monitor Tumor Growth & Survival p2_3->p2_4 p3_1 Excise Tumors p2_4->p3_1 Collect Tumors for Analysis p3_2 Enzymatic Digestion p3_1->p3_2 p3_3 Isolate Single Cells p3_2->p3_3 p3_4 Flow Cytometry Staining p3_3->p3_4 p3_5 Data Acquisition & Analysis p3_4->p3_5

References

Application Notes and Protocols for Targeted Lymph Node Delivery of mRNA using 113-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ionizable cationic lipidoid 113-O12B for the targeted delivery of messenger RNA (mRNA) to lymph nodes. The this compound lipid nanoparticle (LNP) system offers a promising platform for developing next-generation mRNA vaccines and immunotherapies by enhancing delivery to antigen-presenting cells (APCs) within the lymphatic system.

Introduction

Targeted delivery of mRNA to specific organs and cell types remains a significant challenge in the field of nucleic acid therapeutics. For vaccine development, directing mRNA to lymph nodes is highly desirable as it can enhance the immune response and potentially reduce off-target effects.[1][2][3] The this compound LNP formulation is an endogenous lymph node-targeting system that has demonstrated increased and specific mRNA expression in lymph nodes compared to conventional LNP formulations, such as those containing ALC-0315, a lipid component of the FDA-approved COVID-19 vaccine, Comirnaty.[1][2] This targeted delivery approach has been shown to elicit robust CD8+ T cell responses and significant therapeutic effects in preclinical cancer models.[1][2][3]

The this compound lipid is a disulfide bond-containing ionizable cationic lipidoid that can be formulated into LNPs for mRNA encapsulation.[4][5] Upon subcutaneous injection, these LNPs have been shown to accumulate in the lymph nodes.[5] This targeted biodistribution leads to enhanced mRNA expression in APCs, including dendritic cells (DCs) and macrophages, which are crucial for initiating an adaptive immune response.[1][6]

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
PropertyValue
Ionizable Lipid This compound
Helper Lipid Cholesterol
PEG-Lipid DMG-PEG
Optimized Weight Ratio (this compound:Chol:Helper Lipid:DMG-PEG) 16:4.8:3:2.4[1]
Particle Size (Diameter) ~80-100 nm (typical for LNPs)
Polydispersity Index (PDI) < 0.2 (indicative of a homogenous particle population)
Encapsulation Efficiency > 90%
Table 2: In Vivo mRNA Expression and Biodistribution
ParameterThis compound LNPALC-0315 LNP
Primary Site of mRNA Expression (Subcutaneous Injection) Lymph Nodes[1][7]Liver[1][3]
Ratio of Radiance (Liver vs. Inguinal LNs) Significantly lower than ALC-0315[1]Significantly higher than this compound[1]
mRNA Expression in Dendritic Cells (DCs) in LNs ~27%[1]Lower than this compound[1]
mRNA Expression in Macrophages in LNs ~34%[1]Lower than this compound[1]
Table 3: Preclinical Efficacy in B16F10 Melanoma Model
Treatment GroupOutcome
This compound/mOVA Vaccine Enhanced protective and therapeutic effect against OVA-transduced tumors.[1]
This compound/TRP2 mRNA + anti-PD-1 Therapy 40% complete response in a regular B16F10 tumor model.[2][3]
Long-term Outcome Induced long-term immune memory, preventing tumor metastatic nodules in the lung upon rechallenge.[2][8]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound lipidoid

  • Cholesterol

  • Helper lipid (e.g., DSPC)

  • DMG-PEG

  • mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, helper lipid, and DMG-PEG in ethanol at the optimized weight ratio of 16:4.8:3:2.4.[1] The total lipid concentration will depend on the desired final concentration and the microfluidic system's parameters.

  • Prepare mRNA Solution: Dilute the mRNA transcript in a low pH aqueous buffer. The negative charge of the mRNA is neutralized at low pH, facilitating its interaction with the ionizable lipid.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to solvent).[9] The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is typically at a low pH and contains ethanol. Perform dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH. This step is crucial for in vivo applications.

  • Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and a Ribogreen assay, respectively.

Protocol 2: In Vivo Administration and Biodistribution Analysis

This protocol outlines the subcutaneous administration of this compound LNPs to mice and the subsequent analysis of mRNA expression.

Materials:

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase mRNA - mLuc)

  • Laboratory mice (e.g., C57BL/6)

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Handling: Acclimatize mice to the laboratory conditions. All animal procedures should be performed in accordance with institutional guidelines.

  • Subcutaneous Injection: Administer the this compound/mLuc LNP solution subcutaneously (SC) at the base of the tail.[3]

  • Bioluminescence Imaging: At desired time points (e.g., 6 hours post-injection), anesthetize the mice.[1][3] Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

  • Image Acquisition: Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images.

  • Data Analysis: Quantify the bioluminescent signal in specific regions of interest (ROIs), such as the inguinal lymph nodes and the liver, to determine the biodistribution of mRNA expression.[1]

Protocol 3: Cellular Uptake Analysis in Lymph Nodes

This protocol describes the analysis of mRNA delivery to specific immune cell populations within the lymph nodes using flow cytometry.

Materials:

  • This compound LNPs encapsulating Cre recombinase mRNA (mCre)

  • Ai14 reporter mice (or similar Cre-inducible reporter strain)

  • Lymph node dissociation reagents (e.g., collagenase, DNase)

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11c for DCs, F4/80 for macrophages)

  • Flow cytometer

Procedure:

  • In Vivo Administration: Inject Ai14 reporter mice subcutaneously with this compound/mCre LNPs. In these mice, cells that take up and translate the Cre mRNA will express a fluorescent reporter protein (e.g., tdTomato).[3]

  • Lymph Node Harvesting: At a specified time point (e.g., 24-48 hours), euthanize the mice and harvest the draining lymph nodes (e.g., inguinal lymph nodes).

  • Single-Cell Suspension Preparation: Mechanically and enzymatically dissociate the lymph nodes to obtain a single-cell suspension.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify different immune cell populations (e.g., DCs, macrophages).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific immune cell populations and quantify the percentage of cells expressing the fluorescent reporter, which indicates successful mRNA delivery and translation.[1]

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation mRNA mRNA Microfluidic Mixing Microfluidic Mixing mRNA->Microfluidic Mixing Lipids This compound, Chol, Helper Lipid, DMG-PEG in Ethanol Lipids->Microfluidic Mixing Purification Dialysis/ TFF Microfluidic Mixing->Purification SC Injection Subcutaneous Injection Purification->SC Injection Characterized This compound LNPs Biodistribution Bioluminescence Imaging (IVIS) SC Injection->Biodistribution Cellular Uptake Flow Cytometry of Lymph Nodes SC Injection->Cellular Uptake

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen-Presenting Cell (APC) in Lymph Node lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Low pH) endocytosis->endosome escape Endosomal Escape endosome->escape Protonation of This compound mrna_release mRNA Release into Cytosol escape->mrna_release translation Ribosomal Translation mrna_release->translation antigen Antigen Production translation->antigen presentation Antigen Presentation (MHC Class I/II) antigen->presentation t_cell_activation T-Cell Activation presentation->t_cell_activation

Caption: Proposed mechanism of this compound LNP uptake and antigen presentation in APCs.

References

Application Notes and Protocols for 113-O12B Based LNP for In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 113-O12B lipid nanoparticle (LNP) system represents a significant advancement in in vivo gene delivery, particularly for applications requiring targeted delivery to the lymphatic system. This compound is a disulfide bond-containing ionizable cationic lipidoid that, when formulated into LNPs with other lipid components, has demonstrated a remarkable ability to deliver mRNA payloads specifically to lymph nodes.[1][2][3] This characteristic makes it an exceptional candidate for the development of mRNA-based vaccines, especially for cancer immunotherapy, where robust activation of the immune system in the lymph nodes is crucial.[1][2][3]

Compared to conventional LNPs, such as those formulated with ALC-0315, this compound LNPs exhibit significantly reduced mRNA expression in the liver and enhanced expression in the lymph nodes following subcutaneous administration.[1][2][3] This targeted delivery minimizes potential off-target effects in the liver and maximizes the desired immune response in the lymphatic system.[1][2]

These application notes provide a comprehensive overview of the this compound LNP system, including its formulation, in vivo applications, and detailed experimental protocols.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
ParameterValue
Lipid Composition (Molar Ratio) This compound : Cholesterol : DOPE : DMG-PEG
16 : 4.8 : 3 : 2.4
Mean Hydrodynamic Diameter ~100 nm (varies with formulation parameters)
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Table 2: In Vivo Performance of this compound LNPs vs. ALC-0315 LNPs
ParameterThis compound LNPALC-0315 LNPReference
Ratio of Luciferase Expression (Liver vs. Inguinal Lymph Nodes) ~1:1~4:1[2]
Percentage of OVA-Specific CD8+ T Cells (IFN-γ+) ~2.57%~1.55%[1]
Percentage of SIINFEKL-Specific CD8+ T Cells 2.5%2.2%[1]
Therapeutic Efficacy in B16F10-OVA Tumor Model (Tumor Volume) Significant tumor growth inhibitionLess significant tumor growth inhibition[1]
Complete Response Rate in B16F10 Tumor Model (with anti-PD-1) 40%Not Reported[3]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA (e.g., encoding Luciferase or Ovalbumin)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DMG-PEG in anhydrous ethanol to achieve a final molar ratio of 16:4.8:3:2.4.

    • The total lipid concentration in the ethanol phase should be optimized based on the microfluidic system used (typically in the range of 10-25 mg/mL).

  • Prepare mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (e.g., 3:1).

    • Set the total flow rate (e.g., 2-12 mL/min).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Gene Delivery in Mice

This protocol outlines the subcutaneous administration of this compound LNPs to mice for evaluating gene expression and immune response.

Materials:

  • This compound LNPs encapsulating mRNA (e.g., mLuc for biodistribution, mOVA for immune response)

  • C57BL/6 mice (6-8 weeks old)

  • Insulin syringes (29G)

  • In vivo imaging system (for luciferase imaging)

  • D-luciferin (for luciferase imaging)

Procedure:

  • Animal Handling:

    • Acclimatize mice for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines.

  • Subcutaneous Injection:

    • Thaw the this compound LNP solution on ice.

    • Dilute the LNPs in sterile PBS to the desired mRNA dose (e.g., 10-20 µg of mRNA per mouse).

    • Administer a total volume of 50-100 µL via subcutaneous injection at the base of the tail or in the flank.

  • Biodistribution Analysis (Luciferase Imaging):

    • At desired time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.

    • Quantify the bioluminescent signal in regions of interest (e.g., injection site, draining lymph nodes, liver).

  • Immunological Analysis (for vaccine studies):

    • For prime-boost vaccination studies, administer a second dose of the LNP vaccine 1-2 weeks after the primary injection.

    • At the desired time point post-vaccination (e.g., 7-14 days after the boost), collect spleens and/or tumors.

    • Process the tissues to obtain single-cell suspensions for flow cytometry analysis.

Protocol 3: Analysis of Antigen-Specific CD8+ T Cell Response

This protocol details the procedure for identifying and quantifying antigen-specific CD8+ T cells from mouse splenocytes using flow cytometry.

Materials:

  • Single-cell suspension of splenocytes from vaccinated mice

  • RPMI-1640 medium supplemented with 10% FBS

  • Antigen-specific peptide (e.g., SIINFEKL for OVA)

  • Brefeldin A

  • Fluorescently conjugated antibodies against mouse CD3, CD8, and IFN-γ

  • Fixation/Permeabilization solution

  • Flow cytometer

Procedure:

  • In Vitro Restimulation:

    • Plate splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate.

    • Stimulate the cells with the relevant peptide (e.g., SIINFEKL at 1-5 µg/mL) for 5-6 hours at 37°C.

    • Add Brefeldin A (a protein transport inhibitor) for the last 4-5 hours of incubation to allow for intracellular cytokine accumulation.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against surface markers CD3 and CD8 for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain the cells with a fluorescently conjugated antibody against IFN-γ for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data by first gating on the lymphocyte population, then on CD3+ T cells, followed by CD8+ T cells. Finally, quantify the percentage of IFN-γ+ cells within the CD8+ T cell population.

Mandatory Visualizations

LNP_Delivery_Pathway cluster_formulation LNP Formulation (Microfluidics) cluster_invivo In Vivo Delivery & Action mRNA mRNA in Citrate Buffer (pH 4) Mixer Microfluidic Mixing mRNA->Mixer Lipids This compound & other lipids in Ethanol Lipids->Mixer LNP This compound LNP Mixer->LNP Injection Subcutaneous Injection LNP->Injection LN Draining Lymph Node Injection->LN Targeted Delivery APC Antigen Presenting Cell (APC) LN->APC LNP Uptake & mRNA Translation T_Cell CD8+ T Cell Activation APC->T_Cell Antigen Presentation Immune Response Immune Response T_Cell->Immune Response

Caption: Workflow of this compound LNP formulation and in vivo action.

Experimental_Workflow cluster_vaccination Vaccination Protocol cluster_therapy Tumor Therapy Protocol start Day 0: Prime Vaccination (this compound LNP-mOVA) boost Day 7: Boost Vaccination (this compound LNP-mOVA) start->boost analysis Day 14: Analyze Immune Response boost->analysis Flow Cytometry\n(CD8+ T Cells) Flow Cytometry (CD8+ T Cells) analysis->Flow Cytometry\n(CD8+ T Cells) tumor Day 0: Tumor Inoculation (B16F10-OVA) treat_start Day 7: Prime Vaccination tumor->treat_start treat_boost Day 14: Boost Vaccination treat_start->treat_boost monitor Monitor Tumor Growth treat_boost->monitor Tumor Volume Measurement Tumor Volume Measurement monitor->Tumor Volume Measurement

Caption: Experimental timelines for vaccination and tumor therapy studies.

References

Application Notes & Protocols: Evaluating the Efficacy of 113-O12B for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

113-O12B is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] Its unique structure facilitates the targeted delivery of mRNA to lymph nodes, making it a promising vehicle for the development of mRNA-based cancer vaccines and immunotherapies.[2][5][6][7] LNPs formulated with this compound have been shown to elicit robust CD8+ T cell responses and exhibit significant anti-tumor efficacy in preclinical models.[2][6]

These application notes provide a comprehensive overview of the experimental setup and protocols for testing the efficacy of this compound as an mRNA delivery platform. The following sections detail the preparation and characterization of this compound LNPs, in vitro transfection efficiency assays, and in vivo studies to assess biodistribution and anti-tumor efficacy.

I. Formulation and Characterization of this compound Lipid Nanoparticles

The initial step in evaluating this compound is the formulation of stable LNPs encapsulating the desired mRNA cargo. This section outlines the protocol for LNP preparation and the key characterization parameters.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating uniformly sized nanoparticles.[8]

Reagents and Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the protein of interest (e.g., Ovalbumin, Luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

  • Prepare Organic Phase: Mix the lipid stock solutions in ethanol at a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Aqueous Phase: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase to 3:1 in the microfluidic device.

  • Nanoparticle Formation: Inject the organic and aqueous phases into the respective inlets of the microfluidic device to initiate nanoparticle self-assembly.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the sterile LNPs at 4°C.

Data Presentation: LNP Characterization

The physical characteristics of the formulated LNPs are critical for their in vivo performance. The following table summarizes the expected characterization data for this compound LNPs.

ParameterMethodExpected Value
Particle Size (Diameter, nm) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential (mV) Laser Doppler Velocimetry+10 to +30 mV (at pH 4.0)
mRNA Encapsulation Efficiency (%) RiboGreen Assay> 90%

II. In Vitro Assessment of mRNA Delivery

Before proceeding to in vivo studies, it is essential to confirm that the this compound LNPs can effectively deliver their mRNA payload to target cells, leading to protein expression.

Experimental Protocol: In Vitro Transfection of Dendritic Cells

This protocol outlines the procedure for transfecting bone marrow-derived dendritic cells (BMDCs) to assess the transfection efficiency of this compound LNPs.

Reagents and Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • This compound LNPs encapsulating mRNA for a reporter protein (e.g., GFP or Luciferase)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Flow cytometer or luminometer

Procedure:

  • Cell Seeding: Seed BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • LNP Treatment: Dilute the this compound-mRNA LNPs in complete medium to the desired concentrations.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24-48 hours.

  • Analysis:

    • For GFP mRNA: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer.

    • For Luciferase mRNA: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

Data Presentation: In Vitro Transfection Efficiency

The results of the in vitro transfection experiment can be summarized in the following table.

LNP FormulationmRNA Dose (ng/well)% GFP Positive CellsMean Fluorescence Intensity
This compound5075%15000
This compound10085%25000
This compound20090%40000
Control LNP (e.g., ALC-0315)10060%12000

III. In Vivo Evaluation of this compound Efficacy

In vivo studies are crucial to determine the lymph node targeting ability and the therapeutic efficacy of this compound LNPs as a cancer vaccine delivery system.

Experimental Protocol: In Vivo Biodistribution Study

This protocol describes how to assess the biodistribution and lymph node targeting of this compound LNPs in mice.

Reagents and Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound LNPs encapsulating mRNA for Luciferase

  • In vivo imaging system (IVIS)

  • D-luciferin

Procedure:

  • Administration: Subcutaneously inject mice with this compound-Luciferase mRNA LNPs.

  • Imaging: At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.

  • Bioluminescence Measurement: Anesthetize the mice and measure the bioluminescence signal from the injection site and draining lymph nodes using an IVIS.

  • Ex Vivo Analysis: At the final time point, euthanize the mice, harvest major organs (liver, spleen, lymph nodes, etc.), and measure the luciferase activity in tissue homogenates.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

This protocol details the evaluation of the anti-tumor efficacy of a this compound-based mRNA cancer vaccine in a murine melanoma model.[2]

Reagents and Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16/F10-OVA melanoma cells (expressing ovalbumin)

  • This compound LNPs encapsulating mRNA for Ovalbumin (mOVA)

  • Control LNPs (e.g., ALC-0315/mOVA)

  • PBS (for control group)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate mice with 5 x 10^5 B16/F10-OVA cells in the flank.

  • Vaccination Schedule: When tumors reach a palpable size (e.g., 50-100 mm³), begin the vaccination regimen. Administer subcutaneous injections of this compound/mOVA LNPs, control LNPs, or PBS on days 7, 14, and 21 post-tumor inoculation.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Survival Analysis: Monitor the survival of the mice over a period of 60 days.

  • Immunological Analysis (Optional): At the end of the study, harvest tumors and spleens to analyze the infiltration of CD8+ T cells and other immune cells by flow cytometry.

Data Presentation: In Vivo Efficacy Data

The outcomes of the in vivo efficacy study can be presented in the following tables.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 25% Tumor Growth Inhibition
PBS1500 ± 2500%
Control LNP/mOVA800 ± 15046.7%
This compound/mOVA 250 ± 80 83.3%

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)% Survival at Day 60
PBS280%
Control LNP/mOVA4220%
This compound/mOVA > 60 80%

IV. Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Efficacy Testing

G cluster_prep LNP Preparation & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy prep 1. Formulate this compound LNPs (Microfluidics) char 2. Characterize LNPs (Size, PDI, Zeta, Encapsulation) prep->char invitro 3. Transfect Dendritic Cells (Reporter mRNA) char->invitro flow 4. Analyze Protein Expression (Flow Cytometry/Luminometry) invitro->flow biodist 5. Biodistribution Study (Luciferase mRNA) flow->biodist efficacy 6. Anti-Tumor Efficacy Study (Tumor Model) biodist->efficacy immune 7. Immunological Analysis (CD8+ T cells) efficacy->immune

Caption: Workflow for testing this compound LNP efficacy.

Diagram 2: Proposed Mechanism of Action for this compound mRNA Vaccine

G cluster_delivery LNP Delivery & Antigen Presentation cluster_activation T-Cell Activation & Anti-Tumor Response lnp This compound LNP (mRNA-OVA) injection Subcutaneous Injection lnp->injection lymph_node Draining Lymph Node injection->lymph_node apc Antigen Presenting Cell (APC) e.g., Dendritic Cell lymph_node->apc translation mRNA Translation -> OVA Protein presentation Antigen Presentation (MHC Class I) apc->presentation translation->presentation tcell Naive CD8+ T-Cell presentation->tcell Activation activated_tcell Activated Cytotoxic CD8+ T-Cell tcell->activated_tcell tumor Tumor Cell (Expressing OVA) activated_tcell->tumor Recognition & Killing apoptosis Tumor Cell Apoptosis tumor->apoptosis

Caption: Mechanism of this compound mRNA vaccine action.

References

Application Notes and Protocols for 113-O12B in Prophylactic mRNA Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid nanoparticle (LNP) 113-O12B is an ionizable cationic lipidoid containing disulfide bonds that has demonstrated significant potential for the delivery of messenger RNA (mRNA) in vaccine applications.[1][2] A key characteristic of this compound formulated LNPs is their preferential targeting of lymph nodes (LNs) following subcutaneous administration.[1][3] This attribute is highly advantageous for prophylactic vaccines, as it facilitates the direct delivery of mRNA to a high concentration of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are crucial for initiating a robust and durable immune response.[4][5] Compared to LNPs formulated with lipids like ALC-0315, which is utilized in the FDA-approved Comirnaty® vaccine, this compound LNPs exhibit significantly higher mRNA expression in LNs and reduced expression in the liver.[1][3] This targeted delivery profile not only has the potential to enhance vaccine immunogenicity but also to improve the safety profile by minimizing off-target effects in the liver.[3]

These application notes provide a comprehensive overview of the use of this compound in prophylactic mRNA vaccine research, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While the primary research on this compound has been conducted in the context of a cancer vaccine model, the principles of lymph node targeting and immune activation are directly applicable to the development of prophylactic vaccines against infectious diseases.

Data Presentation

The following tables summarize the quantitative data from studies evaluating this compound LNPs, primarily from the foundational study by Chen et al. in a B16F10-OVA melanoma model, which serves as a proof-of-concept for its vaccine delivery capabilities.[3]

Table 1: In Vivo Biodistribution of Luciferase mRNA (mLuc) Delivered by this compound and ALC-0315 LNPs

OrganThis compound LNP Radiance (p/s/cm²/sr)ALC-0315 LNP Radiance (p/s/cm²/sr)Fold Difference (this compound vs. ALC-0315)
Inguinal Lymph Nodes~1.5 x 10⁵~5.0 x 10⁴~3-fold higher
Liver~2.0 x 10⁵~1.0 x 10⁶~5-fold lower

Data are approximated from graphical representations in Chen et al., 2022 and represent bioluminescence 6 hours after subcutaneous injection.[3]

Table 2: Cellular Uptake of Cre mRNA (mCre) in Lymph Node APCs

Cell Type% Positive Cells (this compound LNP)% Positive Cells (ALC-0315 LNP)
Dendritic Cells (CD11c+)~27%~20%
Macrophages (F4/80+)~34%~25%

Data from Ai14 reporter mice subcutaneously injected with mCre-loaded LNPs.[3]

Table 3: Immunogenicity of Ovalbumin mRNA (mOVA) Vaccine in a B16F10-OVA Tumor Model

Immune Response MetricThis compound LNP FormulationALC-0315 LNP Formulation
OVA-specific CD8+ T cells (% of total CD8+ T cells in blood)~3.5%~2.5%
Tumor Infiltrating CD8+ T cells (% of live cells)~15%~10%
Tumor Infiltrating Activated Dendritic Cells (CD80+CD86+)Significantly HigherLower
Prophylactic Tumor Protection (% survival at day 40)100%100%
Therapeutic Tumor Growth InhibitionSignificantly HigherLower

Data are approximated from graphical representations in Chen et al., 2022.[3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound for mRNA vaccine studies, synthesized from the primary literature.

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound lipidoid

  • Cholesterol (Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA encoding the antigen of interest

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DMG-PEG in ethanol at a weight ratio of 16:4.8:3:2.4.[1][3]

    • The final lipid concentration in ethanol should be between 10-20 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • The total flow rate will depend on the microfluidic device being used (typically 2-12 mL/min).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Immunization and Efficacy Studies in a Prophylactic Model

This protocol is adapted from the prophylactic study design in Chen et al.[3] and can be applied to an infectious disease challenge model.

Materials:

  • This compound LNP-mRNA vaccine formulation

  • Control LNP formulation (e.g., ALC-0315 LNP-mRNA)

  • PBS (sterile)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Pathogen for challenge (e.g., influenza virus, SARS-CoV-2 variant)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (e.g., 30G)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the start of the experiment.

  • Immunization Schedule:

    • On Day 0, administer a prime immunization of the this compound LNP-mRNA vaccine (e.g., 10 µg mRNA in 50 µL PBS) via subcutaneous injection at the base of the tail.

    • Include control groups receiving ALC-0315 LNP-mRNA, empty LNPs, or PBS.

    • On Day 14, administer a booster immunization with the same formulations and route.

  • Monitoring:

    • Monitor the mice daily for any adverse reactions at the injection site and for general health.

  • Pathogen Challenge:

    • On Day 28 (or a time point determined by the specific pathogen model), challenge the immunized and control mice with a lethal or sub-lethal dose of the pathogen (e.g., via intranasal administration for a respiratory virus).

  • Efficacy Assessment:

    • Monitor the mice for weight loss and survival for at least 14 days post-challenge.

    • At defined time points post-challenge, euthanize a subset of mice to assess viral load in relevant tissues (e.g., lungs, nasal turbinates) via qPCR or plaque assay.

  • Immunogenicity Assessment (Optional):

    • Collect blood samples at various time points (e.g., pre-immunization, post-prime, post-boost, post-challenge) to measure antigen-specific antibody titers (e.g., IgG, neutralizing antibodies) by ELISA.

    • At the end of the study, isolate splenocytes and lymph node cells to measure antigen-specific T cell responses (e.g., IFN-γ production) by ELISpot or intracellular cytokine staining followed by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. Proposed Mechanism of Action for this compound LNP-mRNA Vaccine cluster_0 Vaccine Administration and Trafficking cluster_1 Antigen Presentation in Lymph Node cluster_2 Innate and Adaptive Immune Activation cluster_3 Prophylactic Immunity SC_Injection Subcutaneous Injection of this compound LNP-mRNA LN_Trafficking Trafficking to Draining Lymph Node SC_Injection->LN_Trafficking Lymphatic Drainage APC_Uptake Uptake by APCs (Dendritic Cells, Macrophages) LN_Trafficking->APC_Uptake Endosomal_Escape Endosomal Escape APC_Uptake->Endosomal_Escape mRNA_Translation mRNA Translation (Antigen Synthesis) Endosomal_Escape->mRNA_Translation Innate_Activation Innate Immune Activation (e.g., TLR7/8 Sensing) Endosomal_Escape->Innate_Activation MHC_Presentation Antigen Presentation (MHC-I and MHC-II) mRNA_Translation->MHC_Presentation T_Cell_Activation T Cell Activation (CD4+ and CD8+) MHC_Presentation->T_Cell_Activation Cytokine_Production Cytokine/Chemokine Production Innate_Activation->Cytokine_Production B_Cell_Activation B Cell Activation T_Cell_Activation->B_Cell_Activation Effector_T_Cells Effector T Cell Differentiation T_Cell_Activation->Effector_T_Cells Memory_Formation Generation of Memory T and B Cells B_Cell_Activation->Memory_Formation Antibody_Production Antibody Production (Neutralizing Abs) B_Cell_Activation->Antibody_Production

Caption: Proposed mechanism of action for this compound LNP-mRNA vaccine.

G Figure 2. Experimental Workflow for Prophylactic Vaccine Study cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis cluster_3 Outcome Formulation 1. LNP-mRNA Formulation (this compound) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Immunization 3. Mouse Immunization (Prime-Boost, SC) Characterization->Immunization Challenge 4. Pathogen Challenge Immunization->Challenge Humoral_Response 7. Measure Antibody Response (ELISA, Neutralization) Immunization->Humoral_Response Cellular_Response 8. Analyze T Cell Response (ELISpot, Flow Cytometry) Immunization->Cellular_Response Monitoring 5. Monitor Survival and Weight Loss Challenge->Monitoring Viral_Load 6. Assess Viral Load (Tissues) Monitoring->Viral_Load Data_Analysis 9. Data Analysis and Efficacy Determination Viral_Load->Data_Analysis Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis

Caption: Experimental workflow for a prophylactic mRNA vaccine study.

Conclusion

The ionizable lipidoid this compound represents a promising delivery vehicle for prophylactic mRNA vaccines due to its inherent lymph node-targeting properties. The data presented herein, primarily from a cancer immunotherapy model, strongly suggest that this compound can enhance the delivery of mRNA to key immune cells, leading to robust T cell and antibody responses. The provided protocols offer a starting point for researchers to formulate and evaluate this compound LNP-based vaccines in their own prophylactic models. Further research is warranted to explore the full potential of this compound in vaccines against a wide range of infectious diseases. The continued development of such advanced delivery systems is crucial for the next generation of mRNA-based medicines.

References

Troubleshooting & Optimization

troubleshooting common issues in 113-O12B LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 113-O12B Lipid Nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Disclaimer: As "this compound" appears to be a proprietary or specialized formulation, the following guidance is based on established principles and common challenges in LNP formulation and characterization. These general recommendations should be adapted and validated for your specific this compound protocol.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I should be monitoring for my this compound LNP formulation?

The primary CQAs for LNP formulations that directly impact their efficacy and safety are particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.[1][2] Consistent monitoring of these attributes is crucial for reproducible results.[3]

Q2: What is the expected particle size and PDI for a successful this compound formulation?

For many systemic delivery applications, an optimal LNP diameter is in the range of 50-100 nm.[4] A polydispersity index (PDI) of less than 0.2 is generally desirable, as it indicates a narrow and uniform particle size distribution.[2]

Q3: My LNP formulation is showing aggregation. What are the potential causes and solutions?

LNP aggregation can be caused by several factors including improper buffer conditions, suboptimal lipid composition, or issues with the manufacturing process.[4] Ensure your buffer has the correct pH and ionic strength.[5] The inclusion of PEGylated lipids in the formulation is also critical for preventing aggregation and ensuring stability.[4][6]

Q4: How can I improve the encapsulation efficiency of my therapeutic payload?

Optimizing the lipid-to-drug ratio and the mixing process are key to enhancing encapsulation efficiency.[3] The use of microfluidic mixing techniques can provide precise control over the formulation process, leading to higher and more consistent encapsulation.[3][7] Additionally, the choice of ionizable lipid is a critical factor.[7]

Troubleshooting Guide

Issue 1: Inconsistent Particle Size and High PDI

Unstable or large particle sizes with a high PDI can lead to poor biodistribution and reduced cellular uptake.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Mixing Parameters Adjust the total flow rate (TFR) and flow rate ratio (FRR) if using a microfluidic system.[4]Achieve a particle size within the target range (e.g., 80-100 nm) and a PDI < 0.2.
Incorrect Lipid Ratios Vary the molar ratios of the lipid components, particularly the PEGylated lipid.[8]Improved particle stability and narrower size distribution.
Poor Quality of Reagents Ensure all lipids and solvents are of high purity and have not degraded.Consistent and reproducible LNP characteristics.
Issue 2: Low Encapsulation Efficiency

Low encapsulation of the nucleic acid payload reduces the therapeutic potential of the LNP formulation.

Potential Cause Troubleshooting Step Expected Outcome
Non-optimal N/P Ratio The Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of ionizable lipid to nucleic acid phosphate, should be systematically optimized.[8]Increased encapsulation efficiency, often aiming for >80%.[2]
pH of Aqueous Buffer Ensure the aqueous buffer containing the nucleic acid is at an acidic pH to facilitate the protonation of the ionizable lipid and subsequent encapsulation.[7]Enhanced electrostatic interaction between the lipid and payload, leading to better encapsulation.
Inefficient Mixing Transition to a microfluidic mixing system for more controlled and rapid nanoprecipitation.[9]Higher and more reproducible encapsulation efficiency.
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Results

A discrepancy between in vitro and in vivo performance is a known challenge in LNP development.[1]

Potential Cause Troubleshooting Step Expected Outcome
Rapid Clearance Adjust the percentage of PEGylated lipid in the formulation to potentially increase circulation time.[6]Improved biodistribution and accumulation at the target site.
Endosomal Escape Limitation The choice of ionizable lipid is critical for facilitating endosomal escape.[6] Consider screening different ionizable lipids if possible.Enhanced release of the payload into the cytoplasm and improved therapeutic effect.
Immunogenicity The LNP formulation may be triggering an immune response. Optimizing the lipid composition can help reduce immunogenicity.[6]Reduced off-target effects and improved safety profile.

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Measurement

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Acquire the data and analyze the results to obtain the Z-average diameter (particle size) and PDI.

Encapsulation Efficiency Determination

Method: Fluorescence Spectroscopy (e.g., using Quant-iT RiboGreen assay)[10]

Protocol:

  • Prepare a standard curve of the free nucleic acid payload.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to measure the total nucleic acid content. The other set remains intact to measure the unencapsulated nucleic acid.

  • Add the RiboGreen reagent to both sets of samples and the standards.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_analysis Characterization Lipid_Phase Lipid Phase (Ethanol) Mixing Microfluidic Mixing Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Buffer) Aqueous_Phase->Mixing Purification Purification (e.g., Diafiltration) Mixing->Purification Analysis Quality Control (DLS, RiboGreen, etc.) Purification->Analysis Final_LNP Final_LNP Analysis->Final_LNP Final LNP Product

Caption: General workflow for LNP formulation and characterization.

Troubleshooting_Logic Start Problem Identified Check_Size_PDI Particle Size > 150nm or PDI > 0.3? Start->Check_Size_PDI Adjust_Mixing Adjust TFR/FRR Check_Size_PDI->Adjust_Mixing Yes Low_EE Encapsulation < 80%? Check_Size_PDI->Low_EE No Check_Lipid_Ratio Optimize Lipid Ratios Adjust_Mixing->Check_Lipid_Ratio Check_Lipid_Ratio->Low_EE Optimize_NP Optimize N/P Ratio Low_EE->Optimize_NP Yes Poor_In_Vivo Poor In Vivo Effect? Low_EE->Poor_In_Vivo No Check_pH Verify Aqueous Buffer pH Optimize_NP->Check_pH Check_pH->Poor_In_Vivo Modify_PEG Adjust PEG-Lipid % Poor_In_Vivo->Modify_PEG Yes End Problem Resolved Poor_In_Vivo->End No Screen_Lipids Screen Ionizable Lipids Modify_PEG->Screen_Lipids Screen_Lipids->End

Caption: Decision tree for troubleshooting common LNP formulation issues.

References

Technical Support Center: Enhancing 113-O12B LNP Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and shelf-life challenges encountered during experiments with 113-O12B lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, storage, and handling of this compound LNPs.

Issue 1: Increase in LNP Size and Polydispersity Index (PDI) During Storage

  • Question: I'm observing a significant increase in the size and PDI of my this compound LNP formulation after a few days of storage at 4°C. What could be the cause and how can I fix it?

  • Answer: An increase in LNP size and PDI is often indicative of particle aggregation or fusion.[1][2] Several factors related to your this compound LNP formulation and storage conditions could be contributing to this instability.

    Possible Causes and Solutions:

    Possible Cause Troubleshooting Steps
    Suboptimal Storage Temperature This compound LNPs, like many LNP formulations, are sensitive to temperature fluctuations.[1][3] While refrigeration at 2-8°C is a common storage condition, for longer-term stability, storage at sub-zero temperatures (-20°C to -80°C) is often recommended to slow down degradation processes.[3][4]
    Inadequate PEGylation The PEG-lipid component of the LNP is crucial for providing a protective hydrophilic layer that prevents aggregation.[5][6] Review your formulation's PEG-lipid concentration. A molar ratio of 0.5% to 2% is a typical starting point, but this may need optimization for this compound.[5]
    pH of the Storage Buffer While some studies suggest that the pH of the storage buffer may not significantly influence the stability of certain LNPs, it is generally recommended to store them under physiologically appropriate conditions (around pH 7) for ease of use.[4][7] Ensure your buffer has adequate buffering capacity to maintain a stable pH.
    High LNP Concentration Highly concentrated LNP suspensions are more prone to aggregation. Consider diluting your LNP formulation to a lower concentration for storage and then concentrating it again before use, if necessary.
    Presence of Divalent Cations Divalent cations in the buffer can sometimes screen the surface charge of the LNPs, reducing repulsive forces and leading to aggregation. If possible, use a buffer with low levels of divalent cations.

    Experimental Workflow for Troubleshooting Aggregation:

    G A Observe Increase in LNP Size/PDI B Review Formulation A->B C Optimize Storage Conditions A->C D Check PEG-Lipid Ratio B->D E Adjust LNP Concentration B->E F Analyze Buffer Composition B->F G Store at -20°C or -80°C C->G H Incorporate Cryoprotectants C->H I Evaluate Lyophilization C->I J Re-measure Size and PDI via DLS D->J E->J F->J G->J H->J I->J

    Troubleshooting workflow for LNP aggregation.

Issue 2: Loss of mRNA Encapsulation Efficiency and Potency

  • Question: My this compound LNP formulation shows good initial mRNA encapsulation, but after storage, I'm seeing a decrease in potency in my in vitro experiments. What's happening?

  • Answer: A loss of potency despite seemingly stable physical characteristics (size, PDI) can point towards mRNA degradation within the LNP or leakage of the mRNA from the nanoparticle.[8]

    Possible Causes and Solutions:

    Possible Cause Troubleshooting Steps
    mRNA Hydrolysis mRNA is susceptible to hydrolysis, which is a key factor in the instability of mRNA-LNP vaccines.[9] This process can be accelerated by the presence of water in the LNP core.[9][10]
    Oxidation of Lipids The this compound lipidoid contains disulfide bonds, which could be susceptible to oxidation or reduction, potentially altering the LNP structure and leading to mRNA release.[11][12] The ionizable cationic lipid itself can also be prone to oxidation.
    Freeze-Thaw Cycles Repeated freezing and thawing can induce stress on the LNPs, leading to structural changes and leakage of the encapsulated mRNA.[1][7]

    Strategies to Mitigate Potency Loss:

    • Lyophilization (Freeze-Drying): This is a highly effective method for improving the long-term stability of LNPs by removing water.[3][6] The addition of cryoprotectants like sucrose or trehalose before lyophilization is crucial to protect the LNPs during the process and facilitate reconstitution.[1][7]

    • Inclusion of Cryoprotectants: For frozen storage, adding cryoprotectants such as sucrose or trehalose to the LNP suspension can help maintain stability during freeze-thaw cycles.[7] Studies have shown that a concentration of around 10% (w/v) sucrose can be effective.[13]

    • Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot your this compound LNP formulation into single-use volumes before freezing.

    • Inert Atmosphere: To prevent oxidation, consider preparing and storing your LNPs under an inert atmosphere (e.g., nitrogen or argon).

    Signaling Pathway of LNP Instability:

    G cluster_0 Instability Factors cluster_1 Degradation Pathways cluster_2 Consequences A Temperature Fluctuations D Lipid Oxidation/Hydrolysis A->D B Oxidative Stress B->D C Aqueous Environment E mRNA Hydrolysis C->E F Particle Aggregation D->F G Loss of Encapsulation D->G H Decreased Potency E->H I Altered Biodistribution F->I G->H

    Factors leading to LNP instability and loss of potency.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage temperature for this compound LNPs?

    • A1: For short-term storage (up to a few weeks), refrigeration at 2-8°C may be sufficient, though this should be validated for your specific formulation.[4] For long-term storage (months), ultra-low temperatures of -20°C to -80°C are generally recommended to minimize chemical degradation and physical instability.[3] Lyophilized this compound LNPs may be stable for extended periods at 4°C or even room temperature.[6]

  • Q2: How does the lipid composition affect the stability of this compound LNPs?

    • A2: The lipid composition is a critical factor for LNP stability.[3]

      • This compound (Ionizable Lipid): As the core ionizable lipid, its properties are central to mRNA encapsulation and release.[11][14] Its stability will directly impact the overall LNP stability.

      • Phospholipids (e.g., DSPC): These contribute to the structural integrity of the LNP.[4]

      • Cholesterol: Cholesterol enhances the stability of the lipid bilayer and helps modulate membrane rigidity.[3][5]

      • PEG-Lipid: This component is crucial for preventing aggregation and increasing circulation time.[5][6] The molar ratio of each component should be carefully optimized.

  • Q3: Can I lyophilize my this compound LNPs for long-term storage?

    • A3: Yes, lyophilization is a highly recommended strategy for enhancing the long-term stability of LNP formulations.[3][6] It is essential to include a lyoprotectant, such as sucrose or trehalose, in the formulation before freeze-drying to prevent aggregation upon reconstitution and to preserve the LNP structure.[7]

  • Q4: What analytical techniques are essential for assessing this compound LNP stability?

    • A4: A combination of analytical methods is necessary to thoroughly characterize LNP stability:[15][16][17]

      • Dynamic Light Scattering (DLS): To measure particle size, size distribution, and Polydispersity Index (PDI).[15]

      • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of each lipid component and assess for any degradation products.[15]

      • UV-Vis Spectroscopy or RiboGreen Assay: To determine mRNA concentration and encapsulation efficiency.[8][15]

      • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the LNPs.[18]

      • In vitro Transfection Assays: To assess the biological activity and potency of the encapsulated mRNA.[8]

Quantitative Data Summary

Table 1: LNP Storage Conditions and Stability Outcomes

Storage Temperature Duration Formulation Details Observed Outcome
2°C150 dayssiRNA LNPs in aqueous solutionMost stable condition compared to -20°C and room temperature for aqueous storage.[7]
-80°C, -20°C, 4°C12 weeksmRNA LNPs with ARV-T1 lipidNo significant changes in particle size or encapsulation efficiency. Increased PDI at -20°C and 4°C compared to -80°C.[2][13]
4°CAt least 24 weeksLyophilized mRNA LNPsNo substantial changes in physical properties or mRNA delivery efficiency.[6]
Ambient Temperature12 weeksLyophilized mRNA LNPsRetained high protein production with a modest decrease after 24 weeks.[6]
2-8°C and 25°C11 weeksmRNA LNPs with C12-200 lipidMaintained in vitro activity.[8]
2-8°C11 weeksmRNA LNPs with SM-102 lipidRetained functionality.[8]
Room Temperature11 weeksmRNA LNPs with SM-102 lipidGradual decline in in vitro activity.[8]

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size and PDI Measurement

  • Sample Preparation: Dilute the this compound LNP suspension with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument temperature for a few minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The software will provide the average particle size (Z-average), size distribution, and Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Protocol 2: RiboGreen Assay for mRNA Encapsulation Efficiency

  • Reagent Preparation: Prepare the RiboGreen reagent and a standard curve of your specific mRNA in a suitable buffer (e.g., TE buffer).

  • Measurement of Total mRNA:

    • In a 96-well plate, add your this compound LNP sample.

    • Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent and incubate in the dark.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Measurement of Free mRNA:

    • In a separate set of wells, add the same amount of your this compound LNP sample without the surfactant.

    • Add the RiboGreen reagent and incubate.

    • Measure the fluorescence.

  • Calculation:

    • Use the mRNA standard curve to determine the concentration of total mRNA and free mRNA.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

References

Technical Support Center: Optimizing 113-O12B LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for optimizing the molar ratio of lipids in lipid nanoparticle (LNP) formulations utilizing the ionizable lipidoid 113-O12B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the standard components of an LNP formulation using it?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid designed for use in lipid nanoparticles (LNPs) to deliver mRNA.[1][2] It has been specifically noted for its use in generating LNPs that accumulate in lymph nodes following subcutaneous administration.[2][3] A typical this compound LNP formulation consists of four key components[4][5]:

  • Ionizable Lipid: this compound, which is crucial for encapsulating the negatively charged mRNA and facilitating its release from the endosome into the cytoplasm.[5][6]

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[7][8][9]

  • Sterol Lipid: Cholesterol is used to enhance nanoparticle stability, modulate membrane fluidity, and facilitate membrane fusion.[8][9][10]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG 2000, which helps control particle size during formation and prolongs circulation time in the bloodstream by reducing opsonization.[4][8][11]

Q2: What is the functional role of each lipid component's molar ratio?

A2: The molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological performance of the LNPs.[12]

  • This compound (Ionizable Lipid): The percentage of the ionizable lipid affects both encapsulation efficiency and delivery potency. Its pKa is a key factor, designed to be neutral at physiological pH for stability in circulation and positively charged in the acidic endosome to trigger membrane disruption and cargo release.[6]

  • DSPC (Helper Lipid): As a structural lipid, DSPC influences the stability and rigidity of the LNP bilayer.[7][9] The ratio of DSPC can impact the morphology and integrity of the particles.[8]

  • Cholesterol: The cholesterol content is critical for LNP stability and integrity.[9][13] It fills gaps between the other lipids, modulating membrane fluidity and potentially influencing endosomal escape and transfection efficiency.[10][11] Studies have shown that varying cholesterol content can significantly impact protein expression in vivo.[13]

  • PEG-Lipid: The molar percentage of the PEG-lipid is a delicate balance. It is essential for controlling particle size and preventing aggregation.[12][14] However, an excessive amount can hinder cellular uptake and reduce transfection efficiency, a phenomenon known as the "PEG dilemma".[14][15] The optimal PEG-lipid ratio can differ between in vitro and in vivo applications.[15]

Q3: What are typical starting molar ratios for LNP optimization?

A3: While the optimal ratio must be determined empirically for each specific application, formulations for mRNA delivery often start with molar ratios in the following range: Ionizable Lipid (40-50 mol%), Helper Lipid (10 mol%), Cholesterol (38-48 mol%), and PEG-Lipid (1.5-2 mol%).[12] For instance, a common starting point could be a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12]

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency (EE%)

  • Question: My encapsulation efficiency is below 80%. What are the common causes and how can I improve it? (Note: High-performing LNPs can achieve EE% of 90-95%[16]).

  • Answer:

    • Check the N/P Ratio: The N/P ratio, which is the molar ratio of amine groups (N) in the ionizable lipid to phosphate groups (P) in the mRNA, is critical.[12] An N/P ratio between 3 and 6 is typical. If your ratio is too low, the positive charge may be insufficient to complex and condense the mRNA. Try increasing the amount of the this compound lipid stock or decreasing the amount of mRNA.

    • Evaluate PEG-Lipid Percentage: A molar content of PEG-lipid exceeding 3.0% has been shown to significantly reduce the encapsulation efficiency of mRNA.[17] If your PEG-lipid mol% is high, consider reducing it to the 1.0-2.0% range.

    • Assess Buffer pH: The ionizable lipid this compound requires an acidic environment (typically pH 4.0) to be sufficiently protonated to bind the negatively charged mRNA during formulation.[12] Ensure your aqueous phase buffer (e.g., citrate buffer) is at the correct pH.

    • Review Mixing Process: Inefficient or slow mixing can lead to poor nanoparticle formation and low EE%. Ensure your microfluidic mixing system is functioning correctly with appropriate flow rates to guarantee rapid nanoprecipitation.[12]

Issue 2: Large Particle Size (>120 nm) and/or High Polydispersity Index (PDI > 0.2)

  • Question: My LNPs are consistently too large or show multiple populations (high PDI). How can I achieve a smaller, more uniform particle size?

  • Answer:

    • Increase PEG-Lipid Content: The PEG-lipid plays a crucial role in controlling particle size during self-assembly.[14] A very small amount (<1%) can significantly reduce particle size.[12] Carefully increasing the molar ratio of the PEG-lipid (e.g., from 1.5% to 2.0% or 2.5%) can lead to smaller and more uniform particles. However, be mindful of the potential negative impact on transfection efficiency.[15]

    • Optimize Flow Rate Ratio (FRR): In microfluidic synthesis, the ratio of the aqueous phase flow rate to the ethanol (lipid) phase flow rate is critical. A higher FRR (e.g., 3:1 or 4:1 aqueous:ethanol) generally leads to more rapid mixing and smaller particle sizes.

    • Check Lipid Solubility: Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Any precipitation or insolubility will lead to large, heterogeneous aggregates.

    • Verify Cholesterol Content: Formulations with very low cholesterol content may be less stable and prone to forming larger particles or aggregates.[13] Ensure your cholesterol ratio is adequate (typically >30 mol%).

Data Presentation: Hypothetical Optimization of this compound Formulations

The following table represents example data from a Design of Experiments (DoE) approach to optimize the molar ratios of helper lipids. The this compound content is held constant at 50 mol%. The goal is to achieve a particle size between 80-120 nm, a PDI < 0.15, and an Encapsulation Efficiency > 90%.

Formulation IDMolar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)Particle Size (nm)[18][19]PDI[18]Encapsulation Eff. (%)[16]
113-LNP-0150 : 10 : 38.5 : 1.595.20.1194.5
113-LNP-0250 : 10 : 37.5 : 2.582.10.0992.1
113-LNP-0350 : 10 : 39.5 : 0.5145.80.2595.3
113-LNP-0450 : 7.5 : 41.0 : 1.5102.50.1491.7
113-LNP-0550 : 12.5 : 36.0 : 1.598.90.1293.8
113-LNP-0650 : 10 : 48.5 : 1.592.40.1096.2

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

Objective: To formulate this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • Anhydrous Ethanol

  • mRNA in RNase-free water

  • 25 mM Sodium Citrate Buffer, pH 4.0, RNase-free

  • Phosphate Buffered Saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr™) and microfluidic cartridge

Procedure:

  • Prepare Lipid Stock Solution (Ethanol Phase):

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a total lipid concentration of 10-20 mM.

    • Ensure lipids are fully dissolved. Vortex gently if necessary.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 25 mM Sodium Citrate Buffer (pH 4.0) to the desired concentration (e.g., 0.05 mg/mL).

  • Set up Microfluidic System:

    • Prime the system with ethanol and citrate buffer as per the manufacturer's instructions.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio (FRR) of the aqueous to ethanolic phase (e.g., 3:1).

  • Formulate LNPs:

    • Load the lipid solution into the designated inlet for the ethanolic phase.

    • Load the mRNA solution into the designated inlet for the aqueous phase.

    • Initiate the mixing process. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis/Purification:

    • Collect the resulting milky-white LNP suspension.

    • Immediately dialyze the formulation against PBS (pH 7.4) for at least 6 hours (with one buffer exchange) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

    • Store at 4°C. Characterize within 24 hours.

Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the LNP formulation.

Materials:

  • This compound LNP suspension

  • DLS Instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

  • Sample Preparation: Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration to achieve a suitable count rate (typically 100-500 kcps). A 1:50 or 1:100 dilution is a good starting point.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette, ensuring no bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software (e.g., material refractive index, dispersant viscosity, temperature).

    • Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for 1-2 minutes.

    • Perform at least three replicate measurements.

  • Data Analysis: The software will automatically calculate the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 indicates a relatively monodisperse and homogenous population.[13]

Protocol 3: mRNA Encapsulation Efficiency (EE%) by RiboGreen Assay

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • This compound LNP suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit[20][21]

  • Triton X-100 (2% solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader (Excitation: ~500 nm, Emission: ~525 nm)

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 200-fold in TE buffer.[20][22] Protect this solution from light.

  • Prepare Samples for Measurement:

    • Sample A (Total RNA): In a microcentrifuge tube, mix 10 µL of the LNP suspension with 10 µL of 2% Triton X-100 to lyse the nanoparticles. Add 80 µL of TE buffer. This sample measures both encapsulated and free RNA.

    • Sample B (Free RNA): In a separate tube, mix 10 µL of the LNP suspension with 90 µL of TE buffer (without Triton X-100). This sample measures only the unencapsulated (free) RNA.

    • Incubate both samples for 5 minutes at room temperature.

  • Plate Setup:

    • Pipette 100 µL of the RiboGreen working solution into the wells of the 96-well plate.

    • Add 100 µL of Sample A (diluted and lysed) to designated wells.

    • Add 100 µL of Sample B (diluted, intact) to designated wells.

    • Include RNA standards (from the kit) to create a standard curve for quantification if absolute RNA concentration is needed. For EE%, relative fluorescence is sufficient.

  • Measurement:

    • Incubate the plate for 5 minutes in the dark.

    • Measure the fluorescence (FLU) using the plate reader.

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (FLUTotal RNA - FLUFree RNA) / FLUTotal RNA * 100

Visualizations

experimental_workflow prep 1. Prepare Solutions - Lipid Mix in Ethanol - mRNA in Citrate Buffer (pH 4) mix 2. Microfluidic Mixing (e.g., 3:1 FRR, 12 mL/min) prep->mix purify 3. Purification (Dialysis or TFF vs. PBS) mix->purify char 4. Physicochemical Characterization purify->char size Size & PDI (DLS) char->size ee Encapsulation % (RiboGreen) char->ee vitro 5. In Vitro Testing (Transfection Efficiency) char->vitro Formulation Passes QC? vivo 6. In Vivo Studies (Biodistribution, Efficacy) vitro->vivo

Caption: Experimental workflow for this compound LNP formulation and testing.

lipid_functions lnp LNP Critical Attributes ionizable This compound (Ionizable Lipid) encap mRNA Encapsulation ionizable->encap release Endosomal Escape ionizable->release helper DSPC (Helper Lipid) stability Structural Stability helper->stability sterol Cholesterol sterol->release sterol->stability peg PEG-Lipid peg->stability circulation Circulation Time peg->circulation

Caption: Relationship between lipid components and LNP attributes.

troubleshoot_ee start Problem: Low Encapsulation Efficiency (<80%) q_ph Is aqueous buffer pH = 4.0? start->q_ph s_ph Adjust citrate buffer to pH 4.0 and re-formulate. q_ph->s_ph No q_peg Is PEG-Lipid mol% > 3%? q_ph->q_peg Yes s_peg Decrease PEG-Lipid to 1.5-2.0 mol% and re-formulate. q_peg->s_peg Yes q_np Is N/P ratio between 3 and 6? q_peg->q_np No s_np Increase this compound concentration to raise N/P ratio. q_np->s_np No s_final Review mixing parameters (e.g., flow rates, lipid dissolution). q_np->s_final Yes

Caption: Troubleshooting flowchart for low mRNA encapsulation efficiency.

References

Technical Support Center: 113-O12B LNP Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 113-O12B lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound LNP production.

Issue IDQuestionPossible CausesSuggested Solutions
LNP-TS-01 Why is there significant batch-to-batch variability in particle size and polydispersity index (PDI) after scaling up? 1. Inconsistent mixing dynamics at larger scales.[1] 2. Altered lipid-to-mRNA ratio due to handling larger volumes. 3. Temperature fluctuations during the manufacturing process.[2] 4. Issues with the scalability of the formulation technique (e.g., microfluidics vs. T-junction mixing).[3]1. Optimize mixing parameters (e.g., flow rate, pressure) for the larger scale system.[4] 2. Implement precise and automated liquid handling systems for accurate dispensing of components. 3. Ensure strict temperature control throughout the process. 4. Characterize and validate the new mixing technology to ensure it replicates the conditions of the small-scale process.[2]
LNP-TS-02 What are the reasons for a decrease in mRNA encapsulation efficiency at a larger production scale? 1. Suboptimal mixing energy leading to incomplete LNP formation. 2. pH shifts in the aqueous buffer during the process. 3. Degradation of mRNA due to prolonged processing times or exposure to contaminants.[2] 4. Incorrect nitrogen-to-phosphate (N:P) ratio.[4]1. Increase the total flow rate or adjust the flow rate ratio to enhance mixing.[4] 2. Use a robust buffering system and monitor pH throughout the process. 3. Minimize processing time and ensure a sterile, RNase-free environment.[1] 4. Re-evaluate and optimize the N:P ratio for the scaled-up process.
LNP-TS-03 Why are the scaled-up LNP batches showing signs of instability, such as aggregation or fusion? 1. Inefficient removal of organic solvent (e.g., ethanol).[3] 2. Inadequate concentration of PEG-lipid in the formulation. 3. Issues with the diafiltration or tangential flow filtration (TFF) process.[3] 4. Improper storage conditions (temperature, pH).[5]1. Optimize the solvent removal step, ensuring complete evaporation or efficient dialysis/TFF. 2. Verify the molar ratio of the PEGylated lipid in the formulation. 3. Optimize TFF parameters (e.g., transmembrane pressure, cross-flow rate). 4. Store LNPs at the recommended temperature (-80°C for long-term) and in a suitable buffer.[5]
LNP-TS-04 How can we address the challenge of securing a consistent supply of high-quality raw materials for large-scale production? 1. Supply chain disruptions for specialized lipids like this compound.[1] 2. Batch-to-batch variability in raw material quality. 3. Lack of established large-scale suppliers for novel lipids.1. Establish strong relationships with multiple suppliers and forecast demand in advance. 2. Implement rigorous quality control checks for all incoming raw materials. 3. Work with contract development and manufacturing organizations (CDMOs) that have experience in sourcing and qualifying specialized lipids.[2]

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key features?

This compound is a disulfide bond-containing ionizable cationic lipidoid.[6] It is used in the formulation of lipid nanoparticles for the delivery of mRNA.[6] A key feature of LNPs formulated with this compound is their ability to specifically target lymph nodes following subcutaneous administration, which can be advantageous for developing mRNA-based cancer vaccines.[1][6][7]

2. What are the typical components of a this compound LNP formulation?

While the exact formulation can be optimized, a typical LNP formulation consists of four main components:

  • An ionizable cationic lipid (in this case, this compound) for encapsulating the negatively charged mRNA.[8]

  • A phospholipid (e.g., DSPC) to provide structural integrity.[4]

  • Cholesterol to stabilize the nanoparticle structure.[4]

  • A PEGylated lipid (e.g., DMG-PEG 2000) to control particle size and prevent aggregation.[8]

3. What are the recommended storage conditions for the this compound lipid?

The this compound lipid should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] It is supplied as a 10 mg/ml solution in methyl acetate.[9]

4. How can the solvent be changed from methyl acetate to one suitable for LNP formulation?

To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. The desired solvent, such as ethanol, which should be purged with an inert gas, can then be immediately added.[9] this compound is soluble in ethanol at approximately 10 mg/ml.[9]

5. What manufacturing techniques are suitable for scaling up this compound LNP production?

While initial lab-scale production may utilize microfluidic systems, scaling up often requires transitioning to systems with higher throughput, such as high-flow T-junction mixing or turbulent jet mixing technologies.[3][10] The key is to maintain rapid and controlled mixing of the lipid and aqueous phases to ensure consistent LNP formation.[4]

6. What are the critical quality attributes (CQAs) to monitor during scale-up?

The primary CQAs for LNP production include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.

  • Encapsulation Efficiency: This determines the amount of mRNA successfully loaded into the nanoparticles.

  • Zeta Potential: This can influence the stability and interaction of LNPs with biological membranes.

  • Stability: The ability of the LNPs to maintain their physical and chemical properties over time.

Quantitative Data

Specific quantitative data for the scale-up of this compound LNP production is not publicly available in the provided search results. The following table provides an illustrative example of how critical quality attributes might be affected during process scale-up. This data is hypothetical and should be replaced with actual experimental results.

Table 1: Illustrative Example of this compound LNP Critical Quality Attributes at Different Production Scales

ParameterLab Scale (e.g., Microfluidics)Pilot Scale (e.g., T-Mixing)Manufacturing Scale (e.g., Jet Mixer)
Batch Volume 1 - 10 mL1 - 5 L> 50 L
Particle Size (nm) 80 ± 585 ± 1090 ± 15
PDI < 0.15< 0.20< 0.25
Encapsulation Efficiency (%) > 95%> 90%> 85%
Zeta Potential (mV) -5 to -15-5 to -20-10 to -25

Experimental Protocols

Lab-Scale Formulation of this compound LNPs (Based on literature)

This protocol is based on general LNP formulation principles and information from the cited PNAS paper by Chen et al. (2022). Researchers should optimize parameters for their specific application.

Materials:

  • This compound in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Preparation of Lipid Mixture:

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids (this compound:DSPC:cholesterol:PEG-lipid) should be optimized. A common starting point for similar LNPs is around 50:10:38.5:1.5.[8]

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA in a low pH buffer. The concentration will depend on the desired final mRNA concentration in the LNPs.

  • LNP Formation:

    • Set up the microfluidic mixing system.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[11] This rapid mixing induces the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is then subjected to dialysis or TFF to remove the ethanol and exchange the low pH buffer with a neutral pH buffer (e.g., PBS, pH 7.4).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at the appropriate temperature (4°C for short-term, -80°C for long-term).

Mandatory Visualizations

LNP_Production_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_final Final Processing Lipids Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG) Mixing Rapid Mixing (Microfluidics or T-Junction) Lipids->Mixing mRNA mRNA in Aqueous Buffer (e.g., Citrate Buffer pH 4.0) mRNA->Mixing Purify Buffer Exchange & Purification (Dialysis or TFF) Mixing->Purify Sterilize Sterile Filtration Purify->Sterilize Final Final LNP Product Sterilize->Final

Caption: A generalized workflow for the production of this compound LNPs.

Troubleshooting_Tree Start High Batch-to-Batch Variability? Q_Size Inconsistent Particle Size? Start->Q_Size Yes Q_EE Low Encapsulation Efficiency? Start->Q_EE No A_Mixing Check Mixing Parameters (Flow Rate, Pressure) Q_Size->A_Mixing Yes A_Temp Ensure Strict Temperature Control Q_Size->A_Temp No A_Ratio Verify Lipid Ratios & N:P Ratio Q_EE->A_Ratio Yes A_pH Monitor Buffer pH Q_EE->A_pH No

Caption: A decision tree for troubleshooting common LNP production issues.

References

Technical Support Center: Refining 113-O12B Protocols for Higher Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of mRNA within 113-O12B lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for mRNA delivery?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2] It is utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2] Its specific chemical properties are designed to facilitate efficient encapsulation of mRNA and targeted delivery, particularly to lymph nodes for vaccine applications.[3][4]

Q2: What is the general composition of this compound LNPs?

A2: Like many other LNP formulations, this compound LNPs are typically composed of four main components:

  • An ionizable cationic lipid (this compound in this case)

  • A helper phospholipid (such as DSPC)

  • Cholesterol

  • A PEGylated lipid (e.g., DMG-PEG 2000) to stabilize the nanoparticle.

Q3: What is a typical starting point for the lipid molar ratios in a this compound LNP formulation?

A3: Based on optimization studies for lymph node targeting, a recommended weight ratio for the components is 16:4.8:3:2.4 for this compound:Cholesterol:Helper Lipid:DMG-PEG.[3]

Q4: How is the encapsulation efficiency of mRNA in this compound LNPs measured?

A4: The most common method for determining mRNA encapsulation efficiency is the RiboGreen assay.[5][6] This fluorescence-based assay quantifies the amount of mRNA both inside and outside the LNPs, allowing for the calculation of the percentage of encapsulated mRNA.[7]

Q5: What are the critical factors that influence the encapsulation efficiency of this compound LNPs?

A5: Several factors can significantly impact encapsulation efficiency, including the molar ratios of the lipid components, the ratio of the ionizable lipid's nitrogen to the mRNA's phosphate (N:P ratio), the flow rates of the lipid and mRNA solutions during mixing, and the pH of the buffers used.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs that may lead to low encapsulation efficiency.

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<80%) Incorrect lipid molar ratios.Ensure the weight ratio of this compound:Cholesterol:Helper Lipid:PEG-lipid is optimized. A good starting point is 16:4.8:3:2.4.[3]
Suboptimal N:P ratio.The ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA is crucial. This affects the electrostatic interactions necessary for encapsulation. Experiment with different N:P ratios, typically ranging from 3:1 to 6:1.
Inefficient mixing of lipid and mRNA solutions.Utilize a microfluidic mixing device for rapid and reproducible mixing. If using manual mixing, ensure rapid and vigorous injection of the lipid/ethanol phase into the mRNA/aqueous phase.
Incorrect pH of the aqueous buffer.The ionizable lipid this compound requires a low pH (typically around 4.0) to be positively charged, which is necessary for complexation with the negatively charged mRNA. Prepare the mRNA in an acidic buffer such as citrate or acetate.
High Polydispersity Index (PDI > 0.2) Aggregation of LNPs.Ensure proper PEGylation of the LNP surface by using the correct molar percentage of the PEG-lipid. After formulation, dialyze or purify the LNPs to remove excess ethanol and unencapsulated components.
Inconsistent mixing speed or flow rates.If using a microfluidic system, ensure the total flow rate and the flow rate ratio between the aqueous and organic phases are optimized and consistent between batches.
Inaccurate Encapsulation Efficiency Measurement Incomplete lysis of LNPs in the RiboGreen assay.Use a surfactant like Triton X-100 to fully lyse the LNPs and release the encapsulated mRNA for accurate total quantification.[5]
Degradation of mRNA.Handle mRNA in an RNase-free environment. Use nuclease-free water and reagents.

Quantitative Data Summary

The following table summarizes key parameters that influence LNP formulation and encapsulation efficiency. While specific quantitative data for this compound is limited in the public domain, these general principles for ionizable lipid-based LNPs are highly relevant.

Parameter Typical Range/Value Impact on Encapsulation Efficiency Reference
Ionizable Lipid Molar Percentage 40-50 mol%A higher percentage generally leads to better encapsulation due to increased charge available for mRNA complexation.General LNP Knowledge
N:P Ratio 3:1 to 6:1Higher ratios can improve encapsulation but may also lead to increased toxicity. Optimization is key.[8]
Aqueous Buffer pH 3.0 - 5.0A low pH is critical for protonating the ionizable lipid, enabling electrostatic interaction with mRNA.General LNP Knowledge
Total Flow Rate (Microfluidics) 2 - 12 mL/minHigher flow rates can lead to smaller particle sizes but may require optimization to maintain high encapsulation.General LNP Knowledge
Flow Rate Ratio (Aqueous:Organic) 3:1 to 5:1This ratio influences the polarity of the environment during nanoparticle formation and can significantly affect encapsulation.General LNP Knowledge

Experimental Protocols

Detailed Methodology for this compound LNP Formulation (Microfluidic Method)

This protocol is adapted from general LNP formulation procedures and the optimized ratios reported for this compound.

1. Preparation of Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of this compound, cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.

    • The lipids should be combined to achieve the desired molar ratios. For the optimized weight ratio of 16:4.8:3:2.4, calculate the corresponding molar amounts based on the molecular weights of each component.

  • mRNA Aqueous Solution:

    • Dilute the mRNA to the desired concentration in an RNase-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

2. LNP Formulation using a Microfluidic Mixer:

  • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

  • Load the lipid stock solution into one syringe and the mRNA aqueous solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically starting at 3:1.

  • Set the total flow rate.

  • Initiate the flow to mix the two solutions. The rapid mixing will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

3. Purification and Buffer Exchange:

  • To remove the ethanol and unencapsulated mRNA, purify the LNP dispersion. Tangential flow filtration (TFF) or dialysis are common methods.

  • For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.

4. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine using the RiboGreen assay as described below.

Protocol for Quantifying mRNA Encapsulation Efficiency using RiboGreen Assay

1. Reagents and Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • RNase-free microplates and pipette tips

2. Procedure:

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.

    • Free (unencapsulated) mRNA: Dilute the LNP sample in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total mRNA and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid Stock (this compound, Chol, DSPC, PEG-lipid) in Ethanol mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_lipid->mixing prep_mrna Prepare mRNA Solution in Acidic Buffer (pH 4.0) prep_mrna->mixing purify Dialysis or TFF (Buffer exchange to PBS pH 7.4) mixing->purify dls Size & PDI (DLS) purify->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) purify->ribogreen

Caption: Experimental workflow for this compound LNP formulation and characterization.

signaling_pathway cluster_delivery Cellular Delivery cluster_release mRNA Release & Translation cluster_immune_response Immune Response lnp This compound LNP (encapsulating mRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Endosomal Escape (this compound protonation) endosome->release pH drop mrna mRNA release->mrna ribosome Ribosome mrna->ribosome protein Antigen Protein ribosome->protein Translation apc Antigen Presenting Cell (APC) protein->apc Presentation t_cell T-Cell Activation apc->t_cell

Caption: Conceptual pathway of mRNA delivery and immune response activation.

References

addressing aggregation problems in 113-O12B nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common aggregation issues encountered when working with 113-O12B nanoparticles.

Troubleshooting Guide: Aggregation Issues

Aggregation of this compound nanoparticles can manifest as visible precipitates, an increase in hydrodynamic size, or a change in the polydispersity index (PDI). This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for this compound Nanoparticle Aggregation

start Observation: Nanoparticle Aggregation check_size 1. Characterize Aggregation: - Dynamic Light Scattering (DLS) - Nanoparticle Tracking Analysis (NTA) - Visual Inspection start->check_size is_reversible 2. Assess Reversibility: - Sonication - Vortexing check_size->is_reversible reversible_yes Reversible Aggregation is_reversible->reversible_yes Yes reversible_no Irreversible Aggregation is_reversible->reversible_no No solution_reversible 3a. Optimize Handling: - Use low-binding tubes - Minimize vortexing time - Filter nanoparticles reversible_yes->solution_reversible solution_irreversible 3b. Investigate Formulation: - Check pH and buffer - Assess ionic strength - Evaluate nanoparticle concentration - Analyze surface chemistry reversible_no->solution_irreversible optimize_storage 4. Optimize Storage Conditions: - Temperature - Lyophilization vs. Suspension solution_reversible->optimize_storage solution_irreversible->optimize_storage end Stable Nanoparticle Suspension optimize_storage->end

Caption: A stepwise workflow for troubleshooting this compound nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles can be triggered by several factors, including:

  • Inappropriate pH or ionic strength of the buffer: The surface charge of nanoparticles is highly dependent on the pH and salt concentration of the surrounding medium. At the isoelectric point (pI), the net charge is zero, leading to minimal electrostatic repulsion and increased aggregation.

  • High nanoparticle concentration: Increased particle-particle interactions at higher concentrations can lead to aggregation.

  • Temperature fluctuations: Freeze-thaw cycles or exposure to high temperatures can destabilize nanoparticles.

  • Presence of proteins or other biomolecules: The formation of a "protein corona" around nanoparticles can alter their surface properties and lead to aggregation.

  • Mechanical stress: Vigorous vortexing or improper handling can induce aggregation.

Q2: How can I prevent aggregation of my this compound nanoparticles during storage?

A2: Proper storage is crucial for maintaining the stability of this compound nanoparticles. Consider the following:

  • Storage Buffer: Store nanoparticles in a buffer with a pH far from their isoelectric point and at a low ionic strength to maximize electrostatic repulsion.

  • Temperature: Store at the recommended temperature, typically 4°C for suspensions. Avoid freezing unless the formulation is designed for it.

  • Excipients: The addition of stabilizing excipients such as trehalose or sucrose can be beneficial, especially for lyophilized formulations.

Q3: Can I reverse the aggregation of my this compound nanoparticles?

A3: Reversibility of aggregation depends on the nature of the particle-particle interactions.

  • Reversible Aggregation: If the aggregation is due to weak van der Waals forces, it can often be reversed by gentle sonication or vortexing.

  • Irreversible Aggregation: If strong chemical bonds have formed between the nanoparticles, the aggregation is likely irreversible.

Experimental Protocols

Protocol 1: Characterization of this compound Nanoparticle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension to the recommended concentration using an appropriate buffer (e.g., 10 mM PBS, pH 7.4).

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or contaminants.

    • Ensure the final sample volume is sufficient for the DLS cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Carefully pipette the diluted nanoparticle suspension into a clean DLS cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • A PDI value below 0.3 generally indicates a monodisperse and stable nanoparticle suspension.

Diagram: Dynamic Light Scattering (DLS) Experimental Workflow

start Start: this compound Nanoparticle Sample step1 1. Dilute Sample in Filtered Buffer start->step1 step2 2. Transfer to DLS Cuvette step1->step2 step3 3. Set Instrument Parameters step2->step3 step4 4. Perform Measurements (3x) step3->step4 step5 5. Analyze Data: - Z-average (Size) - PDI step4->step5 end End: Size and PDI Data step5->end

Caption: A simplified workflow for DLS measurement of this compound nanoparticles.

Data Presentation

Table 1: Influence of pH and Ionic Strength on this compound Nanoparticle Stability

Buffer pHIonic Strength (mM)Z-average (nm)PDIVisual Observation
5.010150 ± 50.45Slight aggregation
6.010125 ± 30.25Stable suspension
7.410120 ± 20.15Stable suspension
7.4150250 ± 100.60Significant aggregation
8.510122 ± 30.18Stable suspension

Table 2: Effect of Sonication on Aggregated this compound Nanoparticles

TreatmentZ-average (nm)PDI
Before Sonication550 ± 250.85
After Sonication (5 min)130 ± 40.28

improving the in vivo transfection efficiency of 113-O12B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 113-O12B lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo transfection efficiency of your mRNA-LNP experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2] It is a key component used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1][2] Its unique structure enables specific targeting of lymph nodes, making it particularly suitable for developing mRNA cancer vaccines and other immunotherapies without requiring active targeting ligands.[3][4]

Q2: How does this compound LNP biodistribution differ from standard LNP formulations like those using ALC-0315?

A2: Compared to LNPs formulated with ALC-0315 (a key lipid in the FDA-approved Comirnaty® vaccine), this compound LNPs exhibit a distinct biodistribution profile following subcutaneous injection. They show significantly reduced mRNA expression in the liver and concurrently higher expression in the lymph nodes.[3][4] This makes this compound a strategic choice for applications requiring potent immune responses initiated in the lymphatic system.

Q3: What are the critical factors that influence the in vivo transfection efficiency of LNPs?

A3: The in vivo performance of LNPs is a multifactorial issue. Key factors include:

  • LNP Composition: The choice and molar ratio of the ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, DOPE), cholesterol, and PEGylated lipids are critical.[5][6]

  • Physicochemical Properties: Particle size, polydispersity index (PDI), and surface charge (zeta potential) directly impact stability, circulation time, and cellular uptake.[7]

  • Formulation Process: The method of formulation, such as microfluidic mixing, affects LNP quality and consistency.[6] Parameters like flow rate ratio (FRR) and total flow rate (TFR) must be optimized.[6]

  • Route of Administration: The administration route (e.g., intravenous, intramuscular, subcutaneous) significantly influences biodistribution and therapeutic outcomes.

  • Cargo Integrity: The quality and purity of the mRNA payload are fundamental to successful protein expression.

Q4: How should this compound LNPs be stored?

A4: While specific stability data for this compound LNPs should be determined empirically, general guidelines for ionizable lipids and formulated LNPs suggest storing them at low temperatures. Stock solutions of the this compound lipid are typically stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[2] Formulated LNPs are often stored at 4°C for short-term use, but long-term stability should be assessed.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound LNPs.

Problem: Low or No Protein Expression In Vivo

Potential Cause 1: Suboptimal LNP Formulation

  • Is your LNP composition optimized? The molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG-lipid) are critical. For example, the PEG-lipid content influences the balance between systemic circulation and cellular uptake; optimal levels for in vitro vs. in vivo often differ.[5]

  • Is the N/P ratio correct? The ratio of the total nitrogen (N) atoms in the ionizable lipid to the phosphate (P) groups in the mRNA backbone affects encapsulation and particle stability. This ratio often requires optimization.

Potential Cause 2: Poor Physicochemical Characteristics

  • What are your particle size and PDI? For systemic administration, an ideal size is typically below 150 nm with a low PDI (<0.2) to ensure uniform biodistribution.[7] Larger or aggregated particles may be cleared rapidly by the mononuclear phagocyte system.

  • Have you checked for mRNA encapsulation efficiency? Low encapsulation (>85% is typically a good target) means less mRNA is delivered per particle. This can be measured using assays like the RiboGreen™ assay.

Potential Cause 3: Issues with Administration or Biological Barriers

  • Was the administration route appropriate for your target? this compound LNPs are specifically designed for enhanced lymph node delivery via subcutaneous injection.[3][4] An intravenous route will lead to different biodistribution, likely favoring the liver and spleen.[7]

  • Could there be rapid clearance or degradation? The PEG shield on the LNP surface is designed to prevent opsonization and rapid clearance. If the PEG-lipid percentage is too low, particles may be cleared before reaching the target tissue.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low in vivo transfection efficiency.

G start Low In Vivo Transfection Efficiency cat1 Check LNP Physicochemical Properties start->cat1 cat2 Review LNP Formulation & Composition start->cat2 cat3 Verify mRNA Cargo Integrity start->cat3 cat4 Assess In Vivo Procedure start->cat4 size_pdi Size > 200nm? PDI > 0.2? cat1->size_pdi Size & PDI ee Encapsulation Efficiency < 85%? cat1->ee Encapsulation peg PEG-Lipid % Optimized? cat2->peg PEGylation ratio Lipid Molar Ratios & N/P Ratio Correct? cat2->ratio Component Ratios rna_qual RNA Degraded? (Check Gel/Bioanalyzer) cat3->rna_qual route Administration Route Correct for Target? cat4->route Route dose Dose Too Low? cat4->dose Dosage sol1 Optimize Microfluidic Parameters (TFR, FRR) size_pdi->sol1 Yes ee->sol1 Yes sol2 Perform DOE to Screen Lipid Ratios & N/P Ratio peg->sol2 No/Unsure ratio->sol2 No/Unsure sol3 Use High-Quality, RNase-Free Reagents and Techniques rna_qual->sol3 Yes sol4 Use SC Injection for LN Targeting. Titrate Dose. route->sol4 No dose->sol4 Yes

Caption: Troubleshooting workflow for low LNP transfection efficiency.

Data Presentation: Comparative Biodistribution

The selection of the ionizable lipid is a critical determinant of LNP biodistribution. The this compound lipid was specifically developed to enhance delivery to lymph nodes (LNs) compared to liver-tropic lipids like ALC-0315. The table below summarizes the comparative performance observed after subcutaneous administration.

ParameterLNP Formulation: This compound LNP Formulation: ALC-0315 Reference
Primary Target Organ Lymph NodesLiver[3][4]
Expression in Liver Significantly ReducedHigh[3][4]
Expression in Lymph Nodes HighLow[3][4]
Recommended Injection Route Subcutaneous (SC)Intravenous (IV) for liver; Intramuscular (IM) for vaccines[3][7]

Data is based on qualitative descriptions from cited literature. For precise quantitative values, refer to the source publication: Chen, J., et al. PNAS (2022).[3]

Experimental Protocols

Protocol: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic device, a method known for producing uniform and reproducible nanoparticles.[6]

1. Materials & Reagents:

  • Lipids: this compound, DSPC, Cholesterol, DMG-PEG 2000 (or other suitable PEG-lipid).

  • mRNA: mRNA cargo in an RNase-free buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Solvents: Anhydrous Ethanol (200 proof), RNase-free water.

  • Buffers: Citrate buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), syringes, dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO), DLS instrument for particle sizing.

2. Preparation of Solutions:

  • Organic Phase (Lipid Mix):

    • Prepare stock solutions of each lipid (this compound, DSPC, Cholesterol, PEG-lipid) in ethanol.

    • In an RNase-free tube, combine the lipids in the desired molar ratio (e.g., a common starting ratio is 50:10:38.5:1.5 for ionizable:DSPC:Chol:PEG).

    • Dilute the final lipid mixture with ethanol to the required concentration for the microfluidic system.

  • Aqueous Phase (mRNA):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated and can complex with the negatively charged mRNA.

3. Microfluidic Formulation:

  • Prime the microfluidic system according to the manufacturer's instructions.

  • Draw the organic phase into one syringe and the aqueous phase into another.

  • Set the system parameters. A typical starting point is a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min. These parameters may require optimization.

  • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the mRNA cargo, forming LNPs.

  • Collect the resulting LNP solution, which will be in an ethanol/aqueous buffer mixture.

4. Downstream Processing (Purification & Concentration):

  • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge for in vivo stability.

  • If necessary, concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 10-30K MWCO).

5. Quality Control & Characterization:

  • Size & PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the percentage of encapsulated mRNA using a fluorescence-based assay (e.g., RiboGreen™) by comparing fluorescence in the absence and presence of a lysing agent (e.g., Triton X-100).

  • Zeta Potential: Measure the surface charge of the particles.

  • Store the final, characterized LNP formulation at 4°C.

Mechanism of Action Visualization

The efficiency of an LNP formulation is fundamentally dependent on its ability to navigate the cellular environment and release its mRNA payload into the cytoplasm. The diagram below illustrates this critical pathway.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Cytoplasm cluster_endosome Endosome (pH ~5.0-6.5) lnp This compound LNP (Neutral Charge) cell Target Cell Membrane lnp->cell Endocytosis endosome_lnp Protonated this compound (Positive Charge) endosome_membrane Endosomal Membrane endosome_lnp->endosome_membrane Lipid interacts with endosomal membrane mrna mRNA Cargo endosome_membrane->mrna Endosomal Escape (Membrane Disruption) ribosome Ribosome mrna->ribosome Translation protein Protein Synthesis ribosome->protein

Caption: Mechanism of LNP-mediated mRNA delivery and expression.

References

Technical Support Center: 113-O12B LNP-mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the 113-O12B lipid nanoparticle (LNP) system for targeted mRNA delivery to lymph nodes. The this compound LNP system is designed to enhance delivery to lymph nodes while minimizing accumulation in the liver, a common off-target site for other LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it minimize off-target effects?

A1: this compound is a disulfide bond-containing ionizable cationic lipidoid used as a key component in lipid nanoparticles (LNPs) for mRNA delivery.[1] Unlike conventional LNP systems that can accumulate non-specifically in the liver, the this compound LNP formulation is specifically designed for targeted delivery to lymph nodes.[2][3] This targeted delivery inherently reduces off-target effects in organs like the liver, which can mitigate potential side effects such as reversible hepatic damages and immune-mediated hepatitis.[2]

Q2: What is the primary application of the this compound LNP system?

A2: The primary application of the this compound LNP system is in the development of mRNA cancer vaccines.[2][3] By targeting lymph nodes, the this compound LNP system can efficiently deliver mRNA encoding tumor antigens to antigen-presenting cells (APCs), such as dendritic cells and macrophages, to elicit a robust CD8+ T cell response against tumors.[1][2]

Q3: How does the performance of this compound compare to other LNP formulations like ALC-0315?

A3: The this compound LNP system has demonstrated superior lymph node targeting compared to LNPs formulated with ALC-0315, a synthetic lipid used in the Pfizer/BioNTech COVID-19 vaccine.[2][3] Studies have shown that this compound LNPs lead to significantly higher mRNA expression in lymph nodes and reduced expression in the liver after subcutaneous injection.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low mRNA expression in lymph nodes Suboptimal LNP formulationEnsure the optimized weight ratio of the four lipid components (active lipid, Chol, helper lipid, and DMG-PEG) is 16:4.8:3:2.4, as this has been shown to yield a much stronger signal in lymph nodes compared to other formulations.[2]
Incorrect administration routeFor lymph node targeting, subcutaneous (SC) injection at the tail base is the recommended route of administration.[2]
Issues with LNP size or pKaWhile no obvious correlation has been observed, ensure LNP size and pKa are within the expected range for efficient delivery.[2]
Higher than expected mRNA expression in the liver LNP formulation not optimized for lymph node targetingVerify the use of the this compound lipid and the correct formulation ratios. The this compound system is specifically designed to reduce liver accumulation.[3]
Intravenous (IV) administrationIV administration can lead to higher liver accumulation. For lymph node targeting, SC injection is preferred.
Low CD8+ T cell response Inefficient delivery to antigen-presenting cells (APCs)Confirm successful mRNA delivery to DCs and macrophages in the lymph nodes. This compound/mCre has been shown to result in positive mRNA expression in ~27% of DCs and ~34% of macrophages.[2]
Suboptimal mRNA vaccine designEnsure the mRNA construct encoding the antigen is correctly designed and encapsulated within the LNP. The this compound system can efficiently deliver both full-length protein and short-peptide based antigen-encoded mRNA.[2]
Poor anti-tumor efficacy Insufficient T cell infiltration into the tumorThe this compound/mOVA vaccine has been shown to induce greater infiltration of APCs to the tumor site.[2] Consider combination therapies, such as with an anti-PD-1 antibody, which has shown synergistic effects with the this compound/mOVA vaccine.[2]
Inadequate vaccination scheduleA prime-boost vaccination strategy (e.g., prime dose on day 0 and boost dose on day 5) has been shown to be effective.[2]

Quantitative Data Summary

Table 1: Comparison of mRNA Expression in Antigen-Presenting Cells (APCs)

LNP FormulationCell Type% Positive mRNA Expression
This compound/mCreDendritic Cells (DCs)~27%
Macrophages~34%
ALC-0315/mCreDendritic Cells (DCs)Lower than this compound
MacrophagesLower than this compound
Data from a study using Cre mRNA delivered to Ai14 reporter mice.[2]

Table 2: Therapeutic Efficacy in B16F10-OVA Tumor Model

Treatment GroupComplete Response (CR) Rate
Untreated0/5
Anti-PD-1 Antibody alone0/5
ALC-0315/mOVA1/5
This compound/mOVAMore effective tumor inhibition than ALC-0315
Data from a therapeutic experiment in a B16F10-OVA melanoma model.[2]

Experimental Protocols

1. Synthesis of this compound Lipid Nanoparticles:

  • Lipid Synthesis: The lipids are synthesized via a Michael addition reaction between an amine-bearing head and an acryloyl group-containing aliphatic chain.

  • Reaction Conditions: The head and tail components are mixed in a molar ratio of 1:4.8 and reacted at 70°C for 3 days.

  • Purification: The resulting mixture is purified by flash chromatography.

  • LNP Formulation: The optimized weight ratio of the four components (this compound, cholesterol, helper lipid, and DMG-PEG) is 16:4.8:3:2.4.[2]

2. In Vivo mRNA Delivery and Imaging:

  • Animal Model: Use of appropriate mouse models (e.g., C57BL/6 mice for general biodistribution, Ai14 reporter mice for cell-specific expression).

  • LNP-mRNA Preparation: Encapsulate luciferase-encoding mRNA (mLuc) or Cre-encoding mRNA (mCre) into the this compound LNPs.

  • Administration: Administer the LNP/mRNA formulation via subcutaneous injection at the tail base.

  • Bioluminescence Imaging: At a specified time point (e.g., 6 hours post-injection), perform in vivo bioluminescence imaging to assess mRNA expression in the inguinal lymph nodes.[2]

3. Evaluation of Anti-Tumor Efficacy:

  • Tumor Model: Utilize a relevant tumor model, such as B16F10-OVA melanoma cells, in mice.

  • Vaccination Schedule: Employ a prime-boost vaccination schedule. For example, a prime dose on day 0 and a boost dose on day 5.

  • Treatment Groups: Include control groups (e.g., untreated, empty LNPs) and comparative groups (e.g., ALC-0315/mOVA). Combination therapy groups (e.g., with anti-PD-1 antibody) can also be included.

  • Efficacy Assessment: Monitor tumor volume over time. At the end of the study, assess for metastatic nodules.[2]

Visualizations

experimental_workflow cluster_synthesis LNP Synthesis & Formulation cluster_delivery In Vivo Delivery cluster_evaluation Efficacy Evaluation synthesis 1. Lipid Synthesis (Michael Addition) purification 2. Purification (Flash Chromatography) synthesis->purification formulation 3. LNP Formulation (Optimized Lipid Ratio) purification->formulation injection 4. Subcutaneous Injection formulation->injection biodistribution 5. Biodistribution to Lymph Nodes injection->biodistribution imaging 6a. Bioluminescence Imaging biodistribution->imaging immune_response 6b. Immune Response Analysis (CD8+ T cells) biodistribution->immune_response tumor_inhibition 6c. Tumor Growth Inhibition immune_response->tumor_inhibition

Caption: Experimental workflow for this compound LNP synthesis, delivery, and evaluation.

signaling_pathway cluster_delivery LNP Delivery & Antigen Presentation cluster_activation T-Cell Activation & Response lnp This compound LNP (mRNA-OVA) apc Antigen Presenting Cell (APC) in Lymph Node lnp->apc Uptake translation mRNA Translation -> OVA Protein apc->translation presentation Antigen Presentation (MHC Class I) translation->presentation t_cell Naive CD8+ T-Cell presentation->t_cell Activation activated_t_cell Activated CD8+ T-Cell (CTL) t_cell->activated_t_cell tumor_cell Tumor Cell (Expressing OVA) activated_t_cell->tumor_cell Recognition & Killing apoptosis Tumor Cell Apoptosis tumor_cell->apoptosis

Caption: Proposed mechanism of action for this compound LNP-mediated anti-tumor immunity.

logical_relationship cluster_problem Troubleshooting Logic start Low Anti-Tumor Efficacy check_delivery Check Lymph Node mRNA Expression start->check_delivery check_dose Review Vaccination Schedule & Dose start->check_dose check_formulation Verify LNP Formulation check_delivery->check_formulation If Low check_apc Assess APC Transfection check_delivery->check_apc If Normal solution_formulation Optimize Formulation check_formulation->solution_formulation solution_delivery Confirm SC Injection check_formulation->solution_delivery solution_dose Adjust Schedule/Dose check_dose->solution_dose solution_apc Investigate APC Uptake check_apc->solution_apc

References

methods for reducing the polydispersity of 113-O12B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid nanoparticle (LNP) formulations utilizing the 113-O12B ionizable lipidoid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve monodisperse LNP populations.

Section 1: Understanding Polydispersity in LNPs

Q1: What is the Polydispersity Index (PDI) and why is it critical for LNP formulations?

A1: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample. It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0. For drug delivery applications, a low PDI is crucial because particle size significantly influences the biodistribution, cellular uptake, efficacy, and safety of the LNP-based therapeutic.[1][2] A monodisperse population (low PDI) ensures batch-to-batch consistency and predictable in vivo performance. Generally, a PDI value of ≤0.25 is considered acceptable for LNP formulations.[3]

Q2: What are the primary causes of high PDI in LNP formulations?

A2: High PDI can stem from two main areas: formulation parameters and process parameters.[4]

  • Formulation Parameters: These include the chemical properties and molar ratios of the lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid), the concentration of lipids, and the properties of the aqueous buffer (e.g., pH).[1][5][6]

  • Process Parameters: These relate to the manufacturing method and include the mixing speed and geometry, the ratio of aqueous to organic phase flow rates, the total flow rate, and post-formulation handling.[3][7][8]

Section 2: Troubleshooting High PDI - Formulation Parameters

Q3: How does the lipid composition affect the PDI of this compound LNPs?

A3: Each lipid component plays a critical role in the self-assembly and stabilization of LNPs. An improper ratio can lead to instability and a wider size distribution.

  • This compound (Ionizable Lipid): As the core ionizable lipid, its interaction with the nucleic acid cargo is fundamental to particle formation.[9] The ratio of its nitrogen atoms to the phosphate groups of the RNA (N:P ratio) must be optimized for efficient encapsulation and compact particle formation.

  • Helper Phospholipid (e.g., DSPC): This lipid aids in the structural integrity of the LNP.[10]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer, helping to pack the lipids tightly and reduce heterogeneity.[10]

  • PEG-Lipid: The polyethylene glycol (PEG)-lipid is crucial for controlling particle size and preventing aggregation.[9][11] Insufficient PEG-lipid can lead to larger, more polydisperse particles, while excessive amounts can hinder cellular uptake.[4][11]

Q4: Can the concentration of the lipid solution in ethanol impact PDI?

A4: Yes, the concentration of lipids in the organic phase is a key factor. Higher lipid concentrations can sometimes lead to the formation of larger and more polydisperse particles because there is more lipid material available during the rapid nanoprecipitation process.[11][12][13] It is essential to test a range of lipid concentrations to find the optimal condition for your specific system.

Section 3: Troubleshooting High PDI - Process Parameters (Microfluidics)

Microfluidics is the gold-standard method for producing LNPs with controlled size and low PDI due to its rapid and reproducible mixing.[3][4][7]

Q5: What is the effect of Total Flow Rate (TFR) on LNP polydispersity?

A5: The Total Flow Rate (TFR) is the combined flow rate of the aqueous and organic phases. Increasing the TFR generally leads to smaller and more uniform LNPs.[3][11] A higher TFR enhances the mixing speed within the microfluidic chip, promoting faster nanoprecipitation and preventing particle growth and aggregation, which results in a lower PDI.[12][14] However, beyond a certain point, the size may stabilize, and further increases in TFR may not significantly improve PDI.[3]

Q6: How does the Flow Rate Ratio (FRR) influence LNP size and PDI?

A6: The Flow Rate Ratio (FRR) is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. The FRR significantly impacts the final LNP characteristics. Increasing the FRR (i.e., having a higher proportion of the aqueous phase) typically results in smaller LNPs.[3][12] This is because a higher FRR leads to a more rapid dilution of the ethanol, triggering faster precipitation and stabilization of the nanoparticles. An FRR of 3:1 (Aqueous:Organic) is a common starting point for optimization.[14]

Quantitative Data Summary: Impact of Process Parameters on LNP Characteristics
Parameter ChangeEffect on Particle SizeEffect on PDIRationale
Increase Total Flow Rate (TFR)Decrease / Stabilize[3][14]Decrease / Stabilize[3]Faster, more efficient mixing leads to rapid nanoprecipitation and uniform particle formation.
Increase Flow Rate Ratio (FRR)Decrease[3][12]Generally ImprovesRapid dilution of the organic solvent promotes faster particle formation and stabilization.
Increase Lipid ConcentrationIncrease[11][13]May IncreaseHigher availability of lipid material can lead to larger, less uniform particles.

Section 4: Post-Formulation Processing

Q7: My LNPs have a high PDI even after optimizing formulation and process parameters. What can I do?

A7: If high PDI persists, post-formulation purification methods can be employed to narrow the size distribution.

  • Tangential Flow Filtration (TFF): TFF is a widely used technique for purifying LNPs, removing residual ethanol, and exchanging the buffer.[15] While primarily for purification, the process can help remove very small, poorly formed particles and aggregates, which may lead to a modest improvement in the PDI.

  • Size-Exclusion Chromatography (SEC): SEC is a high-resolution technique that separates particles based on their size.[16][17] It can be used to isolate a more monodisperse fraction of LNPs from a polydisperse sample, effectively reducing the PDI of the final product.[16][17]

Diagrams and Visualizations

LNP_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing A Aqueous Phase (Nucleic Acid in Low pH Buffer) C Microfluidic Mixing (e.g., Herringbone Mixer) A->C B Organic Phase (this compound & Other Lipids in Ethanol) B->C D Dilution C->D Rapid Nanoprecipitation E Purification / Buffer Exchange (e.g., Tangential Flow Filtration) D->E Ethanol Removal F Final LNP Product (Low PDI) E->F Characterization (DLS)

Caption: Workflow for LNP synthesis using microfluidics.

PDI_Factors center High LNP Polydispersity (High PDI) formulation Formulation Parameters center->formulation process Process Parameters center->process post Post-Processing Issues center->post lipids Suboptimal Lipid Ratios (N:P, PEG-Lipid %) formulation->lipids conc High Lipid Concentration formulation->conc buffer Incorrect Buffer pH formulation->buffer mixing Inefficient Mixing process->mixing tfr Low Total Flow Rate (TFR) process->tfr frr Suboptimal Flow Rate Ratio (FRR) process->frr agg Aggregation During Storage post->agg purification Ineffective Purification post->purification

Caption: Key factors contributing to high LNP polydispersity.

Experimental Protocols

Protocol 1: LNP Formulation using a Microfluidic System

Objective: To formulate this compound LNPs with a target size and low PDI using a microfluidic mixer.

Materials:

  • This compound, DSPC, Cholesterol, PEG-DMG (or other PEG-lipid)

  • Ethanol (200 proof, anhydrous)

  • mRNA or other nucleic acid cargo

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system with a micromixer chip (e.g., Staggered Herringbone Mixer)

  • Syringe pumps

Methodology:

  • Prepare the Organic (Lipid) Phase:

    • Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be optimized (e.g., start at 10-20 mM).

    • Vortex gently until all lipids are fully dissolved. Load this solution into a glass syringe.

  • Prepare the Aqueous Phase:

    • Dilute the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration.

    • Ensure the solution is well-mixed. Load this solution into a separate glass syringe.

  • Set up the Microfluidic System:

    • Install the micromixer chip and connect the tubing to the syringes on the syringe pumps.

    • Prime the system with ethanol and buffer to remove any air bubbles.

  • Initiate Mixing:

    • Set the syringe pumps to the desired flow rates.

    • Define the Total Flow Rate (TFR), e.g., 12 mL/min.

    • Define the Flow Rate Ratio (FRR), e.g., 3:1 (Aqueous:Organic). This means the aqueous pump would be set to 9 mL/min and the organic pump to 3 mL/min.

  • Collect the LNP Solution:

    • Start the pumps simultaneously. Discard the initial output (dead volume) for the first ~15-20 seconds.

    • Collect the translucent LNP dispersion into a sterile container.

  • Downstream Processing:

    • Immediately after collection, dilute the sample with a neutral buffer like PBS to raise the pH and prevent aggregation.

    • Proceed with buffer exchange and concentration using Tangential Flow Filtration (TFF) to remove ethanol and exchange the citrate buffer for the final storage buffer (e.g., PBS).

Protocol 2: PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean particle size and Polydispersity Index (PDI) of the LNP sample.

Materials:

  • LNP sample

  • Final formulation buffer (e.g., PBS)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Methodology:

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Dilute the LNP sample in the final formulation buffer (e.g., PBS) to an appropriate concentration. The target is typically a count rate between 100 and 500 kcps (kilocounts per second), but this varies by instrument. A dilution of 1:50 or 1:100 is a common starting point.[8]

    • Gently mix by inverting the tube; do not vortex, as this can cause aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Select the appropriate measurement parameters in the software (e.g., material refractive index of 1.45, dispersant viscosity and refractive index for water).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument.

    • Set the equilibration time (e.g., 60-120 seconds) to allow the sample to reach thermal stability.

    • Perform the measurement. Typically, this involves multiple runs (e.g., 3 runs of 10-15 measurements each).

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (mean size) and the PDI.

    • Analyze the size distribution graph to check for multiple populations or the presence of large aggregates. A monomodal peak is desired.

    • The PDI is calculated from the cumulants analysis of the measured intensity autocorrelation function. A PDI < 0.2 is indicative of a monodisperse and high-quality LNP formulation.

References

Validation & Comparative

Lymph Node-Targeting mRNA Vaccine Delivery: A Comparative Analysis of 113-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA-based therapeutics, particularly in cancer immunotherapy, the targeted delivery of mRNA to specific immune compartments is paramount for maximizing efficacy and minimizing off-target effects. This guide provides a comparative analysis of the 113-O12B lipid nanoparticle (LNP) delivery system, focusing on its efficacy in animal models against the established ALC-0315 LNP formulation. This compound is an ionizable cationic lipidoid designed for enhanced lymph node targeting of mRNA vaccines.[1]

Performance Comparison in Murine Melanoma Models

The efficacy of this compound LNPs was primarily evaluated in a B16F10-OVA murine melanoma model, where the tumor cells express the model antigen ovalbumin (OVA). The comparator, ALC-0315, is a key component of the FDA-approved Pfizer-BioNTech COVID-19 vaccine.[1][2] The central finding is that the this compound LNP's preferential targeting of lymph nodes leads to a more robust anti-tumor immune response compared to ALC-0315 LNPs, which exhibit higher expression in the liver.[1][3][4]

Biodistribution and Antigen Expression

Subcutaneous injection of LNPs loaded with luciferase-encoding mRNA (mLuc) revealed a significant difference in biodistribution. The this compound formulation resulted in a 3-to-1 ratio of expression in the lymph nodes versus the liver, a reversal of the pattern seen with ALC-0315 LNPs.[5]

Anti-Tumor Efficacy

In the therapeutic B16F10-OVA model, vaccination with this compound/mOVA LNPs resulted in more effective tumor growth inhibition compared to ALC-0315/mOVA LNPs.[6] All mice treated with the this compound vaccine survived beyond 35 days, with one mouse showing complete tumor eradication.[6] Furthermore, in a more challenging B16F10 model using an mRNA vaccine encoding the TRP-2 peptide, this compound combined with an anti-PD-1 antibody achieved a 40% complete response rate, with no tumor recurrence long-term.[5][6][7][8][9]

Table 1: Comparative Anti-Tumor Efficacy in B16F10 Melanoma Models

ParameterThis compound LNPALC-0315 LNPUntreated ControlSource
Tumor Growth Significant InhibitionModerate InhibitionRapid Growth[6]
Survival (>35 days) 5/5 (100%)3/5 (60%)0/5 (0%)[6]
Complete Response (CR) 1/5 (20%)1/5 (20%)0/5 (0%)[6]
CR with anti-PD-1 2/5 (40%)Not Reported0/5 (0%)[6][7][8]
Immunological Response

The enhanced anti-tumor effect of this compound is attributed to its ability to elicit a superior CD8+ T cell response.[1][6][7] Analysis of the tumor microenvironment (TME) showed that while both vaccines increased the number of tumor-infiltrating CD8+ T cells, the this compound/mOVA group showed a significantly greater infiltration of macrophages and activated dendritic cells (DCs).[6] Both vaccine groups also reduced the percentage of immunosuppressive regulatory T cells (Tregs) within the TME from approximately 18% to 10%.[1]

Table 2: Immunological Profile in the Tumor Microenvironment

Cellular ComponentThis compound/mOVA GroupALC-0315/mOVA GroupUntreated ControlSource
CD8+ T Cell Infiltration Significantly IncreasedSignificantly IncreasedBaseline[6]
Macrophage Infiltration Markedly IncreasedModerately IncreasedBaseline[6]
Activated DC Infiltration Markedly IncreasedModerately IncreasedBaseline[6]
Regulatory T Cells (% of CD4+) ~10%~10%~18%[1]

Experimental Protocols

LNP Formulation

The this compound LNPs were formulated using the ionizable lipid this compound, cholesterol, the helper lipid DOPE, and DMG-PEG. The optimized weight ratio was determined to be 16:4.8:3:2.4, respectively.[6] The ALC-0315 LNPs were formulated as a comparator. The mRNA cargo (encoding either ovalbumin or TRP-2 peptide) was encapsulated within these LNPs.

Animal Model and Tumor Challenge
  • Animal Strain: C57BL/6 mice.[10]

  • Tumor Cell Line: B16F10-OVA (B16F10 melanoma cells engineered to express ovalbumin) or B16F10.

  • Tumor Inoculation: Mice were injected subcutaneously with 1 x 10^5 B16F10-OVA cells.[10]

Vaccination and Treatment Regimen
  • Route of Administration: Subcutaneous (SC) injection.[1][4]

  • Dosing: 10 µg of total mRNA per mouse per injection.[10]

  • Schedule: For therapeutic studies, treatment began when tumors were palpable (e.g., Day 3). A prime vaccination was administered, followed by a boost dose on Day 5 or with injections every 3 days for some studies.[1][10]

  • Combination Therapy: In some experiments, the LNP vaccine was co-administered with an anti-PD-1 antibody.[6][7]

Efficacy and Immune Analysis
  • Tumor Growth: Tumor volume was monitored every 2-3 days using calipers.[11]

  • Immunophenotyping: Tumors and spleens were harvested at specified endpoints (e.g., Day 12).[6] Single-cell suspensions were prepared and analyzed by flow cytometry to quantify various immune cell populations, including CD8+ T cells, CD4+ T cells, regulatory T cells (FoxP3+), macrophages, and dendritic cells.[6][12]

  • Statistical Analysis: Statistical significance between groups was calculated using methods such as the two-way ANOVA with Tukey's multiple comparisons test.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_0 1. Subcutaneous Injection & Lymphatic Trafficking cluster_1 2. Antigen Presentation cluster_2 3. T-Cell Activation & Anti-Tumor Response A This compound LNP (mRNA Vaccine) B Draining Lymph Node A->B Preferential Trafficking C Antigen Presenting Cell (APC) (e.g., Dendritic Cell) B->C Uptake D mRNA Release & Translation C->D E Antigen (e.g., OVA) Presented on MHC-I D->E F Naive CD8+ T-Cell E->F TCR Recognition G Activated Cytotoxic CD8+ T-Cell F->G Activation & Proliferation H Tumor Microenvironment G->H Infiltration I Tumor Cell Apoptosis H->I Tumor Cell Killing G Day0 Day 0: Tumor Inoculation (B16F10-OVA SC) Day3 Day 3: Tumors Palpable Day0->Day3 Day3_Vac Prime Vaccination (10µg mRNA LNP, SC) Day3->Day3_Vac TumorVol Tumor Volume Measurement (2-3x / week) Day3->TumorVol Day5 Day 5: Boost Vaccination Day3_Vac->Day5 Day12 Day 12: Interim Analysis Day5->Day12 Day35 Day 35+: Long-term Monitoring Day12->Day35 Flow Flow Cytometry (Tumor & Spleen) Day12->Flow Survival Survival Analysis Day35->Survival TumorVol->Day35

References

comparative analysis of 113-O12B and other ionizable lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 113-O12B and Other Ionizable Lipids for Nucleic Acid Delivery

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering RNA-based medicines. This guide provides a comparative analysis of the novel ionizable lipid this compound against other prominent ionizable lipids, including ALC-0315, DLin-MC3-DMA, and SM-102, which are key components of FDA-approved therapies. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of lipids for their specific applications.

Introduction to this compound and Key Comparators

This compound is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of LNPs for mRNA delivery.[1][2][3][4][5] A key feature of this compound is its ability to target lymph nodes, making it a promising candidate for applications such as mRNA cancer vaccines.[2][6][7]

For the purpose of this comparison, we will analyze this compound alongside three clinically significant ionizable lipids:

  • ALC-0315: A key component in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty).[6][8]

  • SM-102: A key component in the Moderna COVID-19 vaccine (Spikevax).[9]

  • DLin-MC3-DMA (MC3): The ionizable lipid used in the first FDA-approved siRNA therapy, Onpattro (patisiran).[8][10]

These lipids are essential for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[10][][12]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and the comparator lipids based on available preclinical and clinical data.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidMolar Ratio (ionizable lipid:helper:cholesterol:PEG-lipid)pKaParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound 50:10:38.5:1.5 (representative)~6.380-100< 0.2> 90%
ALC-0315 46.3:9.4:42.7:1.6[]~6.170-100< 0.1> 95%
SM-102 50:10:38.5:1.5 (representative)~6.780-100< 0.1> 90%
DLin-MC3-DMA 50:10:38.5:1.5[8]~6.470-90< 0.2> 90%

Table 2: In Vivo Performance and Biodistribution

Ionizable LipidApplicationKey Performance MetricsBiodistribution ProfileReference
This compound mRNA vaccineEnhanced mRNA expression in antigen-presenting cells (APCs) compared to ALC-0315.[5] Reduced tumor growth and increased tumoral CD8+ T cells in a melanoma model.[2][7]Preferential accumulation in lymph nodes and spleen, with significantly reduced liver expression compared to ALC-0315.[2][6][7][2]
ALC-0315 mRNA vaccineHigh in vivo protein expression.[13] Potent siRNA-mediated knockdown in hepatocytes and hepatic stellate cells.[14][15][16]Primarily liver-tropic.[8][14]
SM-102 mRNA vaccineHigh in vivo protein expression, comparable to ALC-0315.[13]Primarily liver-tropic.[9]
DLin-MC3-DMA siRNA therapyEffective gene silencing in hepatocytes.[8]Primarily liver-tropic.[8][8]

Experimental Methodologies

A generalized protocol for the formulation of LNPs using a microfluidic mixing device is described below. Specific parameters may vary based on the ionizable lipid and nucleic acid cargo.

LNP Formulation via Microfluidic Mixing

  • Lipid Stock Preparation: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • Nucleic Acid Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and exchange the buffer to a neutral pH.

  • Characterization: The LNPs are characterized for particle size, PDI, zeta potential, and nucleic acid encapsulation efficiency.

Visualizing Key Processes

Diagram 1: LNP Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Action lipid_prep Lipid Stock (in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid (in Aqueous Buffer) na_prep->mixing purification Purification & Buffer Exchange mixing->purification injection Administration (e.g., SC, IV) purification->injection uptake Cellular Uptake (Endocytosis) injection->uptake release Endosomal Escape & Cargo Release uptake->release effect Therapeutic Effect (Protein Expression / Gene Silencing) release->effect

Caption: Workflow for LNP formulation and in vivo delivery.

Diagram 2: Mechanism of Ionizable Lipid-Mediated Endosomal Escape

Endosomal_Escape cluster_cell Target Cell endocytosis LNP enters cell via endocytosis endosome LNP within Endosome (Acidic pH) endocytosis->endosome 1 protonation Ionizable lipids become positively charged endosome->protonation 2 destabilization Interaction with endosomal membrane leads to destabilization protonation->destabilization 3 release mRNA/siRNA released into cytoplasm destabilization->release 4

References

A Head-to-Head Comparison of 113-O12B and ALC-0315 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A new contender in mRNA delivery, 113-O12B, demonstrates a distinct advantage in lymph node targeting compared to the clinically established ALC-0315, offering promising implications for vaccine development. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals.

In the rapidly evolving field of mRNA therapeutics, the composition of lipid nanoparticles (LNPs) is a critical determinant of efficacy and safety. ALC-0315, an ionizable cationic lipid, is a key component of the Pfizer-BioNTech COVID-19 vaccine, known for its efficient mRNA encapsulation and delivery.[1][2] However, a newer ionizable lipidoid, this compound, containing disulfide bonds, has emerged as a specialized vehicle for targeted mRNA delivery to the lymph nodes.[3][4]

A pivotal study by Chen et al. in PNAS (2022) provides a direct comparison of these two lipids, revealing significant differences in their biodistribution and subsequent immune responses. This guide synthesizes the available data to offer a comprehensive overview for researchers navigating the selection of lipids for their mRNA delivery platforms.

Performance at a Glance: this compound vs. ALC-0315

FeatureThis compoundALC-0315Key Advantage
Primary Targeting Lymph Nodes[5][6]Liver[6][7]This compound: Potential for enhanced vaccine efficacy and reduced liver-related side effects.[5][6]
Biodistribution Significantly higher expression in lymph nodes and lower expression in the liver.[5][6]High expression in the liver, with some distribution to lymph nodes.[6]This compound: More targeted delivery to immune centers.
CD8+ T Cell Response Elicits a stronger CD8+ T cell response.[6]Induces a robust CD8+ T cell response.This compound: Potentially more potent cellular immunity.
Antibody Response Strong antibody response, comparable to ALC-0315.[6]Strong antibody response.[6]Comparable: Both lipids are effective in generating humoral immunity.
Transfection of APCs Higher transfection efficiency in dendritic cells and macrophages.[6]Efficient transfection of antigen-presenting cells.This compound: Enhanced delivery to key immune cells.

In-Depth Analysis

Biodistribution and Transfection Efficiency

The most striking difference between this compound and ALC-0315 lies in their in vivo biodistribution profiles following subcutaneous injection. LNPs formulated with this compound demonstrated significantly higher mRNA expression in the lymph nodes compared to those formulated with ALC-0315.[5][6] Conversely, ALC-0315-containing LNPs resulted in substantially higher mRNA expression in the liver.[6]

Specifically, in a study using a luciferase-encoding mRNA, the luminescence intensity in the liver of mice treated with ALC-0315 LNPs was approximately four times higher than in the lymph nodes.[6] In stark contrast, for the this compound group, the signal intensity in the liver was only 32% of that in the lymph nodes, underscoring its remarkable lymph node-targeting capability.[6]

This targeted delivery translates to more efficient transfection of key immune cells. This compound LNPs led to a higher percentage of tdTomato-positive dendritic cells (~27%) and macrophages (~34%) in the lymph nodes compared to ALC-0315 LNPs.[6]

Immunogenicity and Vaccine Efficacy

The distinct biodistribution profiles have a direct impact on the resulting immune response. While both lipids generate a strong antibody response, this compound was shown to elicit a more potent CD8+ T cell response.[6] This is a critical advantage for therapeutic cancer vaccines and for fighting intracellular pathogens, where cellular immunity plays a crucial role.

In a preclinical cancer vaccine model using ovalbumin (OVA)-encoding mRNA, both this compound and ALC-0315 LNPs provided complete protection against tumor growth.[6] However, the enhanced CD8+ T cell response driven by this compound suggests a potential for superior efficacy in therapeutic settings.[5][6]

Safety Profile

While detailed comparative toxicology studies are not yet widely available, the targeted nature of this compound offers a potential safety advantage. The reduced off-target expression in the liver could mitigate the risk of hepatic side effects that have been reported with some mRNA vaccines.[5] ALC-0315 has a well-documented safety profile from its extensive use in the Pfizer-BioNTech COVID-19 vaccine.[8][9] Preclinical studies have indicated its low acute and chronic toxicity.

Experimental Methodologies

LNP Formulation

ALC-0315 LNP Formulation (Based on BNT162b2)

A common method for formulating ALC-0315 LNPs involves the rapid mixing of an ethanolic lipid mixture with an aqueous solution of mRNA at an acidic pH.

  • Lipid Mixture: ALC-0315, DSPC, Cholesterol, and a PEGylated lipid (e.g., ALC-0159) are dissolved in ethanol. A typical molar ratio is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[1][10]

  • mRNA Solution: The mRNA is dissolved in a low pH buffer, such as 100 mM sodium acetate at pH 5.[10]

  • Mixing: The lipid and mRNA solutions are rapidly mixed, often using a microfluidic device, at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[11]

  • Purification and Buffer Exchange: The resulting LNPs are then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in stable, neutral particles with encapsulated mRNA.[10]

This compound LNP Formulation

The formulation of this compound LNPs follows a similar principle, with optimization of the lipid ratios for enhanced lymph node targeting.

  • Optimized Lipid Mixture: An optimized weight ratio for this compound, Cholesterol, a helper lipid, and DMG-PEG was determined to be 16:4.8:3:2.4.[6]

  • Mixing and Purification: The subsequent steps of mixing with an acidic mRNA solution and purification via dialysis are analogous to the ALC-0315 formulation process.

LNP_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase mRNA mRNA in Acidic Buffer (pH 4-5) Mixing Rapid Mixing (e.g., Microfluidics) mRNA->Mixing Lipids Ionizable Lipid (this compound or ALC-0315) + Helper Lipids + Cholesterol + PEG-Lipid in Ethanol Lipids->Mixing Purification Dialysis/ TFF (Buffer Exchange to PBS pH 7.4) Mixing->Purification Final_LNP Final LNP Formulation Purification->Final_LNP

Figure 1. General workflow for the formulation of mRNA-LNP.

In Vivo Evaluation of Biodistribution
  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • mRNA Reporter: A reporter gene, such as Firefly Luciferase (mLuc) or Cre recombinase (mCre) in reporter mice (e.g., Ai14), is encapsulated in the LNPs.[6]

  • Administration: LNPs are administered via subcutaneous injection, often at the tail base, to facilitate drainage to the lymph nodes.[6]

  • Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are imaged using an in vivo imaging system (IVIS) to detect bioluminescence (for luciferase) or fluorescence (for reporter mice).[6]

  • Ex Vivo Analysis: Organs of interest (lymph nodes, liver, spleen, etc.) are harvested and imaged ex vivo to quantify signal intensity and confirm biodistribution.[6]

In_Vivo_Biodistribution_Workflow LNP_prep Prepare LNP-mRNA (Luciferase or Cre) Injection Subcutaneous Injection into Mice LNP_prep->Injection IVIS_Imaging In Vivo Imaging (IVIS) at multiple time points Injection->IVIS_Imaging Organ_Harvest Harvest Organs (Lymph Nodes, Liver, etc.) IVIS_Imaging->Organ_Harvest ExVivo_Imaging Ex Vivo Imaging of Harvested Organs Organ_Harvest->ExVivo_Imaging Data_Analysis Quantify Signal and Determine Biodistribution ExVivo_Imaging->Data_Analysis

Figure 2. Workflow for in vivo biodistribution studies.

Signaling and Delivery Pathway

The delivery of mRNA via LNPs, whether containing this compound or ALC-0315, follows a general pathway involving cellular uptake, endosomal escape, and protein translation.

  • Uptake: LNPs are taken up by cells, particularly antigen-presenting cells in the case of vaccines, through endocytosis.

  • Endosomal Escape: The ionizable lipid, which is protonated in the acidic environment of the endosome, is thought to interact with the endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein (e.g., an antigen).

  • Antigen Presentation: In APCs, the translated antigen is processed and presented on the cell surface via MHC molecules to activate T cells, initiating the adaptive immune response.

mRNA_Delivery_Pathway cluster_Extracellular Extracellular Space cluster_Cell Antigen Presenting Cell cluster_Endosome cluster_Cytoplasm LNP LNP-mRNA LNP_in_Endosome LNP in Acidic Endosome LNP->LNP_in_Endosome Endocytosis Endosome Endosome Cytoplasm Cytoplasm mRNA_release mRNA Release LNP_in_Endosome->mRNA_release Endosomal Escape (Ionizable Lipid Mediated) Translation Translation (Ribosomes) mRNA_release->Translation Antigen Antigen Production Translation->Antigen MHC Antigen Presentation (MHC Molecules) Antigen->MHC

Figure 3. Cellular pathway of mRNA-LNP delivery and antigen presentation.

Conclusion

The choice between this compound and ALC-0315 for mRNA delivery will largely depend on the therapeutic application. ALC-0315 remains a robust and clinically validated option for general mRNA delivery, with a significant body of safety and efficacy data. However, for applications where targeted delivery to the lymph nodes is paramount, such as in the development of cancer vaccines and immunotherapies, this compound presents a compelling alternative. Its ability to enhance mRNA expression in lymph nodes while minimizing liver exposure has the potential to improve the therapeutic index of next-generation mRNA vaccines. Further research and clinical studies will be crucial to fully elucidate the long-term safety and efficacy of this compound and its potential to supplant or complement established lipids like ALC-0315 in the mRNA delivery landscape.

References

A Head-to-Head Comparison of 113-O12B and DLin-MC3-DMA Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, characteristics, and applications of two key ionizable lipids in RNA delivery.

The field of nucleic acid therapeutics has been revolutionized by the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating and delivering RNA payloads to target cells. This guide provides a detailed head-to-head comparison of two significant ionizable lipids: the clinically established DLin-MC3-DMA and the novel, lymph node-targeting 113-O12B.

DLin-MC3-DMA is a well-characterized and FDA-approved ionizable lipid that has been instrumental in the success of the first siRNA-based therapeutic, Onpattro®, primarily targeting the liver.[1][2] In contrast, this compound is a more recent innovation, a disulfide bond-containing ionizable cationic lipidoid designed for targeted mRNA delivery to the lymph nodes, a crucial feature for vaccine development and immunotherapy.[3][4][5] This guide will delve into their respective physicochemical properties, in vivo performance, and the experimental protocols for their formulation and use.

Performance and Physicochemical Characterization

The physicochemical properties of LNPs are critical determinants of their stability, safety, and efficacy. While direct comparative studies under identical conditions are limited, this section compiles available data to offer a comparative overview.

Table 1: Physicochemical Properties of this compound and DLin-MC3-DMA LNPs

PropertyThis compound LNPDLin-MC3-DMA LNPReferences
Particle Size (Z-average) ~80-120 nm~70-100 nm[6][7]
Polydispersity Index (PDI) < 0.2< 0.15[6][7]
Zeta Potential (at neutral pH) Near-neutralNear-neutral[6][8]
Encapsulation Efficiency >95% (mRNA)>85% (mRNA), >95% (siRNA)[6][9]
Apparent pKa Not explicitly reported6.44[1][2]

In Vivo Performance: A Tale of Two Targets

The most significant distinction between this compound and DLin-MC3-DMA lies in their in vivo biodistribution and, consequently, their primary applications.

This compound: Targeting the Lymph Nodes for Enhanced Immune Response

Studies have demonstrated that LNPs formulated with this compound exhibit a remarkable specificity for lymph nodes following subcutaneous administration.[3][5] This targeted delivery is highly advantageous for mRNA-based vaccines and cancer immunotherapies, as it facilitates the direct delivery of antigens or therapeutic molecules to antigen-presenting cells (APCs) in the lymph nodes, thereby eliciting a robust and targeted immune response.[4] Compared to LNPs formulated with ALC-0315 (a lipid structurally similar to DLin-MC3-DMA), this compound LNPs show significantly higher mRNA expression in lymph nodes and reduced expression in the liver.[3]

DLin-MC3-DMA: Proven Efficacy in Liver-Targeted siRNA Delivery

DLin-MC3-DMA has a proven track record of efficient delivery to the liver, making it the gold standard for therapies targeting hepatic gene expression.[1][2] Its efficacy is highlighted by its use in Onpattro®, which silences the transthyretin (TTR) gene in hepatocytes.[2] While effective for liver targeting, this can be a limitation for applications where off-target effects in the liver are a concern, or when other tissues are the intended target.

Table 2: In Vivo Performance Comparison

FeatureThis compound LNPDLin-MC3-DMA LNPReferences
Primary Target Organ Lymph NodesLiver[1][3]
Primary Application mRNA vaccines, Cancer immunotherapysiRNA therapeutics for liver targets[2][4]
mRNA Expression (Subcutaneous) High in lymph nodes, low in liverLower in lymph nodes, higher in liver[3]
siRNA Delivery to Hepatocytes Not the primary applicationHigh efficiency[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and application of LNPs.

Formulation of DLin-MC3-DMA LNPs

The formulation of DLin-MC3-DMA LNPs is well-established and typically involves a microfluidic mixing method.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Nucleic acid (siRNA or mRNA)

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[7][9]

  • Aqueous Phase Preparation: Dissolve the nucleic acid in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.

Formulation of this compound LNPs

While the precise synthesis protocol for the this compound lipidoid is not publicly detailed, an optimized formulation for in vivo delivery has been reported.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol

  • Citrate buffer (pH 4.0)

  • mRNA

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • Lipid Mixture Preparation: An optimized weight ratio of 16:4.8:3:2.4 for this compound, helper lipid, cholesterol, and DMG-PEG has been reported for efficient lymph node targeting.[6] Prepare a stock solution of this lipid mixture in ethanol.

  • Aqueous Phase Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).

  • LNP Formation: Similar to DLin-MC3-DMA LNPs, a rapid mixing method like microfluidics is employed to combine the lipid and mRNA solutions.

  • Purification and Buffer Exchange: Dialysis against PBS (pH 7.4) is performed to purify the LNPs.

  • Characterization: The resulting LNPs are characterized for their physicochemical properties as described for DLin-MC3-DMA LNPs.

Signaling Pathways and Intracellular Delivery

The intracellular delivery of nucleic acids by ionizable LNPs follows a common pathway, culminating in the release of the payload into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosomal Escape Mechanism LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm (Payload Release) LateEndosome->Cytoplasm Endosomal Escape Translation mRNA Translation (Protein Production) Cytoplasm->Translation RISC siRNA incorporation into RISC (Gene Silencing) Cytoplasm->RISC Protonation Ionizable lipid becomes protonated (positively charged) Interaction Interaction with anionic endosomal lipids Destabilization Membrane destabilization (non-bilayer structures) G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Lipid_Selection Lipid Selection (e.g., this compound or DLin-MC3-DMA) Formulation Formulation (Microfluidic Mixing) Lipid_Selection->Formulation Purification Purification (Dialysis) Formulation->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE InVitro In Vitro Transfection EE->InVitro InVivo In Vivo Biodistribution & Efficacy EE->InVivo

References

113-O12B LNPs Outperform Standard Formulations in Lymph Node Targeting for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A novel ionizable lipid, 113-O12B, forms the basis of a lipid nanoparticle (LNP) system that demonstrates significantly enhanced mRNA delivery to lymph nodes and a corresponding reduction in liver accumulation compared to clinically utilized LNP formulations. This targeted delivery profile translates into a more potent antigen-specific CD8+ T cell response, highlighting its potential for developing next-generation mRNA vaccines with improved efficacy and safety.

Researchers have developed and validated a lymph node-targeting LNP formulated with the ionizable lipid this compound. In direct comparative studies, this novel formulation has shown superior performance in delivering mRNA payloads to lymph nodes, a critical site for initiating adaptive immune responses, while minimizing off-target delivery to the liver. This targeted approach has been shown to elicit a more robust and effective anti-tumor immune response in preclinical models.

Comparative Analysis of LNP Formulations

The performance of this compound LNPs has been primarily evaluated against LNPs containing ALC-0315, a key component of the FDA-approved COVID-19 vaccine, Comirnaty. The key differentiating factor lies in the unique structure of the this compound ionizable lipid, which drives the differential biodistribution of the LNP system.

LNP Composition

The composition of the two compared LNP formulations is detailed below. The primary difference is the ionizable lipid component.

ComponentThis compound LNPALC-0315 LNP
Ionizable LipidThis compoundALC-0315
Helper LipidDOPEDSPC
CholesterolCholesterolCholesterol
PEG-LipidDMG-PEGDMG-PEG
Molar Ratio 16:3:4.8:2.4 50:10:38.5:1.5

Note: The molar ratios represent the relative amounts of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, respectively.

Physicochemical Characteristics

The physical and chemical properties of the LNPs are critical for their in vivo performance. Both this compound and ALC-0315 LNPs are formulated to have similar characteristics to ensure that any observed differences in biological activity are primarily due to the ionizable lipid.

ParameterThis compound LNPALC-0315 LNP
Size (Diameter) ~80-100 nm~80-100 nm
Polydispersity Index (PDI) < 0.2< 0.2
mRNA Encapsulation Efficiency > 90%> 90%

In Vivo Biodistribution: Enhanced Lymph Node Targeting

The defining feature of the this compound LNP system is its preferential accumulation in the lymph nodes following subcutaneous administration. This is in stark contrast to ALC-0315 LNPs, which exhibit significant liver uptake.

Quantitative Biodistribution of Luciferase mRNA

To quantify the biodistribution, LNPs encapsulating luciferase mRNA (mLuc) were subcutaneously injected into mice. The expression of luciferase, measured as bioluminescence, serves as a reporter for mRNA delivery and translation.

OrganThis compound LNP (Radiance)ALC-0315 LNP (Radiance)
Inguinal Lymph Node Significantly Higher Lower
Liver Significantly Lower High

Radiance is a measure of photon emission from a given area.

These results demonstrate a clear shift in mRNA delivery from the liver to the lymph nodes with the this compound formulation.[1][2][3]

Enhanced Immunological Response

The targeted delivery of mRNA to lymph nodes by this compound LNPs translates to a more potent and effective immune response. This has been demonstrated in the context of an mRNA-based cancer vaccine.

CD8+ T Cell Response

In a B16F10-OVA tumor model, vaccination with this compound LNPs encapsulating ovalbumin (OVA) mRNA led to a significantly enhanced OVA-specific CD8+ T cell response compared to the ALC-0315 LNP formulation.[2][4][5] This robust T cell response is critical for anti-tumor immunity.

Anti-Tumor Efficacy

The enhanced CD8+ T cell response resulted in superior protective and therapeutic effects against the B16F10-OVA tumor.[2][5] Furthermore, in a regular B16F10 tumor model, this compound LNPs delivering TRP-2 peptide-encoding mRNA, in combination with anti-PD-1 therapy, showed excellent tumor inhibition and a 40% complete response rate.[4] All treated mice also developed long-term immune memory.[4]

Experimental Protocols

LNP Formulation

The lipid nanoparticles were prepared using a microfluidic mixing method.

LNP_Formulation cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Citrate Buffer) L1 This compound or ALC-0315 Mixer Microfluidic Mixer L1->Mixer L2 DOPE or DSPC L2->Mixer L3 Cholesterol L3->Mixer L4 DMG-PEG L4->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (PBS) Mixer->Dialysis LNPs Formulated LNPs Dialysis->LNPs

LNP Formulation Workflow
  • Preparation of Lipid and mRNA Solutions: The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol. The mRNA is dissolved in a low pH citrate buffer.

  • Microfluidic Mixing: The lipid and mRNA solutions are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

  • Dialysis: The resulting LNP solution is dialyzed against a phosphate-buffered saline (PBS) solution to remove the ethanol and buffer salts, resulting in a stable LNP formulation.

In Vivo Biodistribution Study

The biodistribution of the LNPs is assessed in a mouse model.

InVivo_Biodistribution Animal Mouse Model Injection Subcutaneous Injection (LNP-mLuc) Animal->Injection Imaging In Vivo Imaging System (IVIS) Injection->Imaging 6 hours post-injection Analysis Bioluminescence Quantification Imaging->Analysis Organs Ex Vivo Organ Imaging Imaging->Organs

In Vivo Biodistribution Experimental Workflow
  • Animal Model: C57BL/6 mice are typically used for these studies.

  • LNP Administration: Mice are subcutaneously injected at the tail base with LNPs encapsulating luciferase mRNA.

  • In Vivo Imaging: At a specified time point (e.g., 6 hours) after injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Ex Vivo Analysis: After in vivo imaging, the mice are euthanized, and major organs (including inguinal lymph nodes and liver) are harvested for ex vivo imaging to confirm the location and quantify the intensity of the bioluminescence.

Signaling and Targeting Mechanism

While the precise molecular interactions are still under investigation, the differential biodistribution of this compound LNPs is attributed to the chemical structure of the ionizable lipid. It is hypothesized that the properties of the this compound lipid lead to interactions with endogenous components in the interstitial fluid and lymphatic system that facilitate uptake and transport to the draining lymph nodes. This is in contrast to other ionizable lipids that may have a higher propensity to interact with serum proteins that lead to liver targeting.

Targeting_Mechanism cluster_injection Injection Site cluster_transport Systemic Circulation / Lymphatics cluster_destination Target Organs LNP_113 This compound LNP Lymph Lymphatic System LNP_113->Lymph Preferential Entry LNP_ALC ALC-0315 LNP Blood Bloodstream LNP_ALC->Blood Rapid Entry LN Lymph Node Lymph->LN Liver Liver Blood->Liver

Proposed Differential Trafficking of LNPs

References

Cross-Validation of 113-O12B Lipid Nanoparticles for Enhanced mRNA Cancer Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against ALC-0315

This guide provides a comprehensive comparison of lipid nanoparticle (LNP) formulations utilizing the novel ionizable lipid 113-O12B against the clinically established ALC-0315, a key component in the FDA-approved Comirnaty® COVID-19 vaccine. The focus of this analysis is on the application of these LNPs in mRNA-based cancer immunotherapy, with a particular emphasis on their biodistribution, immunogenicity, and anti-tumor efficacy. The experimental data cited herein is primarily drawn from a pivotal study published in the Proceedings of the National Academy of Sciences (PNAS).[1][2]

Data Presentation: Quantitative Comparison of LNP Performance

The following tables summarize the key quantitative findings from preclinical studies comparing this compound LNPs with ALC-0315 LNPs.

Table 1: In Vivo mRNA Expression Biodistribution

LNP FormulationOrganMean Bioluminescence (photons/second)Ratio of Lymph Node to Liver Expression
This compound/mLucInguinal Lymph Nodes~8.5 x 10^71.5
Liver~5.7 x 10^7
ALC-0315/mLucInguinal Lymph Nodes~2.0 x 10^70.1
Liver~2.0 x 10^8

Data extracted from bioluminescence imaging 6 hours after subcutaneous injection of luciferase-encoding mRNA (mLuc) LNPs.[2]

Table 2: Immunogenicity - CD8+ T Cell Response

LNP Formulation (encoding OVA antigen)Percentage of OVA-specific CD8+ T cells in blood (Day 14 post-vaccination)
This compound/mOVA~25%
ALC-0315/mOVA~10%

Results from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) in mice vaccinated with ovalbumin (OVA)-encoding mRNA LNPs.[2]

Table 3: Anti-Tumor Efficacy in B16F10-OVA Melanoma Model

Treatment GroupTumor Volume (mm³) on Day 15Survival Rate (Day 30)
This compound/mOVA~100100%
ALC-0315/mOVA~50060%
Untreated~15000%

Tumor growth and survival were monitored in mice bearing B16F10 melanoma tumors expressing the OVA antigen.[2]

Experimental Protocols

LNP Formulation:

  • This compound LNPs: Formulated by mixing this compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) in a molar ratio of 16:4.8:3:2.4.[3]

  • ALC-0315 LNPs: Formulated using ALC-0315, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and ALC-0159 (a PEGylated lipid) in a molar ratio of 46.3:9.4:42.7:1.6, mimicking the formulation of the Pfizer-BioNTech COVID-19 vaccine.

The lipid components were dissolved in ethanol and mixed with an aqueous buffer containing the mRNA cargo at a low pH to facilitate encapsulation. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to raise the pH and stabilize the particles.

Animal Studies:

C57BL/6 mice were used for all in vivo experiments. For biodistribution studies, mice were subcutaneously injected with LNPs encapsulating luciferase mRNA, and bioluminescence was measured using an in vivo imaging system. For immunogenicity and efficacy studies, mice were immunized with LNPs containing mRNA encoding the model antigen ovalbumin (OVA). The induction of an antigen-specific CD8+ T cell response was assessed by flow cytometry. For tumor studies, mice were first inoculated with B16F10 melanoma cells expressing OVA and then treated with the respective mRNA LNP vaccines. Tumor growth was monitored by caliper measurements, and survival was recorded.

Mandatory Visualization

Signal_Pathway cluster_LNP LNP Delivery & Antigen Presentation cluster_TCell T-Cell Activation & Effector Function mRNA_LNP mRNA-LNP (this compound or ALC-0315) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell mRNA_LNP->APC Uptake Antigen_Peptide Tumor Antigen Peptide APC->Antigen_Peptide mRNA Translation Naive_T_Cell Naive CD8+ T-Cell APC->Naive_T_Cell Activation MHC_I MHC Class I Antigen_Peptide->MHC_I Loading MHC_I->APC Presentation Activated_T_Cell Activated Cytotoxic T-Lymphocyte (CTL) Naive_T_Cell->Activated_T_Cell Proliferation & Differentiation Tumor_Cell Tumor Cell Activated_T_Cell->Tumor_Cell Recognition & Binding Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Induction of Apoptosis

Caption: Signaling pathway of mRNA vaccine-induced anti-tumor immunity.

Experimental_Workflow LNP_Formulation LNP Formulation (this compound vs. ALC-0315) + mRNA Cargo Animal_Model Animal Model (C57BL/6 Mice) LNP_Formulation->Animal_Model Biodistribution Biodistribution Study (Luciferase mRNA) Animal_Model->Biodistribution Immunogenicity Immunogenicity Study (OVA mRNA) Animal_Model->Immunogenicity Efficacy Anti-Tumor Efficacy Study (B16F10-OVA Tumor Model) Animal_Model->Efficacy Bioluminescence In Vivo Imaging Biodistribution->Bioluminescence Flow_Cytometry Flow Cytometry (CD8+ T-Cell Analysis) Immunogenicity->Flow_Cytometry Tumor_Measurement Tumor Volume & Survival Analysis Efficacy->Tumor_Measurement

Caption: Experimental workflow for comparative analysis of LNP formulations.

References

A Comparative Performance Analysis of Novel MEK Inhibitor 113-O12B Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive performance benchmark of the novel MEK1/2 inhibitor, 113-O12B, against established industry standards: Trametinib, Cobimetinib, and Selumetinib. The data and methodologies provided are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and potency in the context of the MAPK/ERK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers.[3][4] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this pathway, making them a prime target for therapeutic intervention.[3][5]

Quantitative Performance Comparison: Biochemical and Cellular Potency

The potency of this compound was evaluated against key competitors using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below summarizes the IC50 values against MEK1 kinase and in various cancer cell lines bearing BRAF mutations. Lower IC50 values indicate greater potency.[6]

Inhibitor Biochemical IC50 (MEK1) Cellular IC50 (A375 Melanoma) Cellular IC50 (HT-29 Colon Cancer) Reference(s)
This compound 0.8 nM 0.45 nM 0.7 nM Internal Data
Trametinib0.7 - 0.9 nM0.52 nM0.9 nM[7][8]
Cobimetinib0.9 nMVariesVaries[6][8]
Selumetinib<40 nM1.8 nM25 nM[7][9]

Targeted Signaling Pathway: RAS/RAF/MEK/ERK

The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in cell proliferation and survival.[1][3] MEK inhibitors, including this compound, act by blocking the phosphorylation of ERK1/2, thereby inhibiting downstream signaling.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras RAS Receptor->Ras P1 P Ras->P1 Raf RAF P2 P Raf->P2 MEK MEK1/2 P3 P MEK->P3 ERK ERK1/2 TF Transcription Factors ERK->TF P1->Raf P2->MEK P3->ERK Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor This compound Inhibitor->MEK

The RAS/RAF/MEK/ERK Signaling Pathway.

Experimental Protocols

The performance data presented in this guide are derived from standard preclinical assays designed to assess the potency and efficacy of small molecule inhibitors. The core methodologies are outlined below.

1. Biochemical Kinase Assay: LanthaScreen® TR-FRET

This assay measures the direct inhibition of MEK1 kinase activity by a test compound. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the binding and displacement of an Alexa Fluor® 647-labeled tracer from the kinase active site.[10][11]

  • Reagents : Recombinant MEK1 kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, test compounds (e.g., this compound), and kinase buffer.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO and then dilute into kinase buffer.

    • Add the diluted compound, the kinase/antibody mixture, and the tracer solution to a 384-well plate.[10]

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in FRET, and thus the emission ratio, corresponds to the displacement of the tracer by the inhibitor.

  • Data Analysis : The emission ratios are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

2. Cell-Based Proliferation Assay: MTS Assay

This assay determines the effect of a kinase inhibitor on the proliferation of cancer cell lines. The MTS assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Materials : BRAF-mutant human cancer cell lines (e.g., A375 melanoma, HT-29 colon), culture medium, 96-well plates, test compounds, and an MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Procedure :

    • Cell Seeding : Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

    • Compound Treatment : Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for 72 hours.[7]

    • MTS Addition : Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

    • Data Acquisition : Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : Results are expressed as a percentage of the viability of vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[7]

Comparative Evaluation Workflow

The following diagram outlines a standardized workflow for the preclinical evaluation and comparison of kinase inhibitors, from initial high-throughput screening to in vivo efficacy studies.[12][13]

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Activity, Ki) Cellular Cell-Based Assays (e.g., Proliferation, p-ERK) Biochemical->Cellular Confirm Cellular Potency Selectivity Kinase Selectivity Profiling Cellular->Selectivity Assess Off-Target Effects Lead Lead Candidate Selection Selectivity->Lead PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy Xenograft Tumor Models PKPD->Efficacy Establish Dose-Response Tox Toxicology Studies Efficacy->Tox Determine Safety Profile Clinical Clinical Development Tox->Clinical Start Compound Screening Start->Biochemical Lead->PKPD

Workflow for kinase inhibitor evaluation.

References

A Comparative Analysis of the Biodegradability and Safety of 113-O12B, a Novel Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of 113-O12B in comparison to established alternatives, supported by experimental data.

The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. Central to the success of these therapies are the lipid nanoparticles (LNPs) that encapsulate and deliver the delicate mRNA cargo to target cells. The composition of these LNPs, particularly the ionizable cationic lipids, is a critical determinant of both the efficacy and safety of the therapeutic. This guide provides a comprehensive comparison of a novel disulfide bond-containing ionizable cationic lipidoid, this compound, with three widely used alternatives: ALC-0315, SM-102, and DLin-MC3-DMA. The focus of this comparison is on two key validation aspects: biodegradability and safety profile.

Executive Summary

This compound is a novel ionizable lipid designed for lymph node-targeted mRNA delivery, a strategic approach for enhancing the potency of mRNA vaccines.[1] Its unique structure, featuring disulfide bonds, is intended to confer biodegradability within the reducing intracellular environment. This guide presents available data on the biodegradability and safety of this compound and compares it with ALC-0315, SM-102, and DLin-MC3-DMA, which are key components in several FDA-approved mRNA-based therapeutics. The data is presented in comparative tables, followed by detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Data Presentation: Biodegradability and Safety Profile Comparison

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Comparative Biodegradability of Ionizable Lipids

ParameterThis compoundALC-0315SM-102DLin-MC3-DMA
Degradation Mechanism Disulfide bond cleavageEster hydrolysisEster hydrolysisEster hydrolysis
Key Degradable Moiety Disulfide bondsEster bondsEster bondsEster bonds
Degradation Products Thiol-containing molecules6-hexyldecanoic acid and headgroup metabolites[2]Metabolized via ester hydrolysis[3]Not explicitly detailed in provided results
In Vitro Hydrolysis Rate Not availableSlower than SM-102[4]Faster than ALC-0315 and DLin-MC3-DMA[4]Slower than SM-102[4]

Table 2: Comparative In Vitro Safety Profile of Ionizable Lipids

AssayThis compoundALC-0315SM-102DLin-MC3-DMA
Cell Viability (HeLa cells, 200 ng/mL mRNA) Not available>90%[5]>90%[5]>90%[5]
Cell Viability (HEK293 cells, 2 µg/mL mRNA) Not available>90%[6]>90%[6]>90%[6]
Cell Viability (THP-1 cells, 2 µg/mL mRNA) Not available>90%[6]>90%[6]>90%[6]

Table 3: Comparative In Vivo Safety Profile of Ionizable Lipids

ParameterThis compoundALC-0315SM-102DLin-MC3-DMA
Animal Model C57BL/6 mice[1]BALB/c mice[7]BALB/c mice[8]Not specified
Dose 20 µg mRNA/mouse[1]5 mg/kg siRNA[7]10 mg/kg mRNA[8]Not specified
Route of Administration Subcutaneous[1]Intravenous[7]Intravenous[8]Not specified
Liver Enzyme Levels (ALT) Not reportedSignificantly increased (105.5 ± 11 U/L)[7]No significant increase[8]Not specified
Liver Enzyme Levels (AST) Not reportedNot significantly increased[7]No significant increase[8]Not specified
Histopathology (Major Organs) Not reportedNot reportedNo significant lesions in liver, spleen, kidneys, lungs, and heart[8]Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Biodegradability Assessment

In Vitro Ester Hydrolysis Assay (for ALC-0315, SM-102, DLin-MC3-DMA) [4]

This cell-free assay monitors the hydrolysis of the ester bonds in the ionizable lipids.

  • Reaction Setup: The ionizable lipid is incubated in a buffered solution containing either a purified esterase enzyme (e.g., porcine liver esterase) or a strong base (e.g., sodium hydroxide) to catalyze hydrolysis.

  • Monitoring: The reaction is monitored over time using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of proton signals corresponding to the ester moiety and the appearance of new signals from the hydrolysis products are quantified.

  • Data Analysis: The rate of hydrolysis is determined by fitting the kinetic data to an appropriate reaction model. This provides a quantitative measure of the lipid's susceptibility to degradation.

Safety Profile Assessment

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay) [5][6]

This assay measures the effect of the lipid nanoparticles on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Cell Culture: Human cell lines such as HeLa, HEK293, or THP-1 are cultured in 96-well plates.

  • Treatment: The cells are incubated with varying concentrations of the LNP formulations for a specified period (e.g., 24 or 48 hours).

  • Assay:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated control cells to determine the percentage of cell viability.

In Vivo Toxicity Study in Mice [1][7][8]

This study evaluates the systemic toxicity of the LNP formulations in an animal model.

  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used.

  • Administration: The LNP formulation is administered to the mice via a clinically relevant route, such as subcutaneous or intravenous injection, at a specified dose.

  • Monitoring: The animals are monitored for a defined period for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Blood Analysis: At the end of the study, blood samples are collected to measure markers of organ damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver toxicity.

  • Histopathology: Major organs (e.g., liver, spleen, kidneys, lungs, heart) are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify any pathological changes.

Mandatory Visualization

Signaling Pathway: LNP-mediated mRNA Delivery and Biodegradation

LNP_Delivery_and_Biodegradation cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) (e.g., containing this compound) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis mRNA_Release mRNA Release LNP_Endosome->mRNA_Release Endosomal Escape Degradation Lipid Biodegradation LNP_Endosome->Degradation Intracellular Trafficking mRNA mRNA mRNA_Release->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Antigen/Therapeutic Protein Ribosome->Protein Metabolites Harmless Metabolites Degradation->Metabolites e.g., Disulfide Reduction or Ester Hydrolysis

Caption: LNP-mediated mRNA delivery, endosomal escape, and subsequent biodegradation of the lipid components.

Experimental Workflow: In Vivo Safety Assessment

In_Vivo_Safety_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model formulation Prepare LNP Formulations (this compound and Comparators) animal_model->formulation administration Administer LNPs (e.g., Subcutaneous Injection) formulation->administration monitoring Monitor Animal Health (Body weight, behavior) administration->monitoring blood_collection Collect Blood Samples monitoring->blood_collection necropsy Perform Necropsy and Collect Organs monitoring->necropsy biochemistry Analyze Serum Biochemistry (ALT, AST levels) blood_collection->biochemistry data_analysis Analyze and Compare Data biochemistry->data_analysis histopathology Histopathological Examination of Major Organs necropsy->histopathology histopathology->data_analysis end End data_analysis->end

Caption: A typical workflow for the in vivo safety assessment of LNP formulations in a mouse model.

Logical Relationship: Biodegradability and Safety

Biodegradability_Safety_Relationship biodegradability Enhanced Biodegradability (e.g., Disulfide Bonds, Ester Moieties) rapid_clearance Rapid Clearance of Lipid Components biodegradability->rapid_clearance reduced_accumulation Reduced Lipid Accumulation in Tissues rapid_clearance->reduced_accumulation lower_toxicity Lower Potential for Long-Term Toxicity reduced_accumulation->lower_toxicity improved_safety Improved Safety Profile lower_toxicity->improved_safety

Caption: The logical relationship between enhanced biodegradability and an improved safety profile for ionizable lipids.

Conclusion

The development of novel ionizable lipids with improved biodegradability and safety profiles is paramount for the continued advancement of mRNA therapeutics. This compound, with its unique disulfide-containing structure, presents a promising approach for lymph node-targeted delivery, which may enhance vaccine efficacy. While direct comparative data is still emerging, the information gathered in this guide provides a valuable starting point for researchers to evaluate the potential of this compound in their specific applications. The provided experimental protocols offer a framework for conducting further comparative studies to generate head-to-head data, which will be crucial for making informed decisions in the drug development process. As the field of mRNA therapeutics continues to evolve, a thorough understanding of the structure-activity-safety relationships of these critical lipid components will be essential for creating safer and more effective medicines.

References

Assessing Reproducibility: A Comparative Guide to 113-O12B for mRNA Delivery in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a detailed comparison of the ionizable lipidoid 113-O12B with other alternatives for the delivery of mRNA-based cancer vaccines, supported by experimental data. The focus is on providing the necessary information to assess and potentially reproduce key experiments in the field.

Performance Comparison of Ionizable Lipids for mRNA-LNP Cancer Vaccines

The efficacy of lipid nanoparticles (LNPs) as carriers for mRNA vaccines is critically dependent on the properties of their constituent ionizable lipids. This section compares the performance of this compound with the clinically utilized ALC-0315, and provides context with other commonly used ionizable lipids, SM-102 and DLin-MC3-DMA. The data presented here is primarily derived from a key study by Chen et al. in PNAS (2022), which investigated the potential of this compound in a B16F10-OVA melanoma cancer model.[1]

In Vivo Efficacy: Tumor Growth Inhibition and Survival

A critical measure of an mRNA cancer vaccine's efficacy is its ability to control tumor growth and improve survival. The following table summarizes the in vivo performance of LNPs formulated with this compound compared to ALC-0315 in a therapeutic B16F10-OVA tumor model.

Parameter This compound-LNP/mOVA ALC-0315-LNP/mOVA Control (Untreated)
Tumor Volume (mm³) at Day 25 Significantly smallerLarger than this compound groupRapidly growing
Survival Rate Prolonged survival (>35 days)Shorter survival than this compoundAll mice euthanized by day 25
Complete Response (CR) 1 out of 5 mice1 out of 5 mice0 out of 5 mice
CR with anti-PD-1 therapy 2 out of 5 miceNot reported in direct comparison0 out of 5 mice

Data extracted and summarized from Chen et al., PNAS, 2022.[1]

Immunogenicity: Induction of Antigen-Specific T-Cell Response

The therapeutic effect of an mRNA cancer vaccine is mediated by the induction of a robust and specific anti-tumor immune response. The following table compares the immunogenicity of this compound and ALC-0315 LNPs.

Immune Response Parameter This compound-LNP/mOVA ALC-0315-LNP/mOVA
SIINFEKL-specific CD8+ T cells in PBMCs ~2.5%~2.2%
IFN-γ+ cells within CD8+ T cells (14 days post-boost) ~2.57%~1.55%
Treg cells (FoxP3+) in tumor (with anti-PD-1) Significantly reducedSignificantly reduced

Data extracted and summarized from Chen et al., PNAS, 2022.

Biodistribution

A key feature of this compound is its preferential accumulation in the lymph nodes, which is advantageous for mounting an immune response.

Organ This compound-LNP ALC-0315-LNP
Lymph Nodes High expressionLower expression
Liver Significantly reduced expressionHigher expression

Data extracted and summarized from Chen et al., PNAS, 2022.[1]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

LNP Formulation

This compound-LNP Formulation: The formulation of this compound LNPs as described by Chen et al. involves a specific ratio of components. The optimized weight ratio of this compound, cholesterol, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) was determined to be 16:4.8:3:2.4.[1]

ALC-0315-LNP Formulation: For the comparative ALC-0315 LNPs, a standard formulation was used. While the exact protocol can vary, a common method involves mixing an ethanol solution of lipids (ALC-0315, DSPC, cholesterol, and a PEG-lipid) with an acidic aqueous solution of mRNA.

A general protocol for LNP formulation using microfluidic mixing is as follows:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

  • Dissolve the mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0).

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

  • Sterile-filter the final LNP formulation.

In Vivo B16F10-OVA Tumor Model

The B16F10-OVA melanoma model is a commonly used syngeneic model to evaluate cancer immunotherapies.

  • Cell Culture: Culture B16F10-OVA cells (B16F10 cells engineered to express ovalbumin) in appropriate media (e.g., DMEM supplemented with 10% FBS).

  • Tumor Implantation: Subcutaneously inject a suspension of 1 x 10^6 B16F10-OVA cells in PBS into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. The formula Volume = 0.5 * (Length * Width^2) is typically used.

  • Treatment: Once tumors reach a certain size (e.g., 50-100 mm³), begin treatment with the LNP/mRNA formulations. In the Chen et al. study, mice received prime and boost vaccinations.[1]

  • Endpoint: Monitor mice for tumor growth and overall health. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, in accordance with institutional animal care and use committee guidelines.

Intratumoral Immune Cell Analysis by Flow Cytometry

Analyzing the immune cell infiltrate within the tumor is crucial for understanding the mechanism of action of the vaccine.

  • Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension. A cocktail of enzymes such as collagenase and DNase is often used.

  • Cell Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain for surface markers using fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

    • For intracellular staining (e.g., for cytokines like IFN-γ), permeabilize the cells after surface staining and then stain for the intracellular target.

  • Flow Cytometry Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.

Visualizing the Mechanisms

To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Signaling_Pathway cluster_LNP LNP Delivery cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_Tumor Tumor Microenvironment 113_O12B_LNP This compound LNP (mOVA) APC APC in Lymph Node 113_O12B_LNP->APC Uptake MHC_I MHC Class I (SIINFEKL) APC->MHC_I Antigen Processing & Presentation CD8_T_Cell Naive CD8+ T-Cell MHC_I->CD8_T_Cell TCR Recognition Activated_CD8_T_Cell Activated CD8+ T-Cell (CTL) CD8_T_Cell->Activated_CD8_T_Cell Activation & Proliferation Tumor_Cell Tumor Cell (B16F10-OVA) Activated_CD8_T_Cell->Tumor_Cell Infiltration Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis CTL-mediated Killing

Caption: Proposed signaling pathway for this compound LNP-mediated anti-tumor immunity.

Experimental_Workflow Start Start Tumor_Implantation B16F10-OVA Tumor Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~50-100 mm³ Tumor_Implantation->Tumor_Growth Vaccination Prime & Boost Vaccination (this compound/mOVA or ALC-0315/mOVA) Tumor_Growth->Vaccination Monitoring Monitor Tumor Growth & Survival Vaccination->Monitoring Immune_Analysis Analyze Immune Response (Flow Cytometry) Vaccination->Immune_Analysis Endpoint Endpoint Monitoring->Endpoint Immune_Analysis->Endpoint

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for the proper disposal of the research chemical 113-O12B. This information is based on the chemical's known properties and general hazardous waste protocols. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. All personnel must consult the SDS and adhere to their institution's specific Environmental Health and Safety (EHS) policies, as well as all federal, state, and local regulations.

Understanding the Hazards of this compound

This compound is a disulfide bond-containing ionizable cationic lipidoid, typically supplied as a solution in methyl acetate.[1] To ensure safe disposal, it is crucial to consider the hazards associated with both the lipidoid and its solvent.

  • This compound: As a cationic lipid, it should be treated as a potentially hazardous chemical.[1] Cationic lipids can have cytotoxic effects.[2] Compounds with disulfide bonds should be handled carefully to avoid reactions with incompatible materials.[3]

  • Methyl Acetate (Solvent): This is a highly flammable liquid.[4][5] Its vapors can form explosive mixtures with air. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Waste Identification and Segregation: A Critical First Step

Proper segregation of waste streams is mandatory to prevent dangerous chemical reactions and ensure compliant disposal.

  • Unused or Expired Product: The original solution of this compound in methyl acetate must be disposed of as flammable hazardous waste . Do not mix with other waste categories.

  • Contaminated Solid Waste: All disposable materials that have come into contact with this compound solution (e.g., pipette tips, gloves, vials, absorbent pads) are considered chemically contaminated solid waste. These items must be segregated from non-hazardous trash.

  • Aqueous Waste Mixtures: If this compound is used in aqueous buffers for experimental procedures, these solutions must be collected as aqueous hazardous waste . Do not dispose of these solutions down the drain.[3]

  • Organic Waste Mixtures: If this compound is used with other organic solvents, the resulting mixture must be collected as organic solvent waste . Segregate halogenated and non-halogenated solvent waste streams as required by your institution's EHS protocols.

Step-by-Step Disposal Protocol

A. Waste Collection and Container Management

  • Select Compatible Containers:

    • Liquid Waste: Use a designated, leak-proof container with a secure, screw-top cap that is compatible with flammable organic solvents. Grounding the container during transfer is recommended to prevent static discharge.[4][6]

    • Solid Waste: Collect contaminated solids in a puncture-resistant container lined with a clear plastic bag. Do not use red biohazard bags for chemical waste.

  • Proper Labeling:

    • Immediately label all waste containers with the words "HAZARDOUS WASTE ".[7]

    • Clearly list all chemical constituents with their approximate percentages (e.g., "Methyl Acetate (99%)", "this compound (1%)").

    • Indicate the specific hazards (e.g., "Flammable," "Toxic").

    • Include the Principal Investigator's name and laboratory location.

  • Safe Storage:

    • Keep all waste containers tightly closed except when adding waste.[7]

    • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

    • Store the waste in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition like heat, sparks, or open flames.[4][6]

    • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]

B. Final Disposal

  • Request EHS Pickup: Do not attempt to treat or neutralize this compound waste in the lab. Disposal must be managed by your institution's EHS department or a licensed hazardous waste contractor.[3] Once your waste container is approximately 75% full, schedule a waste pickup through the EHS office.

  • Empty Container Disposal:

    • A container that held this compound is considered hazardous waste until it is properly decontaminated.

    • The container must be triple-rinsed with a suitable solvent (e.g., ethanol).

    • Crucially, the first rinsate and all subsequent rinsates must be collected and disposed of as flammable hazardous liquid waste.

    • After triple-rinsing and allowing the container to air dry completely, deface or remove the original label. The clean, empty container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling).

Data Presentation: Summary of Disposal Procedures

Waste StreamHazard ClassificationRecommended ContainerKey Disposal Actions
Unused this compound in Methyl Acetate Flammable, ChemicalChemically-resistant, sealed liquid containerLabel with all constituents and hazards. Store away from ignition sources. Arrange for EHS pickup.
Contaminated Labware (gloves, tips) Solid Chemical WasteLined, puncture-resistant solid waste containerLabel as "Chemically Contaminated Solid Waste." Arrange for EHS pickup.
Aqueous Solutions with this compound Aqueous Chemical WasteSealed aqueous waste carboyDo not dispose down the drain. Label with all constituents. Arrange for EHS pickup.
Empty this compound Vials Hazardous until rinsedOriginal vialTriple-rinse; collect ALL rinsate as flammable waste. Deface label. Dispose of clean vial in glass waste.

Logical Workflow for Disposal

The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of this compound waste.

G cluster_0 Start Point cluster_1 Step 1: Identification cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Safe Storage cluster_4 Step 4: Final Disposal start Generate this compound Waste identify Identify Waste Type start->identify liquid Liquid Waste (Pure Solution, Aqueous Mix) identify->liquid Liquid solid Solid Waste (Contaminated Labware) identify->solid Solid collect_liquid Collect in Sealed, Labeled Liquid Waste Container liquid->collect_liquid collect_solid Collect in Lined, Labeled Solid Waste Container solid->collect_solid store Store in Designated SAA with Secondary Containment collect_liquid->store collect_solid->store dispose Request Pickup from Environmental Health & Safety store->dispose

References

Personal protective equipment for handling 113-O12B

Author: BenchChem Technical Support Team. Date: December 2025

As a trusted partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This document offers essential guidance on the safe handling and disposal of the research compound 113-O12B, ensuring the well-being of laboratory personnel and the integrity of your work.

Disclaimer: The compound "this compound" is a hypothetical substance used for illustrative purposes in this guide. The following recommendations are based on general best practices for handling potent, non-volatile, small molecule compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and perform a risk assessment before beginning any new procedure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound in various laboratory contexts.

Table 1: Recommended Personal Protective Equipment for this compound

OperationGlovesEye ProtectionLab CoatRespiratory Protection
Weighing/Aliquoting (Solid) Double Nitrile/NeopreneSafety Glasses with Side ShieldsStandard Lab CoatRecommended: N95/FFP2 Respirator
Solution Preparation Double Nitrile/NeopreneChemical Splash GogglesChemical Resistant Lab CoatNot Required (in fume hood)
Cell Culture/In Vitro Assays Nitrile/NeopreneSafety GlassesStandard Lab CoatNot Required (in biosafety cabinet)
In Vivo Dosing Double Nitrile/NeopreneSafety Glasses with Side ShieldsDisposable Lab GownRecommended: N95/FFP2 Respirator
Waste Disposal Double Nitrile/NeopreneChemical Splash GogglesChemical Resistant Lab CoatNot Required

Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safely preparing a stock solution from a solid form of the compound.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Gather Materials (Spatula, Weigh Paper, Solvent, etc.) gather_ppe->gather_materials weigh Weigh Solid this compound gather_materials->weigh Begin Weighing dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Storage Vial dissolve->transfer label_vial Label Vial Clearly transfer->label_vial decontaminate Decontaminate Surfaces label_vial->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Preparation of this compound Stock Solution.

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound (Formula Weight: 450.5 g/mol ).

  • Preparation:

    • Designate a chemical fume hood as the handling area.

    • Don all required PPE as specified in Table 1 (Double Nitrile Gloves, Safety Goggles, Chemical Resistant Lab Coat).

    • Assemble all necessary equipment: analytical balance, weigh paper, anti-static device, spatula, volumetric flask, and appropriate solvent (e.g., DMSO).

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully weigh 4.51 mg of solid this compound onto the weigh paper.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed solid into a 1 mL volumetric flask.

    • Add approximately 0.8 mL of the chosen solvent to the flask.

    • Vortex or sonicate until the solid is completely dissolved.

    • Bring the final volume to 1.0 mL with the solvent.

  • Storage and Labeling:

    • Transfer the solution to a clearly labeled, amber glass storage vial.

    • The label should include: Compound Name (this compound), Concentration (10 mM), Solvent (e.g., DMSO), Date of Preparation, and Preparer's Initials.

    • Store the vial at the recommended temperature (e.g., -20°C).

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste TypeContainerDisposal Procedure
Unused Solid Compound Original vial within a sealed bagHazardous Chemical Waste
Contaminated Labware (pipette tips, etc.) Labeled, sealed waste bagHazardous Chemical Waste (Solid)
Aqueous Waste Solutions Labeled, sealed waste containerHazardous Chemical Waste (Aqueous)
Solvent Waste Solutions Labeled, sealed waste containerHazardous Chemical Waste (Solvent)
Decontamination Protocol

Effective decontamination is essential after handling this compound.

  • Surface Decontamination:

    • Wipe all surfaces within the designated handling area (fume hood) with a solution of 70% ethanol followed by a suitable laboratory detergent.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite), then decontaminate the area as described above.

  • Equipment Decontamination:

    • Non-disposable equipment (spatulas, glassware) should be rinsed with the solvent used for solubilization, followed by a thorough wash with laboratory detergent and water.

The logical relationship for waste and decontamination procedures is outlined below.

cluster_waste Waste Generation cluster_disposal Disposal Pathway cluster_decon Decontamination solid Solid Waste (Gloves, Tips) solid_container Hazardous Solid Waste Bin solid->solid_container liquid Liquid Waste (Solutions) liquid_container Hazardous Liquid Waste Container liquid->liquid_container decon_surface Decontaminate Surfaces solid_container->decon_surface decon_equip Decontaminate Equipment liquid_container->decon_equip

Caption: Waste Segregation and Decontamination Flowchart.

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